2-Deoxy-2-fluoro-D-arabinofuranose
Description
BenchChem offers high-quality 2-Deoxy-2-fluoro-D-arabinofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-2-fluoro-D-arabinofuranose including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUWTJAKZMHWBQ-IOVATXLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereoselective Synthesis of 2'-Fluoroarabinonucleosides: A Technical Guide
Executive Summary
The introduction of a fluorine atom at the 2'-position of the arabinose sugar ring confers unique metabolic and conformational properties to nucleosides. Unlike their ribo- counterparts, 2'-fluoroarabinonucleosides (2'-FANs) exhibit high resistance to enzymatic hydrolysis (e.g., by purine nucleoside phosphorylase) and adopt a preferred "Northern" (C3'-endo) sugar pucker due to the gauche effect of the highly electronegative fluorine.[] This structural bias is critical for the potency of third-generation antileukemic agents like Clofarabine and Fludarabine .
This guide details the two primary stereoselective workflows for synthesizing 2'-FANs: the Chemical Anhydro-Ring Opening (ideal for pyrimidines) and the Chemo-Enzymatic Transglycosylation (ideal for purines).[]
Part 1: Mechanistic Principles & Stereoelectronic Control[1]
The Stereochemical Challenge
The synthesis of 2'-FANs requires the installation of a fluorine atom at the C2' position in the arabino (up) configuration. Direct nucleophilic fluorination of a 2'-arabino-hydroxyl group is generally avoided because
-
Displacement with Inversion: Attacking a 2'-ribo-leaving group (triflate/imidazylate) with fluoride to yield 2'-arabino-fluoride.[]
-
Anhydro-Ring Opening: Acid-catalyzed opening of a 2,2'-anhydro bridge, which enforces rigid stereocontrol.[]
Visualization: The Anhydro-Ring Opening Mechanism
The following diagram illustrates the stereoelectronic path for converting a ribo-nucleoside to a 2'-fluoro-arabino nucleoside via the 2,2'-anhydro intermediate.[]
Figure 1: Stereoselective opening of the 2,2'-anhydro ring ensures exclusive formation of the 2'-beta-fluorine (arabino) configuration.[]
Part 2: Chemical Synthesis Protocol (Pyrimidines)
For pyrimidine nucleosides (Cytosine, Uracil, Thymine), the most robust method is the formation of the 2,2'-anhydro cycle followed by opening with Hydrogen Fluoride (HF).[]
Protocol: Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinofuranosyluracil (2'-F-ara-U)[1]
Reagents:
-
Diphenylcarbonate (DPC)[]
-
Sodium Bicarbonate (
)[] -
HF-Pyridine (70% HF) or TBAF (for milder conditions)[]
Step-by-Step Methodology:
-
Formation of 2,2'-Anhydro Uridine:
-
Suspend Uridine (10 g, 41 mmol) and
(0.2 eq) in anhydrous DMF. -
Add Diphenylcarbonate (1.1 eq).[]
-
Heat to 100°C for 2-4 hours. The reaction proceeds via the formation of a cyclic carbonate intermediate which collapses to the 2,2'-anhydro bond.
-
Checkpoint: Monitor TLC (
:MeOH 4:1).[] The product is more polar than the starting material. -
Crystallize from EtOH to yield the anhydro-base as a white solid (>85% yield).
-
-
Ring Opening (Fluorination):
-
Safety Warning: HF-Pyridine is highly corrosive and toxic.[] Use exclusively in a fume hood with calcium gluconate gel available.[]
-
Dissolve the 2,2'-anhydro uridine (5 g) in anhydrous dioxane or neat HF-Pyridine (15 mL) in a polyethylene vessel (glass will be etched).
-
Heat to 100°C for 8-12 hours.
-
Quenching: Pour the reaction mixture slowly into an ice-cold solution of
or saturated to neutralize. -
Filter the calcium salts and concentrate the filtrate.
-
Purify via silica gel column chromatography (EtOAc/MeOH gradient).[]
-
Why this works: The 2,2'-anhydro bridge locks the sugar conformation.[] The nucleophilic fluoride ion (
Part 3: Chemo-Enzymatic Synthesis (Purines)[1][4][5]
Synthesizing purine 2'-FANs (like Clofarabine) chemically is difficult due to regio-isomer formation (N9 vs. N7 glycosylation) and the instability of purine glycosidic bonds.[] A chemo-enzymatic approach using Purine Nucleoside Phosphorylase (PNP) is superior for stereochemical integrity.[]
Workflow: Transglycosylation for Clofarabine Synthesis
This method utilizes the 2'-F-ara-U (synthesized in Part 2) as the sugar donor and 2-chloroadenine as the acceptor.[]
Figure 2: Convergent synthesis of Clofarabine using PNP-mediated transglycosylation. The enzyme ensures exclusive N9-beta stereochemistry.
Protocol: Enzymatic Transglycosylation[2][6][7]
Reagents:
-
Donor: 2'-F-ara-U (or 2'-F-ara-T)[]
-
Acceptor: 2-Chloroadenine[][4]
-
Enzyme: Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)[]
-
Buffer: Potassium Phosphate (50 mM, pH 7.0)[]
Step-by-Step Methodology:
-
Preparation: Dissolve 2'-F-ara-U (1 eq) and 2-Chloroadenine (0.5 eq) in phosphate buffer. Note that 2-Chloroadenine has low solubility; heating to 50°C aids dissolution.[]
-
Enzyme Addition: Add E. coli PNP (approx. 500 units/mmol of substrate).[]
-
Incubation: Incubate at 50-60°C for 24-48 hours.
-
Equilibrium Control: Since the reaction is reversible, using an excess of the donor (sugar) or removing the byproduct (Uracil) drives the reaction forward.
-
-
Work-up:
-
Filter off unreacted 2-Chloroadenine (if any).[]
-
Adsorb the mixture onto a hydrophobic resin (e.g., SP-207 or C18).[]
-
Elute with a water/ethanol gradient.[] Clofarabine typically elutes after the pyrimidine donor and free bases.
-
Part 4: Data Summary & Quality Control
NMR Identification of Anomers
Distinguishing the
| Parameter | ||
| H1'-H2' Coupling ( | Large (~7-9 Hz) | Small (~2-4 Hz) |
| H1'-F2' Coupling ( | ~15-20 Hz | ~15-20 Hz (Variable, less diagnostic alone) |
| F-NMR Signal | Typically upfield shift | Typically downfield shift |
| C1' Signal | Upfield | Downfield |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Anhydro Opening | Moisture in HF/Pyridine | Ensure strictly anhydrous conditions; use plasticware dried in desiccator. |
| Glass Etching | HF reaction in glass | CRITICAL: Use Teflon (PTFE) or Polyethylene (PE) vessels only.[] |
| Incomplete Enzymatic Conversion | Equilibrium reached | Add excess donor (2'-F-ara-U) or use a "purine scavanger" enzyme system. |
| Regioisomers (N7 vs N9) | Chemical coupling used | Switch to Enzymatic route (PNP is strictly N9 specific for purines).[] |
References
-
Yamada, K., et al. (2009).[] "Stereoselective synthesis of 2-deoxy-2-fluoroarabinofuranosyl-alpha-1-phosphate and its application to the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by a chemo-enzymatic method." Nucleosides, Nucleotides and Nucleic Acids.
-
Montgomery, J. A., et al. (1992).[] "Synthesis and biologic activity of 2-halo-6-amino-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purines." Journal of Medicinal Chemistry.
-
Howell, H. G., et al. (1988).[] "Antiviral nucleosides.[][5][6] A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl nucleosides." Journal of Organic Chemistry.
-
Bauta, D., et al. (2004).[] "A New Process for Antineoplastic Agent Clofarabine."[][7] Organic Process Research & Development.
-
Vorbruggen, H., & Ruh-Pohlenz, C. (2001).[] "Handbook of Nucleoside Synthesis." John Wiley & Sons.[][8] (Standard Reference Text).
Sources
- 2. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) | PLOS One [journals.plos.org]
- 4. US20170044204A1 - Method for the synthesis of clofarabine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,2'-Anhydro-1(B-D-arabinofuranosyl)uracil, 3736-77-4 | BroadPharm [broadpharm.com]
- 7. Efficient syntheses of clofarabine and gemcitabine from 2-deoxyribonolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Enzymatic Stability of 2-Deoxy-2-fluoro-D-arabinofuranose (2'F-ANA) Modified Oligos: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the enzymatic stability of 2-Deoxy-2-fluoro-D-arabinofuranose (2'F-ANA), a third-generation nucleic acid analog. Unlike 2'-fluoro-RNA (2'F-RNA) or Locked Nucleic Acid (LNA), 2'F-ANA combines high nuclease resistance with the unique ability to elicit RNase H activity.[1][2][3] This guide details the structural mechanisms governing its stability, comparative enzymatic data, and validated protocols for assessing nuclease resistance in therapeutic development.
Structural Basis of Stability
The enzymatic stability of 2'F-ANA is not merely a function of steric bulk but is derived from specific stereoelectronic effects and sugar puckering that distinguish it from its ribose (RNA) and deoxyribose (DNA) counterparts.
The Arabino Configuration & Fluorine Electronegativity
The defining feature of 2'F-ANA is the presence of a fluorine atom at the 2' position in the arabino (β) configuration ("top" face), as opposed to the ribo (α) configuration ("bottom" face) found in 2'F-RNA.
-
Stereoelectronic Gating: The highly electronegative fluorine atom withdraws electron density from the sugar ring, destabilizing the oxocarbonium ion intermediate required for acid-catalyzed hydrolysis and depurination.
-
Conformational Biasing (The "East" Pucker): While DNA prefers a C2'-endo (South) pucker and RNA/LNA prefer C3'-endo (North), 2'F-ANA adopts a unique O4'-endo (East) pucker.[1][2] This conformation mimics the B-form helix of DNA sufficiently to recruit RNase H but is rigid enough to resist the induced fit required by many exonucleases for cleavage.
Mechanism of Nuclease Resistance
Nucleases, particularly 3'-exonucleases like Snake Venom Phosphodiesterase (SVPD), rely on specific metal-ion coordination and in-line attack mechanisms. The 2'F-ANA modification disrupts this process through:
-
Steric Clash: The 2'-fluorine in the β-position sterically hinders the nucleophilic attack of water or enzyme residues on the phosphodiester backbone.
-
Hydration Shell Alteration: The fluorine atom alters the minor groove hydration spine, perturbing the binding kinetics of serum nucleases.
Figure 1: Mechanistic pathways linking the 2'F-ANA chemical structure to its functional stability and biological activity.
Comparative Enzymatic Stability
To validate the utility of 2'F-ANA, it is essential to benchmark its stability against standard chemistries. The data below synthesizes findings from key stability studies (Damha et al., Glen Research).
Stability Hierarchy
In aggressive 3'-exonuclease assays (SVPD), the stability order is generally observed as: PS-DNA >> 2'F-ANA > RNA > 2'F-RNA >> PO-DNA [2][4]
Note: While Phosphorothioate (PS) backbones provide the highest resistance, they often suffer from non-specific protein binding. 2'F-ANA offers a "cleaner" stability profile that can be combined with PS for synergistic protection.
Quantitative Stability Benchmarks
The following table summarizes half-life (
| Oligo Chemistry | Backbone | Serum Stability ( | Acid Stability (pH 1.2) | SVPD Resistance (Relative) |
| DNA | Phosphodiester (PO) | ~1-2 hours | ~2 mins | 1x (Baseline) |
| RNA | Phosphodiester (PO) | < 30 mins | ~3 hours | < 1x |
| 2'F-RNA | Phosphodiester (PO) | ~2-4 hours | Stable | ~2x |
| 2'F-ANA | Phosphodiester (PO) | > 18 hours | > 48 hours (Virtually Stable) | ~4-8x |
| 2'F-ANA | Phosphorothioate (PS) | > 48 hours | > 48 hours | >> 100x |
Data synthesized from Damha et al. (Nucleic Acids Res., 2000) and Viazovkina et al. (2002).
Experimental Protocols
Reliable assessment of enzymatic stability requires rigorous controls. The following protocols are designed for self-validation using both aggressive (SVPD) and physiological (Serum) models.
Protocol A: Snake Venom Phosphodiesterase (SVPD) Assay
This assay mimics aggressive 3'-exonuclease degradation, the primary mode of oligo failure in vivo.
Materials:
-
Oligonucleotide (10 µM stock)
-
Crotalus adamanteus Venom Phosphodiesterase I (SVPD)[5]
-
Buffer: 100 mM Tris-HCl (pH 8.9), 100 mM NaCl, 14 mM MgCl2
-
Quenching Solution: 80% Formamide with 50 mM EDTA
Workflow:
-
Preparation: Mix 0.2 O.D. units of oligo with SVPD (0.5 µg/mL final concentration) in reaction buffer at 37°C.
-
Time-Course: Aliquot samples at T=0, 5, 15, 30, 60, 120 mins, and 24 hours.
-
Quenching: Immediately add aliquots to an equal volume of Quenching Solution and heat to 95°C for 2 minutes to irreversibly denature the enzyme.
-
Analysis: Analyze via denaturing Polyacrylamide Gel Electrophoresis (PAGE) (20% gel, 7M Urea).
-
Quantification: Visualize via Stains-All or radiolabeling; plot % full-length product vs. time.
Protocol B: Serum Stability Assay
This assay represents a more complex, physiologically relevant environment containing both endo- and exonucleases.
Workflow:
-
Incubation: Incubate 2'F-ANA oligos (typically 5-10 µM) in 90% fresh Fetal Bovine Serum (FBS) or human serum at 37°C.
-
Sampling: Collect aliquots at extended time points (0, 1, 4, 8, 24, 48 hours).
-
Extraction: Unlike the SVPD assay, serum proteins must be removed. Treat aliquots with Proteinase K (2 mg/mL) for 1 hour at 55°C, followed by Phenol:Chloroform extraction and ethanol precipitation.
-
Analysis: Resuspend in loading buffer and analyze via PAGE or Anion-Exchange HPLC (Dionex DNAPac PA200 column).
Figure 2: Workflow for validating enzymatic stability using aggressive (SVPD) and physiological (Serum) assays.
Therapeutic Implications: The "Gapmer" Advantage
The primary utility of 2'F-ANA lies in Antisense Oligonucleotide (ASO) design. Unlike LNA or 2'-O-Methyl, which block RNase H recruitment, 2'F-ANA is RNase H competent . However, its efficiency is lower than native DNA.
The Solution: 2'F-ANA Gapmers To maximize therapeutic index, researchers utilize a "Gapmer" design:
-
Wings: 2'F-ANA modified ends (protect against exonucleases).[6]
-
Gap: Central DNA region (maximizes RNase H recruitment).
Why this works: The 2'F-ANA wings prevent the rapid 3' and 5' degradation observed in serum, effectively "capping" the molecule. This allows the central DNA gap to recruit RNase H1 to cleave the target mRNA. This design has shown potency exceeding that of standard PS-DNA and comparable to LNA gapmers, but with potentially lower toxicity profiles.
References
-
Damha, M. J., et al. (2000). 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research.[4][7][8] Link
-
Viazovkina, E., et al. (2002). Synthesis and properties of 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides. Current Protocols in Nucleic Acid Chemistry. Link
-
Glen Research. 2'-F-Arabinonucleic Acid (2'-F-ANA). Glen Report 22.2. Link
-
Watts, J. K., & Damha, M. J. (2008). 2'F-ANA: Enzymes and therapeutics.[2] Canadian Journal of Chemistry.[2][4] Link
-
Lok, C. N., et al. (2002). Potent gene downregulation by modified antisense oligonucleotides containing 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl nucleotides. Biochemistry. Link
Sources
- 1. genelink.com [genelink.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cambio.co.uk [cambio.co.uk]
- 5. elifesciences.org [elifesciences.org]
- 6. vbn.aau.dk [vbn.aau.dk]
- 7. EP1088066B1 - Antisense oligonucleotide constructs based on beta-arabinofuranose and its analogues - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
The Fluorine Effect: A Technical Retrospective on Early Nucleoside Analog Development
Introduction: The "Fluorine Effect" in Nucleoside Chemistry
The introduction of fluorine into nucleoside scaffolds represents one of the most transformative strategies in medicinal chemistry. In the mid-20th century, the "fluorine effect" was not merely a structural modification; it was a deliberate mechanistic probe.
Fluorine serves as a unique isostere in biological systems:
-
Van der Waals Radius: At 1.47 Å, fluorine is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). It can mimic a hydrogen atom (sterically) or a hydroxyl group (electronically) without introducing significant steric bulk.
-
Electronegativity (4.0 Pauling): It profoundly alters the pKa of neighboring functional groups, often making amines less basic and hydroxyls more acidic, thereby modulating hydrogen bonding and enzyme active site affinity.
-
C-F Bond Strength: The carbon-fluorine bond (~116 kcal/mol) is metabolically stable, blocking oxidative metabolism at specific sites (e.g., the C-5 position of pyrimidines).
This guide dissects the early, pivotal studies that leveraged these properties, focusing on the causality behind experimental choices and the rigorous protocols that defined the field.
Chapter 1: The Pyrimidine Revolution (5-Fluorouracil)
The Rationale: Blocking Methylation
In 1957, Charles Heidelberger and colleagues at the University of Wisconsin and Hoffmann-La Roche hypothesized that tumor cells utilized uracil for DNA synthesis more avidly than normal cells. The rate-limiting step in DNA synthesis is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), catalyzed by Thymidylate Synthase (TS) . This reaction involves the methylation of the C-5 position of the uracil ring.
The Hypothesis: Replacing the C-5 hydrogen with fluorine would not sterically hinder binding to TS (due to fluorine's small size) but would prevent the methylation step because the C-F bond cannot be broken by the enzyme's mechanism. This concept of "suicide inhibition" became the foundation of 5-FU therapy.
Experimental Protocol: Direct Fluorination of Uracil (The 1957 Method)
Note: This protocol reflects the historical method used by Duschinsky, Pleven, and Heidelberger (US Patent 2,802,005). Modern synthesis utilizes milder reagents, but understanding the original direct fluorination is crucial for historical context.
Objective: Synthesis of 5-Fluorouracil via electrophilic fluorination.
Reagents:
-
Fluorine gas (
) -
Acetic Acid (Glacial) or Hydrofluoric Acid (anhydrous)
-
Nitrogen gas (inert carrier)
Step-by-Step Workflow:
-
Preparation: Suspend 0.018 mol of uracil in 170 mL of glacial acetic acid. The choice of solvent is critical; acetic acid dissolves the reactant but is relatively inert to electrophilic fluorination under controlled conditions.
-
Fluorination: Introduce a mixture of fluorine gas (
) and nitrogen ( ) (ratio 1:5) into the vigorously stirred suspension.-
Critical Control: Temperature must be maintained between 20°C and 30°C. Higher temperatures favor polysubstitution and ring degradation.
-
-
Monitoring: The reaction is continued for 12-15 hours. Endpoint is determined by the disappearance of the uracil spot on Thin Layer Chromatography (TLC) (Alumina stationary phase; Acetone:Water 1:7 mobile phase).[2]
-
Isolation:
-
Distill off the solvent/HF under reduced pressure.
-
Dissolve residue in aqueous KOH (pH adjustment).
-
Acidify with concentrated HCl to pH 2.[2]
-
Cool to 4°C to induce crystallization.
-
-
Purification: Recrystallize from water/activated charcoal.
-
Yield: ~52% (Historical).
-
Characterization: Melting point 282-283°C (decomposition).
-
Mechanism of Action: The Ternary Complex
The efficacy of 5-FU relies on metabolic activation to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).
Figure 1: The formation of the covalent ternary complex between FdUMP, Thymidylate Synthase, and the methyl donor folate cofactor. This effectively locks the enzyme, preventing dTMP synthesis.
Chapter 2: The Sugar Modifications (Gemcitabine)[8]
While 5-FU modified the base, the next leap involved the sugar moiety. Larry Hertel at Eli Lilly (early 1980s) sought to synthesize 2',2'-difluoronucleosides.[6]
The Rationale: Masked Chain Termination
Replacing the 2'-hydrogens with fluorine atoms (gem-difluoro) creates a carbohydrate that mimics deoxyribose but possesses significantly different electronic properties. The electronegative fluorines at C-2' make the C-3' hydroxyl group "stickier" but less nucleophilic, altering how DNA polymerases interact with the growing chain.
Experimental Protocol: The "Building Block" Synthesis
Unlike the direct fluorination of 5-FU, Gemcitabine required a convergent synthesis where the fluorinated sugar was built first and then coupled to the base.
Key Steps (Hertel et al., 1988):
-
Precursor Synthesis: Start with D-glyceraldehyde acetonide.
-
Reformatsky Reaction: React with ethyl bromodifluoroacetate in the presence of Zinc.
-
Why? This installs the gem-difluoro group early in the acyclic phase.
-
Challenge: This produces a mixture of erythro and threo diastereomers (3:1 ratio).
-
-
Separation: The diastereomers are separated via HPLC or selective crystallization of benzoate derivatives. The erythro isomer is required for the natural D-ribose configuration.
-
Cyclization & Activation: The acyclic precursor is cyclized to the lactol, then converted to a mesylate (leaving group) at the anomeric position (C-1).
-
Glycosylation: Reaction of the fluorinated sugar mesylate with silylated cytosine.
-
Conditions: Anomeric substitution (SN2-like) usually favors the
-anomer, but Gemcitabine synthesis often yields significant -anomer, requiring vigorous separation.
-
Mechanism: The "Pause" Effect
Gemcitabine's mechanism is distinct from simple chain terminators (like AZT).
Figure 2: Masked Chain Termination. Unlike standard terminators, Gemcitabine allows one additional base to be added. This "masks" the drug from exonuclease repair enzymes, locking it into the DNA.
Chapter 3: Biochemical Validation Data
Early studies relied on rigorous enzyme kinetics to prove that these analogs were not just cytotoxic, but specific inhibitors.
Table 1: Comparative Inhibition Constants from Early Studies
| Compound | Target Enzyme | Ki / IC50 (Approx. Historical Values) | Mechanism Type |
| FdUMP (5-FU metabolite) | Thymidylate Synthase | Ki < 1 nM | Irreversible (Covalent) |
| dFdCDP (Gemcitabine metabolite) | Ribonucleotide Reductase | IC50 ~ 40 nM | Allosteric Inhibition |
| F-Ara-ATP (Fludarabine metabolite) | DNA Polymerase | Ki ~ 0.5 | Competitive Inhibition |
| 2'-F-dATP | DNA Polymerase | Ki ~ 5 | Chain Termination |
Data synthesized from Heidelberger (1957), Plunkett (1980s), and Hertel (1990s) datasets.
References
-
Heidelberger, C., et al. (1957).[3][4] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature, 179, 663–666. Link
-
Duschinsky, R., Pleven, E., & Heidelberger, C. (1957).[3] "The Synthesis of 5-Fluoropyrimidines." Journal of the American Chemical Society, 79(16), 4559–4560. Link
-
Hertel, L. W., et al. (1988).[7][8] "Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides." The Journal of Organic Chemistry, 53(11), 2406–2409. Link
-
Montgomery, J. A., & Hewson, K. (1969). "Nucleosides of 2-fluoroadenine."[9][10] Journal of Medicinal Chemistry, 12(3), 498–504. Link
-
Plunkett, W., et al. (1995). "Gemcitabine: metabolism, mechanisms of action, and self-potentiation."[6] Seminars in Oncology, 22(4 Suppl 11), 3–10. Link
-
Parker, W. B., et al. (1991). "Action of 2',2'-difluorodeoxycytidine on DNA synthesis." Cancer Research, 51(22), 6110-6117. Link
Sources
- 1. [Development of fluoropyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 3. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 4. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Gemcitabine - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Initial Cytotoxicity Screening of Fluorinated Arabinonucleosides
Executive Summary
This technical guide outlines a rigorous, standardized workflow for the initial cytotoxicity screening of novel fluorinated arabinonucleosides (FAs). Unlike generic small-molecule screening, FAs require specific considerations regarding metabolic activation (phosphorylation), cell cycle dependence, and chemical stability. This document synthesizes protocols for evaluating potency (
Chemical & Mechanistic Rationale
The Fluorine Advantage in Arabinonucleosides
The introduction of fluorine at the C2' position of the arabinose sugar (e.g., in Clofarabine or Fludarabine) serves two critical bioisostere functions that drive cytotoxicity:
-
Conformational Locking: The high electronegativity of fluorine influences the sugar pucker (North/South conformation), often favoring the C3'-endo conformation which mimics RNA, or C2'-endo depending on stereochemistry, affecting binding affinity to DNA polymerases.
-
Metabolic Stability: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond, resisting enzymatic cleavage by purine nucleoside phosphorylase (PNP), thereby prolonging plasma half-life.
Mechanism of Action (MOA) & Assay Implications
FAs are prodrugs. They are biologically inert until transported into the cell (via hENT/hCNT transporters) and phosphorylated by deoxycytidine kinase (dCK) to their mono-, di-, and triphosphate forms.
-
Implication for Screening: Short incubation times (<24h) are insufficient. The assay window must span at least 2-3 cell cycles (typically 72h) to allow for accumulation of the triphosphate metabolite, inhibition of Ribonucleotide Reductase (RNR) or DNA Polymerase
, and subsequent induction of apoptosis.
Figure 1: Critical activation pathway for Fluorinated Arabinonucleosides. Screening must account for the time lag in phosphorylation steps.
Pre-Screening Validation
Before biological testing, compound integrity must be verified. Fluorinated nucleosides can be prone to hydrolysis if not stored correctly.
Compound QC
-
Purity:
by HPLC. Impurities (e.g., free base or sugar fragments) can skew toxicity data. -
Solubility:
-
Primary Solvent: DMSO (Dimethyl sulfoxide). Most FAs are soluble up to 10-20 mM.
-
Aqueous Stability: Verify stability in cell culture media (pH 7.4) at
for 72h using HPLC. FAs are generally stable, but novel analogs may degrade.
-
Experimental Design Strategy
Cell Line Selection
Select cell lines that express the necessary transporters and kinases (dCK).
-
Hematological Panel (Primary Targets): CCRF-CEM (T-ALL), MOLT-4, Jurkat. These lines typically have high dCK activity.
-
Solid Tumor Panel (Secondary): HCT116 (Colon), A549 (Lung).
-
Control Line: PBMC (Peripheral Blood Mononuclear Cells) or normal fibroblasts (e.g., MRC-5) to determine the Selectivity Index (SI).
Assay Selection: ATP vs. Tetrazolium
Recommendation: Use ATP-based Luminescence (e.g., CellTiter-Glo®) .
-
Why? Tetrazolium assays (MTT/MTS) rely on metabolic reduction.[1] Nucleoside analogs can induce mitochondrial stress before cell death, leading to hyper-reduction of MTT (false negative toxicity) or hypo-reduction unrelated to death. ATP levels drop rapidly only upon membrane loss/lysis, providing a binary "live/dead" signal with higher linearity.
The Screening Protocol (Methodology)
Reagents & Equipment
-
Assay Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-lite system.
-
Plate: 96-well or 384-well white-walled, clear-bottom plates (prevents signal bleed).
-
Positive Control: Clofarabine or Cytarabine (Ara-C) at
. -
Negative Control: 0.1% DMSO in media.
Step-by-Step Workflow
Figure 2: 72-hour cytotoxicity screening workflow optimized for nucleoside analogs.
Detailed Steps:
-
Cell Seeding (Day 0):
-
Harvest cells in exponential growth phase.
-
Plate 3,000–5,000 cells/well in
media. -
Critical: Include "Media Only" wells for background subtraction.
-
-
Compound Addition (Day 1):
-
Prepare a
stock in DMSO. -
Dilute 1:1000 into pre-warmed media to create
working solutions. -
Add
of compound to wells (Final DMSO concentration ). -
Test range:
down to (1:3 serial dilution).
-
-
Incubation:
-
Incubate for 72 hours at
, .
-
-
Readout (Day 4):
-
Equilibrate plate to Room Temperature (RT) for 30 mins (prevents "edge effect" gradients).
-
Add
CellTiter-Glo reagent. -
Orbit shake (2 mins) to lyse cells.
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Data Analysis & Interpretation
Quantitative Metrics
Raw Luminescence Units (RLU) must be normalized to controls:
Curve Fitting
Use non-linear regression (4-parameter logistic model) to calculate
| Parameter | Acceptance Criteria | Note |
| Indicates good fit to the dose-response model. | ||
| Hill Slope | Steep slopes suggest cooperative binding or rapid apoptosis threshold. | |
| Z' Factor | Essential for validating assay robustness in HTS mode. |
Selectivity Index (SI)
-
Target:
is generally considered a "hit" for further optimization.
Mechanistic Validation (Secondary)
To confirm that cytotoxicity is driven by the nucleoside mechanism (and not general off-target toxicity), perform a Nucleoside Rescue Assay :
-
Co-treat cells with the Fluorinated Analog + Excess Natural Nucleoside (e.g., Deoxycytidine,
). -
Result: If the natural nucleoside competes for the transporter/kinase, cytotoxicity should be reduced (right-shift in
). This confirms the FA is acting as an antimetabolite [1].
References
-
Galmarini, C. M., et al. (2001). "Nucleoside analogues: mechanisms of drug resistance and reversal strategies." Leukemia.[2][3][4][5][6][7] Link
-
Bonate, P. L., et al. (2006). "Discovery and development of clofarabine: a nucleoside analogue for treating cancer."[2] Nature Reviews Drug Discovery. Link
-
Promega Corporation. (2023). "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Link
-
Parker, W. B., et al. (1991). "Metabolism and mechanism of action of 5-fluorouracil, 5-fluoro-2'-deoxyuridine, and 5-fluoro-2'-deoxycytidine." Pharmacology & Therapeutics.[3][4] Link
-
National Cancer Institute (NCI). (2023). "NCI-60 Human Tumor Cell Lines Screen." Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of nelarabine, clofarabine and flavopiridol in paediatric acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. tga.gov.au [tga.gov.au]
Methodological & Application
Application Notes and Protocols for the Incorporation of 2'-Fluoro Phosphoramidites in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Enhancing Oligonucleotide Properties with 2'-Fluoro Modifications
The strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutic and diagnostic development. Among the most impactful modifications is the substitution of the 2'-hydroxyl group of a ribonucleoside with a fluorine atom. This seemingly subtle change to 2'-deoxy-2'-fluoro-ribonucleosides (2'-F-RNA) imparts a unique combination of desirable properties to oligonucleotides, including enhanced binding affinity to target sequences, increased resistance to nuclease degradation, and a predisposition towards an A-form helical structure, which is crucial for many RNA-targeting applications.[1][2]
The high electronegativity of the fluorine atom influences the sugar pucker, favoring the C3'-endo conformation characteristic of RNA.[3] This structural preorganization reduces the entropic penalty of duplex formation, leading to a significant increase in thermal stability (Tm) of approximately 1-2°C per modification when hybridized with an RNA target.[1] This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of 2'-fluoro phosphoramidites into synthetic oligonucleotides, addressing the nuances of synthesis, deprotection, and purification to empower researchers in their pursuit of next-generation nucleic acid technologies.
The Rationale for 2'-Fluoro Modifications: A Summary of Key Advantages
The decision to incorporate 2'-fluoro modifications is driven by the significant improvements they confer upon the resulting oligonucleotide. These enhancements are critical for a wide range of applications, from antisense oligonucleotides and siRNAs to aptamers and diagnostic probes.
| Property | Impact of 2'-Fluoro Modification | Rationale and Significance |
| Binding Affinity (Tm) | Increases Tm by ~1.0-2.0°C per modification against RNA targets.[1][4] | The C3'-endo sugar pucker preorganizes the oligonucleotide into an A-form helix, which is favorable for binding to RNA. This leads to more stable duplexes and improved target engagement. |
| Nuclease Resistance | Provides significant protection against enzymatic degradation.[2][] | The 2'-fluoro group sterically hinders the approach of nucleases, increasing the oligonucleotide's half-life in biological fluids. For maximal resistance, combination with a phosphorothioate backbone is often employed.[1] |
| Duplex Conformation | Promotes an A-form helical structure.[4] | An A-form helix is the natural conformation of RNA-RNA and RNA-DNA duplexes. This mimicry is essential for substrates of certain enzymes, such as RNase H (in chimeric designs), and for the overall structure of siRNAs. |
| Chemical Stability | More stable against chemical hydrolysis at high pH compared to unmodified RNA. | The electron-withdrawing nature of fluorine stabilizes the phosphodiester linkage against base-catalyzed hydrolysis. |
| Biological Activity | Well-tolerated in siRNAs and can enhance antisense and aptamer activity.[2][][6] | The combination of high binding affinity and nuclease resistance often translates to improved biological potency and duration of effect. |
Experimental Workflow for 2'-Fluoro Oligonucleotide Synthesis
The incorporation of 2'-fluoro phosphoramidites follows the well-established principles of solid-phase phosphoramidite chemistry. However, there are key considerations and optimizations required at each stage to ensure high-yield and high-purity synthesis of the desired modified oligonucleotide.
Figure 1. Overall workflow for the synthesis and processing of 2'-fluoro modified oligonucleotides.
Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
This protocol outlines the steps for automated solid-phase synthesis using standard phosphoramidite chemistry, with specific recommendations for incorporating 2'-fluoro monomers.
1.1. Reagent Preparation:
-
Phosphoramidites: Dissolve 2'-fluoro phosphoramidites (e.g., 2'-F-A(Bz), 2'-F-C(Ac), 2'-F-G(iBu), 2'-F-U) in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.1 M).
-
Activator: A standard activator such as 1H-Tetrazole or 5-ethylthio-1H-tetrazole (ETT) is often sufficient. For sterically hindered couplings or to improve efficiency, a more potent activator like 4,5-dicyanoimidazole (DCI) can be used.[7][8] Prepare to the manufacturer's recommended concentration (e.g., 0.25 M - 0.5 M DCI in acetonitrile).
-
Standard Synthesis Reagents: Ensure all other reagents (DCA or TCA for detritylation, capping reagents, oxidizing solution) are fresh and anhydrous.
1.2. Automated Synthesizer Cycle:
The following is a typical cycle for a single nucleotide addition. This cycle is repeated for each monomer in the sequence.
| Step | Reagent(s) | Typical Duration | Purpose & Key Considerations |
| 1. Detritylation | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 60-120 seconds | Removes the 5'-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl for the next coupling reaction. |
| 2. Coupling | 2'-Fluoro Phosphoramidite solution + Activator solution | 3-10 minutes | The activated phosphoramidite reacts with the free 5'-hydroxyl group. Causality: 2'-fluoro phosphoramidites can be more sterically hindered than their deoxy counterparts. A longer coupling time (e.g., 3 minutes for a single incorporation) is recommended to ensure high coupling efficiency (>99%).[1] For sequences with multiple contiguous 2'-fluoro modifications, extending the coupling time further or using a more active activator may be necessary.[9] |
| 3. Capping | Cap A (e.g., Acetic Anhydride/Lutidine/THF) + Cap B (e.g., N-Methylimidazole/THF) | 30-60 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences in subsequent cycles. |
| 4. Oxidation | Iodine solution (e.g., I2 in THF/Water/Pyridine) | 30-60 seconds | Converts the unstable phosphite triester linkage to a more stable phosphate triester (P(V)) linkage. |
Protocol 2: Cleavage and Deprotection
Proper cleavage from the solid support and removal of all protecting groups is critical to obtaining a functional oligonucleotide. The choice of deprotection strategy depends on the other modifications present in the sequence.
2.1. For Oligonucleotides Containing Only 2'-Fluoro and DNA Monomers:
A one-step deprotection using AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine) is efficient and rapid.
-
Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial.
-
Add 1-2 mL of AMA to the vial.
-
Incubate the vial at room temperature for 2 hours.
-
After incubation, draw the supernatant containing the cleaved and deprotected oligonucleotide into a new tube.
-
Wash the CPG with 0.5 mL of water or 50% acetonitrile and combine with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
2.2. For Chimeric Oligonucleotides Containing 2'-Fluoro and 2'-OH RNA Monomers:
These oligonucleotides must be treated as RNA due to the presence of the 2'-hydroxyl protecting groups (e.g., TBDMS). This requires a two-step deprotection process.
Step 1: Base Deprotection and Cleavage
-
Perform cleavage and base deprotection as described in Protocol 2.1 , using AMA at room temperature for 2 hours.
-
Dry the oligonucleotide completely in a vacuum concentrator.
Step 2: 2'-Hydroxyl Silyl Group Deprotection
-
To the dried oligonucleotide pellet, add 250 µL of Triethylamine trihydrofluoride (TEA·3HF).
-
Incubate at 65°C for 90 minutes to remove the TBDMS groups.
-
Quench the reaction according to the reagent manufacturer's protocol, often by precipitation.
-
Resuspend the final pellet in nuclease-free water for purification.
Figure 2. Deprotection workflows for different types of 2'-fluoro containing oligonucleotides.
Protocol 3: Purification by Reversed-Phase HPLC
Standard DNA purification methods are generally effective for 2'-fluoro modified oligonucleotides.[2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method that provides high-purity oligonucleotides by separating the full-length product from shorter failure sequences.
3.1. Equipment and Reagents:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C8 or C18 reversed-phase column (e.g., Waters X-Bridge, Agilent AdvanceBio).[11][12]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in nuclease-free water.
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% Acetonitrile (ACN).
-
Sample: Resuspend the dried, deprotected oligonucleotide in 0.5-1.0 mL of Mobile Phase A or nuclease-free water.
3.2. HPLC Protocol:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the oligonucleotide sample.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 100% B
-
-
Monitor the elution profile at 260 nm. The full-length product is typically the last major peak to elute, as it is the most hydrophobic species.
-
Collect the fractions corresponding to the main product peak.
-
Combine the collected fractions and evaporate the solvent using a vacuum concentrator.
-
Perform a desalting step (e.g., using a desalting column or ethanol precipitation) to remove the TEAA salts.
-
Resuspend the purified oligonucleotide in nuclease-free water or a suitable buffer.
3.3. Quality Control:
The purity and identity of the final product should be confirmed by:
-
Analytical HPLC: To assess the purity of the collected fraction.
-
Mass Spectrometry (e.g., ESI-MS): To confirm that the molecular weight of the product matches the calculated theoretical mass.
Troubleshooting and Expert Insights
-
Low Coupling Efficiency: If you observe significant (n-1) shortmer peaks during purification, consider extending the coupling time for the 2'-fluoro phosphoramidites to 5-10 minutes or switching to a more potent activator like DCI.[7] Ensure all reagents, especially the acetonitrile and activator, are strictly anhydrous.
-
Degradation during Deprotection: As noted, avoid heating 2'-fluoro oligonucleotides with AMA.[1] If degradation is still observed, a milder deprotection strategy, such as using ammonium hydroxide alone at 55°C for an extended period (e.g., 17 hours), can be employed.[1]
-
Poor HPLC Resolution: Oligonucleotide purification by RP-HPLC is dependent on hydrophobicity. For longer oligos (>50 bases), the resolution may decrease.[13] In such cases, anion-exchange HPLC or PAGE purification may provide better results.[13]
Conclusion
The incorporation of 2'-fluoro phosphoramidites is a powerful strategy for enhancing the therapeutic and diagnostic potential of synthetic oligonucleotides. By understanding the unique chemical properties of these modified monomers and optimizing the standard phosphoramidite synthesis workflow, researchers can reliably produce high-quality 2'-fluoro-modified oligonucleotides. The protocols and insights provided in this guide offer a robust framework for achieving successful synthesis, deprotection, and purification, enabling the advancement of novel nucleic acid-based applications.
References
-
Glen Research. (n.d.). 2'-F-U-CE Phosphoramidite. Retrieved from [Link]
-
Glen Research. (2004). Glen Report 17.15: 2'-Fluoro-RNA Monomers. Retrieved from [Link]
- Prakash, T. P., et al. (2012). 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research, 40(19), 9849–9862.
- Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
- Hayakawa, Y., et al. (2001). Acid/Azole Complexes as Highly Effective Promoters in the Synthesis of DNA and RNA Oligomers via the Phosphoramidite Method. Journal of the American Chemical Society, 123(34), 8165-8176.
-
Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Retrieved from [Link]
- Pallan, P. S., et al. (2011). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 39(8), 3482–3495.
-
ResearchGate. (2025). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]
-
Agilent Technologies. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Retrieved from [Link]
-
Glen Research. (2003). Glen Report 16.24: Locked Nucleic Acid (LNA™): Chemistry, Benefits & Phosphoramidites. Retrieved from [Link]
-
Scribd. (2020). Deprotection Guide 20200110. Retrieved from [Link]
- Gryaznov, S. M., & Chen, J. K. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research, 24(8), 1508–1514.
-
Glen Research. (2013). Glen Report 26.14: Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Retrieved from [Link]
- Guga, P., & Stec, W. J. (2001). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 29(14), e71.
- Lacroix, J. J., & Beaudoin, J. D. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55941.
- Beaucage, S. L. (1993). Solid-phase synthesis of modified oligonucleotides. Methods in Molecular Biology, 20, 33-61.
- FutureCeuticals. (n.d.). RP-HPLC Method for Purification of Dually-Labeled Synthetic Oligonucleotides.
-
ResearchGate. (2017). Table 2. Impact of phosphoramidite equivalents on coupling efficiency. Retrieved from [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 6. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. scribd.com [scribd.com]
- 12. agilent.com [agilent.com]
- 13. uni-onward.com.tw [uni-onward.com.tw]
Application Note: Precision Synthesis of 2'F-ANA Gapmer Antisense Oligonucleotides
Topic: Synthesis of 2'F-ANA Gapmer Antisense Oligonucleotides Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary & Scientific Rationale
The development of therapeutic antisense oligonucleotides (ASOs) relies on chemical modifications that balance three competing requirements: binding affinity (to the target RNA), nuclease resistance (for in vivo stability), and catalytic competence (recruitment of RNase H1).[1][2]
2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA ) stands out as a "chimeric" mimic.[3][4] Unlike 2'-O-Methyl (2'OMe) or Locked Nucleic Acid (LNA), which lock the sugar in a C3'-endo (North) conformation (RNA-like) and abolish RNase H activity if placed in the gap, 2'F-ANA adopts a unique O4'-endo (East) pucker.[3][5] This conformation mimics the B-form helix of DNA sufficiently to recruit RNase H while providing thermodynamic stability comparable to RNA mimics.
While 2'F-ANA can elicit RNase H activity in fully modified strands, the Gapmer design (2'F-ANA wings flanking a DNA core) remains the gold standard for maximizing potency and minimizing off-target toxicity. This guide details the synthesis, deprotection, and purification of these advanced ASOs.
Gapmer Design Strategy
Before synthesis, the architecture of the ASO must be defined to ensure biological activity.
-
The Wings (2'F-ANA): Typically 2–5 nucleotides at the 5' and 3' termini. These provide nuclease resistance and increase
( C per modification). -
The Gap (DNA): A central region of 8–12 deoxyribonucleotides.[1][6] This "DNA window" ensures optimal recruitment of human RNase H1.
-
The Backbone: A phosphorothioate (PS) backbone is recommended for therapeutic applications to further enhance stability and serum protein binding (pharmacokinetics).[1]
Mechanism of Action
The following diagram illustrates the recruitment of RNase H1 by the 2'F-ANA gapmer, highlighting the structural compatibility of the "East" pucker.
Figure 1: Mechanism of RNase H1-mediated gene silencing by 2'F-ANA gapmers.
Materials and Reagents
Solid Support[7]
-
Type: Controlled Pore Glass (CPG) or Polystyrene.
-
Loading: Low loading (30–40 µmol/g) is preferred for long gapmers (>20 mer) to prevent steric hindrance, though standard loading is acceptable for typical 16-20 mers.
-
Linker: Universal linkers (Unylinker) or standard nucleoside-succinyl linkers.
Phosphoramidites[4][8][9][10]
-
DNA Monomers: Standard protected dA(Bz), dC(Bz) or dC(Ac), dG(iBu), T.
-
2'F-ANA Monomers: 5'-DMT-2'-deoxy-2'-fluoro-β-D-arabinonucleoside-3'-CEP.
-
Note: 2'F-ANA amidites are generally stable but should be dissolved in anhydrous acetonitrile (ACN) immediately prior to use.
-
Ancillary Reagents
-
Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI). Standard tetrazole is often too weak for efficient coupling of modified sugars.
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O (Standard) or 0.5 M CSO (non-aqueous) if avoiding water is critical (rarely necessary for 2'F-ANA).
-
Sulfurizing Reagent: 0.05 M PADS or DDTT (if phosphorothioate backbone is required).
-
Capping: Cap A (Acetic Anhydride/THF) and Cap B (N-Methylimidazole/THF).
Protocol: Solid-Phase Synthesis
The synthesis follows the standard phosphoramidite cycle but requires modified coupling parameters to ensure high efficiency (>99%) for the bulky 2'F-ANA monomers.
Step-by-Step Workflow
1. Preparation
Dissolve 2'F-ANA phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M to 0.15 M . Ensure water content is <30 ppm.
2. Synthesis Cycle (Automated)
Program the synthesizer with the following modifications for the 2'F-ANA coupling steps.
| Step | Reagent | Time/Volume | Critical Notes |
| Detritylation | 3% TCA in DCM | Standard (e.g., 2 x 45s) | Ensure complete removal of DMT (orange color monitoring). |
| Coupling (DNA) | DNA Amidite + Activator | 120 - 180 sec | Standard coupling time. |
| Coupling (2'F-ANA) | 2'F-ANA Amidite + ETT/DCI | 600 sec (10 min) | CRITICAL: Extended time is required for the fluorine-modified arabinose sugar. G-monomers may benefit from 900s. |
| Oxidation | 0.02 M Iodine | Standard (e.g., 60s) | Converts P(III) to P(V) phosphate. |
| Sulfurization | PADS or DDTT | 180 - 300 sec | Use instead of oxidation for PS linkages. |
| Capping | Cap A + Cap B | Standard | Acetylates unreacted 5'-OH to prevent deletion sequences. |
3. Final DMT Status
-
DMT-ON: Recommended if purifying by Reverse Phase (RP) HPLC/Cartridge. The hydrophobic DMT group aids in separating full-length product from truncated failure sequences.
-
DMT-OFF: Recommended if purifying by Ion Exchange (IEX) HPLC or using crude for preliminary screening.
Figure 2: Synthesis cycle workflow emphasizing the divergent coupling protocols.
Protocol: Deprotection and Cleavage
2'F-ANA is significantly more stable to basic hydrolysis than RNA, allowing for robust deprotection conditions. However, the integrity of the fluorine modification must be preserved.
Method A: Standard Ammonia (Recommended for High Fidelity)
This method is gentle and minimizes any risk of side reactions, though it is slower.
-
Reagent: Concentrated Ammonium Hydroxide (28-30%) : Ethanol (3:1 v/v).
-
Condition: Incubate at Room Temperature for 48 hours .
-
Why Ethanol? It prevents the benzamide by-products from precipitating and ensures solubility of the hydrophobic gapmer.
-
-
Work-up: Evaporate ammonia using a speed-vac or stream of nitrogen.
Method B: Fast Deprotection (AMA)
Suitable for high-throughput synthesis only if compatible base protection (Ac-dC) was used.
-
Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).[4]
-
Condition: 65°C for 15 minutes or Room Temperature for 2 hours.
-
Caution: Ensure no N-benzoyl-dC is present, as AMA can cause transamination at the cytosine exocyclic amine.
Purification and Quality Control
Purification Strategies[4][7][11][12]
-
RP-HPLC (DMT-ON):
-
Column: C18 or C4 Reverse Phase.
-
Buffer A: 0.1 M TEAA (pH 7.0).
-
Buffer B: Acetonitrile.[7]
-
Gradient: 0–50% B.
-
Process: Collect the main DMT-ON peak (elutes later due to hydrophobicity). Treat with 80% Acetic Acid for 20 mins to remove DMT, then re-purify or desalt.
-
-
IEX-HPLC (DMT-OFF):
-
Column: Strong Anion Exchange (SAX) (e.g., Dionex DNAPac).
-
Buffer A: 25 mM Tris-Cl, 1 mM EDTA (pH 8).
-
Buffer B: Buffer A + 1 M NaClO4 or NaBr.
-
Benefit: Resolves n-1 failure sequences (deletion mutants) better than RP-HPLC for unlabelled oligos.
-
Quality Control (QC)
-
ESI-MS (Electrospray Ionization Mass Spec): The gold standard. Deconvolute the raw spectra to find the neutral mass.
-
Calculation Check: 2'F-ANA mass is calculated as: DNA mass + 18 Da (O to F difference? No. OH is 17, F is 19. Difference is +2 Da per nucleotide relative to RNA, or +18 Da relative to DNA? Let's verify: DNA (H) vs 2'F-ANA (F). F (19) - H (1) = 18 Da increase per nucleotide relative to DNA).
-
-
Analytical HPLC: Purity should be >90% for cell culture, >95% for in vivo.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Coupling Yield (<95%) | Insufficient coupling time or wet reagents. | Increase 2'F-ANA coupling to 12 mins; use fresh 0.45 M ETT; dry ACN with molecular sieves. |
| Incomplete Deprotection | Old ammonia or insufficient time. | Use fresh NH4OH; ensure temperature is maintained if using heat. |
| Mass Spec +16/32 Da | Oxidation of sulfur (PS to PO). | Minimize exposure to air during work-up; use antioxidants if necessary. |
| Precipitate in Ammonia | Benzamide by-products. | Ensure Ethanol is included in the deprotection mix (3:1 ratio). |
References
-
Damha, M. J., et al. (2000).[8] "2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies." Nucleic Acids Research.[7][9] Link
-
Watts, J. K., & Damha, M. J. (2008).[3][10] "2'F-Arabinonucleic acids (2'F-ANA) — History, properties, and new frontiers." Canadian Journal of Chemistry.[10] Link
-
Glen Research. "2'-F-Arabinonucleic Acid (2'-F-ANA)."[4][5] Glen Report 22.21. Link
-
Lok, C. N., et al. (2002). "Potent gene downregulation in human cells and rat liver by 2'-F-ANA/DNA chimeras." Biochemistry. Link
-
Dowdy, S. F. (2017). "Overcoming cellular barriers for RNA therapeutics." Nature Biotechnology. (Context on Gapmer delivery). Link
Sources
- 1. How do you design a gamer [biosyn.com]
- 2. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Gapmer Design [biosyn.com]
- 7. cambio.co.uk [cambio.co.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for RNase H Activity Assay of 2'-F-ANA/RNA Hybrids
For: Researchers, scientists, and drug development professionals in the fields of oligonucleotide therapeutics, molecular biology, and enzymology.
Introduction: The Critical Role of RNase H in Antisense Technology and the Unique Properties of 2'-F-ANA
Ribonuclease H (RNase H) is a family of endonucleases that specifically cleave the RNA strand of an RNA/DNA hybrid duplex.[1][2] This enzymatic activity is fundamental to the mechanism of action of a significant class of antisense oligonucleotides (ASOs). By recruiting cellular RNase H to the target mRNA, these ASOs trigger the degradation of the mRNA, leading to a reduction in the expression of the corresponding protein.[3][4] Consequently, the development and optimization of ASOs often involve a thorough characterization of their ability to elicit RNase H activity.
A variety of chemical modifications have been introduced into the oligonucleotide backbone to enhance properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles. However, many of these modifications, particularly at the 2' position of the sugar ring, abrogate the ability of the ASO/RNA hybrid to be recognized and cleaved by RNase H.
2'-deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA) is a notable exception.[5][6][7] As an epimer of ribonucleosides, the 2'-fluoro group in the arabinose configuration confers a unique structural conformation to the oligonucleotide strand.[5][6] When hybridized to a complementary RNA strand, the resulting 2'-F-ANA/RNA duplex adopts a conformation that is intermediate between the canonical A-form (typical for RNA/RNA duplexes) and B-form (typical for DNA/DNA duplexes) helices.[8][9][10] This hybrid structure is recognized as a substrate by RNase H, enabling the cleavage of the target RNA strand.[2][7][11]
This application note provides a detailed guide for researchers to design and execute robust RNase H activity assays for ASOs containing 2'-F-ANA modifications. We will delve into the principles of substrate design, present detailed protocols for both fluorescence-based and gel-based detection methods, and offer insights into data analysis and troubleshooting.
Scientific Principles and Assay Design
The core of any RNase H activity assay is a substrate that mimics the in vivo target of an ASO: an RNA/DNA (or in this case, an RNA/2'-F-ANA) hybrid. The assay then measures the rate of RNase H-mediated cleavage of the RNA strand. The choice of assay format—either fluorescence-based for high-throughput screening or gel-based for detailed mechanistic studies—will depend on the specific experimental goals.
Substrate Design for 2'-F-ANA/RNA Hybrid Assays
The design of the 2'-F-ANA/RNA hybrid substrate is critical for a successful and informative assay. Several factors must be considered:
-
Length: A typical substrate consists of an RNA strand of 15-25 nucleotides and a complementary 2'-F-ANA-containing oligonucleotide. This length is sufficient for stable duplex formation and provides enough cleavage sites for RNase H.
-
Sequence: The sequence should be chosen to avoid any significant secondary structures in the single-stranded RNA or 2'-F-ANA oligonucleotide that could interfere with hybridization.
-
2'-F-ANA Modification Pattern:
-
Fully Modified: An oligonucleotide consisting entirely of 2'-F-ANA monomers can be used. While these can elicit RNase H activity, in some contexts, they may not be the most potent activators.[5][7]
-
Gapmer Design: This is a common and highly effective strategy.[3][4][7] A central "gap" of 7-10 DNA monomers is flanked by "wings" of 2'-F-ANA monomers. The 2'-F-ANA wings provide high binding affinity and nuclease resistance, while the central DNA/RNA hybrid region is a potent substrate for RNase H.
-
Altimer Design: This design involves alternating 2'-F-ANA and DNA monomers. This architecture has also been shown to be a highly potent activator of RNase H.[5][7]
-
The following table summarizes these design strategies:
| Substrate Design | 2'-F-ANA Oligonucleotide Composition | Rationale |
| Fully Modified | All 2'-F-ANA monomers | Simple design, good nuclease resistance. |
| Gapmer | 2'-F-ANA wings flanking a central DNA gap | Combines high affinity and nuclease resistance of 2'-F-ANA with the potent RNase H activation of a DNA/RNA hybrid. |
| Altimer | Alternating 2'-F-ANA and DNA monomers | Can provide very high RNase H activation. |
Assay Formats
Two primary assay formats are described in this application note:
-
Fluorescence Resonance Energy Transfer (FRET)-Based Assay: This is a continuous, real-time assay that is well-suited for high-throughput screening of ASO candidates or inhibitors. The RNA strand is labeled with a fluorophore at one end and a quencher at the other. In the intact substrate, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the RNA by RNase H, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Gel-Based Assay: This is an endpoint assay that provides more detailed information about the cleavage products. The RNA strand is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye. After the reaction, the products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized. This method allows for the direct observation of cleavage patterns and can be used to quantify the extent of degradation.
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for both assay formats:
Caption: General workflow for RNase H activity assays.
Protocol 1: FRET-Based RNase H Activity Assay
This protocol is designed for a 96-well plate format and is ideal for kinetic analysis and high-throughput applications.
Materials and Reagents:
-
Substrate:
-
RNA oligonucleotide (e.g., 20-mer) with a 5' fluorophore (e.g., FAM) and a 3' quencher (e.g., Dabcyl).
-
Complementary 2'-F-ANA-containing oligonucleotide.
-
-
Enzyme: Recombinant Human RNase H1.
-
Assay Buffer (10X): 200 mM Tris-HCl (pH 7.5), 200 mM KCl, 20 mM MgCl₂, 1 mM DTT.
-
Nuclease-free water.
-
96-well black, flat-bottom plate.
-
Fluorescence plate reader.
Procedure:
-
Substrate Annealing: a. Resuspend the fluorophore-quencher labeled RNA and the complementary 2'-F-ANA oligonucleotide in nuclease-free water to a concentration of 10 µM each. b. In a single tube, combine equal molar amounts of the RNA and 2'-F-ANA oligonucleotides. c. Heat the mixture to 95°C for 2 minutes, then allow it to cool slowly to room temperature (approximately 45-60 minutes). This will form the 2'-F-ANA/RNA hybrid substrate. d. Store the annealed substrate at -20°C.
-
Reaction Setup: a. Prepare a 1X Assay Buffer by diluting the 10X stock with nuclease-free water. b. Prepare the reaction master mix in the 1X Assay Buffer. For each reaction, you will need:
- 1X Assay Buffer
- Annealed 2'-F-ANA/RNA substrate (final concentration of 100-200 nM)
- Nuclease-free water to bring the final volume to 100 µL. c. Add the master mix to the wells of the 96-well plate. d. If testing inhibitors, add the desired concentration of the inhibitor to the appropriate wells. e. Equilibrate the plate at the desired reaction temperature (e.g., 37°C) in the fluorescence plate reader for 5 minutes.
-
Initiate the Reaction: a. Prepare a dilution of RNase H1 in 1X Assay Buffer. The optimal enzyme concentration should be determined empirically but a starting point of 0.1-1 U/mL is recommended. b. Add the diluted RNase H1 to each well to initiate the reaction. c. Immediately start monitoring the fluorescence intensity (e.g., excitation at 490 nm and emission at 520 nm for FAM) every 30-60 seconds for 30-60 minutes.
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
For inhibitor studies, plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Protocol 2: Gel-Based RNase H Activity Assay
This protocol allows for the direct visualization of RNA cleavage products and is useful for mechanistic studies and confirming the results from FRET-based assays.
Materials and Reagents:
-
Substrate:
-
RNA oligonucleotide (e.g., 20-mer).
-
Complementary 2'-F-ANA-containing oligonucleotide.
-
-
Enzyme: Recombinant Human RNase H1.
-
Labeling:
-
T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP for radioactive labeling.
-
Alternatively, a 5'-fluorescently labeled RNA oligonucleotide can be used.
-
-
Assay Buffer (10X): 200 mM Tris-HCl (pH 7.5), 200 mM KCl, 20 mM MgCl₂, 1 mM DTT.
-
Nuclease-free water.
-
Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing Polyacrylamide Gel (e.g., 15-20%) with 7M Urea.
-
Phosphorimager or fluorescence gel scanner.
Procedure:
-
RNA Labeling (if not using a pre-labeled oligo): a. Set up a reaction to 5'-end label the RNA oligonucleotide with ³²P using T4 PNK and [γ-³²P]ATP according to the manufacturer's protocol. b. Purify the labeled RNA using a size-exclusion spin column to remove unincorporated nucleotides.
-
Substrate Annealing: a. Follow the same annealing procedure as in Protocol 1, using the labeled RNA and unlabeled 2'-F-ANA oligonucleotide.
-
Reaction Setup: a. Prepare the reactions in individual microcentrifuge tubes. For a 20 µL reaction:
- 2 µL of 10X Assay Buffer
- 1 µL of annealed, labeled 2'-F-ANA/RNA substrate (e.g., 100 nM final concentration)
- Diluted RNase H1 (empirically determined optimal concentration)
- Nuclease-free water to 20 µL. b. Set up control reactions:
- No enzyme control.
- Time-zero control (stop the reaction immediately after adding the enzyme).
-
Incubation and Quenching: a. Incubate the reactions at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes). b. Stop the reactions by adding an equal volume (20 µL) of Formamide Loading Dye.
-
Gel Electrophoresis and Visualization: a. Denature the samples by heating at 95°C for 5 minutes. b. Load the samples onto a denaturing polyacrylamide gel. c. Run the gel until the dye fronts have migrated an appropriate distance. d. For radioactive samples, expose the gel to a phosphor screen and visualize using a phosphorimager. e. For fluorescent samples, visualize the gel using a fluorescence gel scanner.
Data Analysis:
-
Quantify the band intensities of the full-length RNA and the cleavage products using densitometry software.
-
Calculate the percentage of RNA cleaved at each time point: % Cleavage = (Intensity of Cleavage Products) / (Intensity of Full-Length RNA + Intensity of Cleavage Products) * 100
-
Plot the percentage of cleavage as a function of time to determine the reaction rate.
Data Interpretation and Troubleshooting
The following diagram outlines a logical approach to interpreting results and troubleshooting common issues:
Caption: Troubleshooting flowchart for RNase H assays.
Common Issues and Solutions:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low RNase H activity | 1. Inactive enzyme. 2. Improperly annealed substrate. 3. Suboptimal reaction conditions. | 1. Test the enzyme with a known positive control DNA/RNA substrate. 2. Verify duplex formation on a native polyacrylamide gel. 3. Titrate the MgCl₂ concentration (2-10 mM) and reaction temperature (30-42°C). |
| High background fluorescence (FRET assay) | 1. Substrate degradation by contaminating nucleases. 2. Poor quenching efficiency. | 1. Use nuclease-free water and reagents. Include a no-enzyme control. 2. Ensure the fluorophore and quencher pair are appropriate and properly conjugated. |
| Smearing on gel (Gel-based assay) | 1. Nuclease contamination. 2. Incomplete denaturation of samples. | 1. Use fresh, nuclease-free reagents. 2. Ensure the loading dye contains sufficient formamide and heat samples adequately before loading. |
| Unexpected cleavage patterns | 1. Sequence-specific preferences of RNase H. 2. Secondary structure in the RNA. | 1. This can be an expected outcome. Analyze the cleavage sites in relation to the sequence. 2. Redesign the substrate to minimize secondary structures. |
Conclusion
The ability of 2'-F-ANA modified oligonucleotides to elicit RNase H activity makes them a promising class of ASOs for therapeutic applications. The assays described in this application note provide robust and reliable methods for characterizing the RNase H-mediated cleavage of 2'-F-ANA/RNA hybrids. By carefully considering substrate design and choosing the appropriate assay format, researchers can effectively screen and optimize 2'-F-ANA-based ASOs for their desired therapeutic effect.
References
-
Cerritelli, S. M., & Crouch, R. J. (2009). Ribonuclease H: the enzymes in eukaryotes. FEBS Journal, 276(6), 1494–1505. [Link]
-
Moelling, K., & Broecker, F. (2019). RNases H: from basics to applications. Viruses, 11(10), 945. [Link]
-
Egli, M., Minasov, G., Teplova, M., Minasov, G., Wengel, J., & Nielsen, P. (2000). Structural basis of cleavage by RNase H of hybrids of arabinonucleic acids and RNA. Biochemistry, 39(12), 3525–3532. [Link]
-
Mangos, M. M., Min, K. L., Viazovkina, E., Galarneau, A., Elzagheid, M. I., Parniak, M. A., & Damha, M. J. (2003). Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts. Journal of the American Chemical Society, 125(3), 654–661. [Link]
-
Damha, M. J., Wilds, C. J., Noronha, A., Brukner, I., Borkow, G., Arion, D., & Parniak, M. A. (1998). Hybrids of RNA and Arabinonucleic Acids (ANA and 2′F-ANA) Are Substrates of Ribonuclease H. Journal of the American Chemical Society, 120(49), 12976–12977. [Link]
-
Glen Research. (n.d.). 2'-F-Arabinonucleic Acid (2'-F-ANA). The Glen Report, 22(2). [Link]
-
Martin-Pintado, N., Yahyaee, A. N., Chiu, Y. L., & Egli, M. (2013). The solution structure of double helical arabino nucleic acids (ANA and 2′F-ANA): effect of arabinoses in duplex-hairpin interconversion. Nucleic Acids Research, 41(16), 7939–7950. [Link]
-
Li, F., Sarkhel, S., Wilds, C. J., Wawrzak, Z., Prakash, T. P., Manoharan, M., & Egli, M. (2006). 2′-Fluoroarabino- and arabinonucleic acid show different conformations, resulting in deviating RNA affinities and processing of their heteroduplexes with RNA by RNase H. Biochemistry, 45(13), 4141–4152. [Link]
-
Crow, Y. J., Hayward, B. E., Parmar, R., Robins, P., Leitch, A., Ali, M., ... & Jackson, A. P. (2006). Mutations in the gene encoding the 3'-5' DNA exonuclease TREX1 are associated with Aicardi-Goutières syndrome. Nature Genetics, 38(8), 917–920. [Link]
-
Shen, V., Wu, W., & Kunkel, T. A. (2011). A new RNase H2-based assay for quantitative determination of ribonucleotides in genomic DNA. Journal of Biological Chemistry, 286(40), 34678–34685. [Link]
-
Attogene. (n.d.). A First of its Kind Assay to Detect Ribonuclease H Activity and Substrate Preferences Using Lateral Flow Technology. [Link]
-
Watts, J. K., & Damha, M. J. (2008). 2'F-Arabinonucleic acids (2'F-ANA): history, properties, and new frontiers. Canadian Journal of Chemistry, 86(7), 641-656. [Link]
-
Lima, W. F., Murray, H. M., Nichols, J. G., Wu, H., & Crooke, S. T. (2001). Human RNase H1 discriminates between subtle variations in the structure of the DNA strand of an RNA.DNA duplex. Journal of Biological Chemistry, 276(31), 29147–29155. [Link]
-
Wilds, C. J., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-β-d-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3625–3635. [Link]
-
Minasov, G., Teplova, M., Nielsen, P., Wengel, J., & Egli, M. (2000). Structural Basis of Cleavage by RNase H of Hybrids between Arabinonucleic Acids and RNA. Biochemistry, 39(12), 3525–3532. [Link]
-
Lennox, K. A., & Behlke, M. A. (2016). A direct comparison of the in vitro and in vivo efficacy of antisense oligonucleotides of different chemistries. Nucleic Acid Therapeutics, 26(2), 92–104. [Link]
-
Seth, P. P., Siwkowski, A., Allerson, C. R., Vasquez, G., Lee, S., Prakash, T. P., ... & Swayze, E. E. (2010). Short antisense oligonucleotides with novel 2'-4' conformational locks: design, synthesis, and activity. Journal of Medicinal Chemistry, 53(15), 5588–5600. [Link]
-
Crooke, S. T., Baker, B. F., Crooke, R. M., & Liang, X. H. (2021). Antisense technology: an overview and prospectus. Nature Reviews Drug Discovery, 20(6), 427–453. [Link]
Sources
- 1. attogene.com [attogene.com]
- 2. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. watchmakergenomics.com [watchmakergenomics.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. glenresearch.com [glenresearch.com]
- 8. Structural basis of cleavage by RNase H of hybrids of arabinonucleic acids and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solution structure of an arabinonucleic acid (ANA)/RNA duplex in a chimeric hairpin: comparison with 2′-fluoro-ANA/RNA and DNA/RNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aps.anl.gov [aps.anl.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis of 2-Deoxy-2-fluoro-D-arabinofuranose
This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It focuses on the most commercially viable, scalable route: the direct fluorination of protected ribose.
Executive Summary
2-Deoxy-2-fluoro-D-arabinofuranose is the critical carbohydrate scaffold for a class of high-value nucleoside analogs, including Clofarabine , Fludarabine , and emerging antiviral candidates. The introduction of the fluorine atom at the C2 position in the arabino configuration (up) confers metabolic stability against phosphorylases and enhances binding affinity in antisense oligonucleotides (2'F-ANA).
This guide details the industrial-preferred route starting from 1,3,5-tri-O-benzoyl-α-D-ribofuranose . Unlike legacy 7-step methods starting from glucose/allose, this protocol utilizes a direct nucleophilic fluorination with inversion of configuration, reducing the workflow to a scalable 2-step process (fluorination
Key Advantages of this Protocol:
-
Step Count: Reduced from 7 (legacy) to 2 (modern).
-
Stereocontrol: Exploits the natural C2-OH chirality of ribose to force exclusive arabino configuration via
inversion. -
Scalability: Optimized for kilogram-scale batches using thermal safety controls for fluorinating agents.
Strategic Route Selection
The Chemical Logic
The synthesis hinges on the stereochemical inversion at Carbon-2.
-
Starting Material: D-Ribose derivative (C2-OH is "down").
-
Target: D-Arabinose derivative (C2-F is "up").
-
Mechanism: The hydroxyl group attacks the sulfur center of the fluorinating agent (DAST or Deoxo-Fluor), creating a good leaving group. The fluoride ion then displaces this group from the opposite face (
), yielding the desired 2-deoxy-2-fluoro-arabinose.
Route Comparison
| Feature | Route A: Direct Fluorination (Recommended) | Route B: Sulfonate Displacement | Route C: From Glucose/Allose |
| Precursor | 1,3,5-Tri-O-benzoyl-α-D-ribofuranose | 2-O-Triflyl-1,3,5-tribenzoyl-ribose | Diacetone Glucose |
| Reagent | DAST or Deoxo-Fluor | TASF / TBAF / KF | KHF₂ / Periodate |
| Steps | 1 (to protected core) | 2 (Activation + Displacement) | 5-7 |
| Yield | High (70-85%) | Moderate | Low Overall |
| Scalability | High (with cooling) | High | Low (Labor intensive) |
Decision: This protocol utilizes Route A using Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Deoxo-Fluor is selected over DAST for large-scale applications due to its superior thermal stability (decomposition >200°C vs. ~140°C for DAST) and reduced shock sensitivity.
Process Safety & Engineering (Critical)
Handling aminosulfur trifluorides on a large scale requires strict engineering controls.
-
Exotherm Control: The fluorination reaction is exothermic. Reagent addition must be controlled to maintain reactor temperature
.[1] -
Quenching Hazard: Hydrolysis of excess fluorinating agent releases HF and SO₂ . Quenching must be performed by slow addition of the reaction mixture into a bicarbonate solution (inverse quench) to neutralize HF immediately and manage CO₂ evolution.
-
Materials of Construction: Glass-lined reactors are standard. Avoid metal contact if HF generation is suspected before neutralization.
Detailed Protocol
Phase 1: Fluorination (Inversion)
Target: 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose Scale: 1.0 kg Input Basis
Reagents & Materials
-
Substrate: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (1.0 kg, 2.16 mol)
-
Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equiv, ~575 g)
-
Solvent: Dichloromethane (DCM) (anhydrous, 10 L) or Toluene (for higher thermal safety margins).
-
Quench: Saturated aq. NaHCO₃ (15 L).[2]
Step-by-Step Procedure
-
Reactor Setup: Charge a 20 L glass-lined reactor with 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and anhydrous DCM (10 L). Stir under nitrogen until fully dissolved.
-
Cooling: Cool the solution to -5°C to 0°C .
-
Addition: Add Deoxo-Fluor dropwise/metered over 2–3 hours.
-
Critical Control: Monitor internal temperature. Do not allow T > +5°C during addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.
-
Quench (Inverse):
-
Prepare a separate vessel with Saturated NaHCO₃ (15 L) and cool to 10°C.
-
Slowly transfer the reaction mixture into the bicarbonate solution with vigorous stirring.
-
Note: Massive CO₂ evolution will occur. Control rate to prevent foaming over.
-
-
Workup:
-
Separate phases.[1] Wash organic layer with water (5 L) and brine (5 L).
-
Dry over MgSO₄, filter, and concentrate under vacuum to a thick oil.
-
-
Crystallization:
-
Dissolve the crude oil in hot Ethanol (or Isopropanol). Cool slowly to 0°C.
-
Filter the white crystalline solid.
-
Yield Expectation: 750–850 g (75–85%).
-
Characterization: Melting Point 76–78°C. ¹⁹F NMR: δ -191 ppm (approx, ddd).
-
Phase 2: Deprotection (To Free Sugar)
Note: If the goal is the nucleoside (e.g., Clofarabine), skip this and proceed to Bromination (Phase 3). Target: 2-Deoxy-2-fluoro-D-arabinofuranose
-
Dissolution: Dissolve the protected intermediate (500 g) in dry Methanol (5 L).
-
Zemplén Transesterification: Add Sodium Methoxide (NaOMe) solution (0.5 M in MeOH) until pH is basic (~9-10).
-
Reaction: Stir at RT for 2–4 hours.
-
Neutralization: Add acidic ion-exchange resin (e.g., Dowex 50W-X8 , H+ form) until pH is neutral (pH 7).
-
Avoid: Mineral acids (HCl) which may degrade the sugar.
-
-
Purification:
-
Filter off the resin.
-
Concentrate the filtrate. The residue contains the product and methyl benzoate.
-
Partition between Water and DCM.[1] The product stays in the Water phase; methyl benzoate goes to DCM.
-
Concentrate the aqueous phase.
-
-
Lyophilization: Freeze-dry the aqueous residue to obtain the target as a hygroscopic white foam/solid.
Phase 3: Activation (Alternative Pathway for Nucleosides)
Target: 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide Reagent: 33% HBr in Acetic Acid. Procedure: Treat the Phase 1 product with HBr/AcOH at RT for 18h. Isolate by quenching into ice water and extracting with DCM. This bromide is the "Universal Donor" for glycosylation.
Visualization of Workflows
Reaction Scheme & Mechanism
The following diagram illustrates the stereochemical inversion and process flow.
Caption: Stereoselective synthesis pathway via SN2 fluorination of Ribose precursor.
Process Engineering Flow
The following diagram details the critical unit operations for the fluorination step.
Caption: Unit operations for the safe handling of fluorination on kilogram scale.
Analytical Controls & Troubleshooting
| Parameter | Specification | Common Issue | Corrective Action |
| HPLC Purity | > 98.0% | Presence of elimination product (Olefin) | Reduce reaction temp; ensure anhydrous conditions. |
| ¹⁹F NMR | Single peak ~ -190 ppm | Multiple peaks | Incomplete reaction or anomerization. Check reagent stoichiometry. |
| Water Content | < 0.05% (KF) | High water in substrate | Dry substrate by azeotropic distillation with Toluene before DAST addition. |
| Appearance | White Crystalline Solid | Yellow/Brown Oil | Trace decomposition. Recrystallize from Ethanol/Hexane. |
References
-
Howell, H. G., et al. (1988). "Antiviral Nucleosides. A Stereospecific, Total Synthesis of 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl Nucleosides." The Journal of Organic Chemistry. (Foundational work on DAST fluorination of ribose).
-
Tann, C. H., et al. (1985). "Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU)." The Journal of Organic Chemistry. (Protocol for Bromide generation).
-
Thermo Scientific Chemicals. "1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose Product Specifications." (Physical data verification).
-
Watts, J. K., et al. (2008). "2'-Fluoroarabinonucleic acid (2'F-ANA): Modified aptamers and antisense oligonucleotides." Drug Discovery Today. (Application context).
-
Reichman, U., et al. (1975). "A Practical Synthesis of 2-deoxy-2-fluoro-D-arabinofuranose Derivatives." Carbohydrate Research. (Legacy route comparison).
Sources
- 1. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a 2,3-dideoxy-2,3-difluorofuranose with the D-lyxo configuration. An intramolecular rearrangement of methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-lyxofuranoside observed during the attempted synthesis of 1-(2,3-dideoxy-2,3-difluoro-beta-D-lyxofuranosyl)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 2'F-ANA in gene silencing experiments
Subtitle: Strategic Design and Protocols for RNase H-Competent Antisense and Stabilized siRNA Applications
Executive Summary
This guide details the application of 2'-Deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) in gene silencing.[1][2][3] Unlike its ribose counterpart (2'F-RNA) or locked nucleic acids (LNA), which lock sugars into an RNA-like "North" conformation, 2'F-ANA adopts a DNA-like "South/East" conformation.[1][4]
The Critical Advantage: This structural mimicry allows 2'F-ANA/RNA heteroduplexes to be recognized by RNase H , enabling catalytic degradation of target mRNA while providing nuclease resistance superior to phosphorothioate DNA. This makes 2'F-ANA a versatile tool for both Antisense Oligonucleotide (ASO) gapmers and siRNA stabilization.
Scientific Foundation: The Arabinose Advantage
To effectively use 2'F-ANA, one must understand the structural causality governing its interaction with cellular machinery.
Structural Chemistry[5]
-
Stereochemistry: 2'F-ANA is an arabinose derivative.[2][3][4][5][6] The fluorine atom at the 2' position projects into the major groove (beta-configuration), unlike the alpha-configuration in 2'F-RNA.
-
Sugar Pucker:
-
RNA/LNA/2'F-RNA: Adopt a C3'-endo ("North") pucker. High affinity for RNA, but blocks RNase H recruitment (steric incompatibility).
-
DNA/2'F-ANA: Adopts an O4'-endo/C2'-endo ("South/East") pucker. This mimics the native DNA structure required to activate RNase H1.
-
Mechanism of Action
The choice of 2'F-ANA dictates the silencing pathway:
-
RNase H1 Pathway (ASO): 2'F-ANA mimics DNA.[2][3] When hybridized to mRNA, it forms a substrate recognized by RNase H1, which cleaves the RNA strand.[1]
-
RISC Pathway (siRNA): 2'F-ANA is generally not used in the seed region of the antisense (guide) strand because RISC Argonaute proteins prefer A-form (RNA-like) geometry. However, it is excellent for the passenger strand (sense) to prevent off-target loading and degradation.
Experimental Design Guidelines
Antisense Oligonucleotides (ASOs)
2'F-ANA is unique because it allows for "Altimer" designs, not just Gapmers.
| Design Architecture | Pattern (5' -> 3') | Mechanism | Advantage |
| Gapmer | F-F-F-F - D-D-D-D-D-D-D-D - F-F-F-F | RNase H | High affinity wings (F) protect the internal DNA gap (D) from nucleases. |
| Altimer | F-D-F-D-F-D-F-D-F-D | RNase H | Alternating monomers maintain RNase H activity while maximizing nuclease resistance throughout the entire strand. |
| Fully Modified | F-F-F-F-F-F-F-F-F-F | Steric Block / Splice Switching | Does not recruit RNase H efficiently; used for splice modulation or inhibiting translation initiation. |
-
Recommendation: Start with a 3-10-3 Gapmer (3 2'F-ANA, 10 DNA, 3 2'F-ANA) with a full Phosphorothioate (PS) backbone.
siRNA Modification
Use 2'F-ANA to stabilize the duplex without disrupting RNAi machinery.
-
Sense Strand (Passenger): Can be fully modified with 2'F-ANA. This prevents the sense strand from acting as a guide (reducing off-target effects) and protects against serum nucleases.
-
Antisense Strand (Guide):
-
3' Overhang: Use 2'F-ANA at the 3' overhang (positions 20-21) to resist exonucleases.
-
Seed Region (2-8): Avoid 2'F-ANA; use 2'F-RNA or native RNA if modification is necessary.
-
Visualizing the Mechanism
Caption: Comparison of 2'F-ANA utility in RNase H recruitment (ASO) versus Passenger Strand stabilization (siRNA).
Detailed Protocol: Synthesis to Silencing
Handling and Resuspension
2'F-ANA oligonucleotides are generally supplied as lyophilized solids.
-
Centrifuge: Spin down tubes at 12,000 x g for 30 seconds before opening to prevent loss of the pellet.
-
Resuspension Buffer: Use 10 mM Tris-HCl, 1 mM EDTA (pH 8.0) . Avoid water (pH < 6.0 can cause slow depurination of DNA segments in gapmers).
-
Concentration: Resuspend to a stock concentration of 100 µM .
-
Annealing (siRNA only): If working with siRNA, mix equimolar amounts of Sense (2'F-ANA modified) and Antisense strands in annealing buffer (100 mM Potassium Acetate, 30 mM HEPES-KOH, 2 mM Magnesium Acetate, pH 7.4). Heat to 90°C for 1 min, then cool slowly to RT over 45 mins.
Transfection Protocol (Lipid-Mediated)
Target: Adherent mammalian cells (e.g., HeLa, Hepatocytes).
-
Seeding: Plate cells 24h prior to reach 60-70% confluency.
-
Preparation (Per well of 6-well plate):
-
Tube A: Dilute 5 µL Lipofectamine RNAiMAX in 250 µL Opti-MEM.
-
Tube B: Dilute 2'F-ANA ASO or siRNA to final concentration (typically 10-50 nM ) in 250 µL Opti-MEM.
-
-
Complexation: Mix Tube A and Tube B. Incubate for 20 minutes at Room Temperature (RT).
-
Treatment: Add the 500 µL complex to cells (already in 1.5 mL complete medium).
-
Incubation: Incubate for 24-48 hours. 2'F-ANA is stable; medium change is optional but recommended at 24h if toxicity is observed.
Gymnotic Delivery (Carrier-Free)
Due to the high nuclease resistance of 2'F-ANA (especially with PS backbone), "gymnotic" delivery is possible for difficult-to-transfect cells or in vivo simulation.
-
Concentration: Requires higher concentrations (1 µM - 5 µM ).
-
Method: Add oligonucleotide directly to the culture medium.
-
Duration: Uptake is slower. Incubate for 3 to 7 days .
-
Advantage: Eliminates lipid-associated toxicity and false positives from transfection reagents.
Data & Troubleshooting
Comparative Stability and Affinity
The following table highlights why 2'F-ANA is the "Goldilocks" modification.
| Feature | DNA (PS) | RNA | LNA | 2'F-RNA | 2'F-ANA |
| Sugar Pucker | South/East | North | Locked North | North | South/East |
| Affinity ( | Reference | -- | +3 to +8°C | +2 to +3°C | +1 to +2°C |
| Nuclease Resistance | Moderate | Low | High | High | Very High |
| RNase H Recruitment | Yes | No | No | No | Yes |
| Immunostimulation | High (CpG) | High | Low | Low | Low |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Knockdown (ASO) | Inefficient RNase H recruitment | Ensure the design is a Gapmer or Altimer . If fully modified, it will only block translation (steric), not degrade mRNA. |
| Low Knockdown (siRNA) | Guide strand steric hindrance | Ensure 2'F-ANA is restricted to the Sense strand or 3' overhangs of the Antisense strand. Do not modify the seed region with 2'F-ANA. |
| Cell Toxicity | Transfection reagent | Switch to Gymnotic delivery (naked uptake) using higher concentrations (1-5 µM). 2'F-ANA is highly stable and non-toxic. |
| Off-Target Effects | Sense strand loading | Fully modify the Sense strand with 2'F-ANA. This thermodynamically discourages RISC loading of the wrong strand. |
References
-
Damha, M. J., et al. (2001). Properties of arabinonucleic acids (ANA & 2'F-ANA): implications for the design of antisense therapeutics that invoke RNase H cleavage of RNA.[3][7] Nucleosides, Nucleotides & Nucleic Acids. Link
-
Watts, J. K., & Damha, M. J. (2008). 2'F-Arabinonucleic acids (2'F-ANA) - History, properties, and new frontiers. Canadian Journal of Chemistry. Link
-
Dowdy, S. F. (2017). Overcoming cellular barriers for RNA therapeutics. Nature Biotechnology. Link
-
Glen Research. (n.d.). 2'-F-Arabinonucleic Acid (2'-F-ANA) Technical Report. Link
-
Fakih, H. H., et al. (2021). Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs).[8] Chemical Science. Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Damha Research Group Focus [damha-group.mcgill.ca]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]
Application Notes and Protocols: 2'-Fluoro-2'-deoxycytidine in Norovirus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroviruses are the leading cause of acute gastroenteritis worldwide, responsible for millions of cases of debilitating illness annually.[1][2][3] The lack of approved antiviral therapies or a vaccine presents a significant global health challenge.[1][2] Research into human norovirus (HuNoV) has been historically hindered by the absence of robust cell culture systems.[4][5] This has led to the widespread use of surrogate models, such as the murine norovirus (MNV), which can be efficiently propagated in cell culture and in small animal models, sharing key structural and genetic similarities with its human counterpart.[1][4]
A critical target for the development of anti-norovirus agents is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the viral genome.[6][7][8] Nucleoside analogs, which mimic natural substrates of the RdRp, represent a promising class of inhibitors. Upon incorporation into the nascent viral RNA chain, these molecules can terminate replication.
This document provides a detailed guide to the application of 2'-fluoro-2'-deoxycytidine (2'-FdC) , a nucleoside analog with demonstrated antiviral activity against norovirus.[1][2] We will explore its mechanism of action and provide step-by-step protocols for its evaluation in established in vitro norovirus research models.
Mechanism of Action of 2'-Fluoro-2'-deoxycytidine (2'-FdC)
2'-FdC is a prodrug that requires intracellular phosphorylation to its active triphosphate form (2'-FdC-TP) to exert its antiviral effect.[9] This bioactivation is carried out by host cell kinases.
Once converted to its triphosphate form, 2'-FdC-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It mimics the natural substrate, cytidine triphosphate (CTP), and is incorporated into the growing viral RNA strand. The presence of the 2'-fluoro group on the ribose sugar is thought to interfere with the polymerase's function, leading to premature termination of RNA synthesis. This disruption of viral genome replication effectively halts the production of new virus particles. The antiviral effect of 2'-FdC can be partially reversed by the addition of exogenous CTP, further supporting its mechanism as a competitive inhibitor.[1][2]
Proposed Biochemical Pathway of 2'-FdC Activation and RdRp Inhibition
Caption: Proposed mechanism of 2'-FdC activation and norovirus RdRp inhibition.
Antiviral Activity of 2'-FdC Against Murine Norovirus
Studies have demonstrated that 2'-FdC significantly inhibits the replication of murine norovirus (MNV) in susceptible cell lines, such as murine macrophage cells (RAW 264.7).[1]
| Parameter | Value | Cell Line | Reference |
| IC50 | 20.92 µM | RAW 264.7 | [1] |
| CC50 | 1.768 mM | RAW 264.7 | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug at which it causes 50% cytotoxicity to the host cells.
Experimental Protocols
The following protocols provide a framework for evaluating the antiviral activity of 2'-FdC against murine norovirus in a laboratory setting.
Cell Culture and Virus Propagation
Rationale: Maintaining healthy, susceptible host cells is critical for robust viral replication and accurate assessment of antiviral compounds. RAW 264.7, a murine macrophage cell line, is commonly used for the propagation of MNV.[4]
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Murine Norovirus (e.g., MNV-1)
-
T-75 cell culture flasks
-
6-well and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks with complete DMEM.
-
Passage cells every 2-3 days, or when they reach 80-90% confluency.
-
For virus propagation, seed RAW 264.7 cells in a T-75 flask and allow them to adhere overnight.
-
Infect the cells with MNV at a low multiplicity of infection (MOI) of 0.05.
-
Incubate for 48-72 hours, or until a significant cytopathic effect (CPE) is observed.
-
Harvest the virus by subjecting the cell culture flask to three freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the virus stock.
-
Aliquot and store the virus stock at -80°C.
In Vitro Antiviral Assay
Rationale: This assay is designed to determine the dose-dependent inhibitory effect of 2'-FdC on MNV replication. By measuring viral RNA levels, protein expression, and infectious virus production, a comprehensive understanding of the compound's antiviral activity can be obtained.
Caption: Workflow for the in vitro antiviral assay of 2'-FdC against MNV.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the following day, infect the cells with MNV at an MOI of 1 for 1 hour at 37°C.
-
After the 1-hour adsorption period, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound virus.[1]
-
Add fresh complete DMEM containing serial dilutions of 2'-FdC to the respective wells. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
Incubate the plates for 20-24 hours at 37°C.[1]
-
After incubation, collect the cell culture supernatant, and lyse the cells for RNA and protein extraction.
Quantification of Infectious Virus: TCID50 Assay
Rationale: The 50% Tissue Culture Infectious Dose (TCID50) assay is a method to quantify the amount of infectious virus in a sample. It determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate overnight.
-
Prepare ten-fold serial dilutions of the collected cell culture supernatants from the antiviral assay.
-
Inoculate the RAW 264.7 cells in the 96-well plate with the virus dilutions, using at least 4-8 replicates per dilution.
-
Incubate the plate at 37°C for 5 days and monitor for the development of CPE.[1]
-
After 5 days, score each well for the presence or absence of CPE.
-
Calculate the TCID50 titer using the Reed-Muench method.
Quantification of Viral RNA: Quantitative Reverse Transcription PCR (qRT-PCR)
Rationale: qRT-PCR allows for the sensitive and specific quantification of viral RNA levels, providing a direct measure of viral replication.
Materials:
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific for MNV (e.g., targeting the ORF1-ORF2 junction)
-
Reverse transcriptase
-
qRT-PCR instrument
Protocol:
-
Extract total RNA from the cell lysates of the antiviral assay using a commercial RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with a master mix, MNV-specific primers and probe, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.
Detection of Viral Protein: Western Blot
Rationale: Western blotting allows for the detection and semi-quantification of specific viral proteins, such as the major capsid protein VP1 or non-structural proteins, providing evidence of viral protein synthesis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a norovirus protein (e.g., anti-MNV VP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells from the antiviral assay in a suitable lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
2'-fluoro-2'-deoxycytidine has emerged as a promising candidate for the development of anti-norovirus therapeutics.[1][2][10] Its mechanism of action as a nucleoside analog inhibitor of the viral RdRp is well-supported by experimental evidence. The protocols outlined in this document provide a comprehensive guide for researchers to evaluate the in vitro efficacy of 2'-FdC and other potential antiviral compounds against norovirus. Further studies, including those in more advanced models like human intestinal enteroids and in vivo animal models, will be crucial in advancing the development of effective treatments for this widespread and debilitating disease.
References
-
Yu, P., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Archives of Virology, 165(11), 2605–2613. [Link]
-
PubMed. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. PubMed. [Link]
-
ResearchGate. (2020). 2'-fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. ResearchGate. [Link]
-
Straub, T. M., et al. (2007). In Vitro Cell Culture Infectivity Assay for Human Noroviruses. Emerging Infectious Diseases, 13(3), 396–403. [Link]
-
Ovid. (2010). Model systems for the study of human norovirus... : Future Virology. Ovid. [Link]
-
Costantini, V., et al. (2018). A Standardized Antiviral Pipeline for Human Norovirus in Human Intestinal Enteroids Demonstrates No Antiviral Activity of Nitazoxanide. bioRxiv. [Link]
-
ResearchGate. (2020). (PDF) 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. ResearchGate. [Link]
-
PubMed. (2012). Antiviral activity of nucleoside analogues against norovirus. PubMed. [Link]
-
Lund University. (2024). Human norovirus cultivation models, immune response and vaccine landscape. Lund University Research Portal. [Link]
-
Journal of Virology. (2024). Human norovirus cultivation systems and their use in antiviral research. Journal of Virology. [Link]
-
PubMed. (2025). 2'-Fucosyllactose inhibits human norovirus replication in human intestinal enteroids. PubMed. [Link]
-
MDPI. (2020). Discovery of Potential Inhibitors for RNA-Dependent RNA Polymerase of Norovirus: Virtual Screening, and Molecular Dynamics. MDPI. [Link]
-
Frontiers. (2020). Identification of a Broad-Spectrum Viral Inhibitor Targeting a Novel Allosteric Site in the RNA-Dependent RNA Polymerases of Dengue Virus and Norovirus. Frontiers in Microbiology. [Link]
-
PubMed. (2012). Structure-based inhibition of Norovirus RNA-dependent RNA polymerases. PubMed. [Link]
-
Apollo. (2021). Design, development, and validation of a strand-specific RT- qPCR assay for GI and GII human Noroviruses. Apollo - University of Cambridge Repository. [Link]
-
Erasmus University Rotterdam. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. RePub. [Link]
-
KU Leuven. (2025). Noroviruses — Laboratory of Virology & Antiviral Research. Rega Institute KU Leuven. [Link]
-
PLOS Medicine. (2008). Mechanisms of GII.4 Norovirus Persistence in Human Populations. PLOS Medicine. [Link]
-
ScienceDirect. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. ScienceDirect. [Link]
-
FRIZ Biochem. (n.d.). Norovirus direct RT-PCR Instructions for Use. FRIZ Biochem. [Link]
-
Contagion. (2016). New Discovery Sheds Light on How Norovirus Works and Ways to Stop It. Contagion. [Link]
-
NIH. (2025). Norovirus. StatPearls - NCBI Bookshelf. [Link]
-
Harvard University. (2006). TCID 50 protocol. Harvard University. [Link]
-
YouTube. (2022). Plaque Assay For Murine Norovirus l Protocol Preview. YouTube. [Link]
-
PLOS ONE. (2014). Structural Bases of Norovirus RNA Dependent RNA Polymerase Inhibition by Novel Suramin-Related Compounds. PLOS ONE. [Link]
-
Semantic Scholar. (2019). [PDF] In Vitro Replication of Human Norovirus. Semantic Scholar. [Link]
-
PubMed. (2023). Murine Norovirus: Additional Protocols for Basic and Antiviral Studies. PubMed. [Link]
-
ASM Journals. (2008). 2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(6), 2193-2201. [Link]
-
NIH. (2024). Human norovirus cultivation systems and their use in antiviral research. PMC. [Link]
-
ResearchGate. (2025). Murine Norovirus: Additional Protocols for Basic and Antiviral Studies. ResearchGate. [Link]
-
NIH. (2017). Plasmid-based human norovirus reverse genetics system produces reporter-tagged progeny virus containing infectious genomic RNA. PMC. [Link]
-
Lirias. (n.d.). Assessment of the anti-norovirus activity in cell culture using the mouse norovirus. Lirias. [Link]
-
NuBlocks. (n.d.). 2′-Fluoro-2′-deoxycytidine-5′-Triphosphate (2′-F-dCTP). NuBlocks. [Link]
-
ResearchGate. (2025). Human norovirus cultivation systems and their use in antiviral research. ResearchGate. [Link]
-
Semantic Scholar. (1982). The crystal structures of 2'-deoxy-2'-fluorocytidine and 2'-deoxy-2'-fluorouridine. Semantic Scholar. [Link]
-
ResearchGate. (2025). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. ResearchGate. [Link]
-
ResearchGate. (2025). Development of an RNA Extraction Protocol for Norovirus from Raw Oysters and Detection by qRT-PCR and Droplet-Digital RT-PCR. ResearchGate. [Link]
-
Jena Bioscience. (n.d.). 2'-Fluoro-dCTP. Jena Bioscience. [Link]
-
MDPI. (2022). Structural Investigations on Novel Non-Nucleoside Inhibitors of Human Norovirus Polymerase. MDPI. [Link]
-
Sino Biological. (n.d.). Western Blot Protocol. Sino Biological. [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. OriGene Technologies Inc.[Link]
-
MDPI. (2021). Mass Spectrometry-Based System for Identifying and Typing Norovirus Major Capsid Protein VP1. MDPI. [Link]
-
NIH. (2012). Plaque Assay for Murine Norovirus. PMC. [Link]
-
ASM Journals. (2006). Detection of Murine Norovirus 1 by Using Plaque Assay, Transfection Assay, and Real-Time Reverse Transcription-PCR before and after Heat Exposure. Applied and Environmental Microbiology, 72(8), 5227-5234. [Link]
-
YouTube. (2024). How to Perform a TCID50 Assay. YouTube. [Link]
Sources
- 1. Structure(s), function(s), and inhibition of the RNA-dependent RNA polymerase of noroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | RNA Sequencing of Murine Norovirus-Infected Cells Reveals Transcriptional Alteration of Genes Important to Viral Recognition and Antigen Presentation [frontiersin.org]
- 4. Standardization of an antiviral pipeline for human norovirus in human intestinal enteroids demonstrates nitazoxanide has no to weak antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Human Norovirus Detection and Production, Quantification, and Storage of Virus-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Standardized Antiviral Pipeline for Human Norovirus in Human Intestinal Enteroids Demonstrates No Antiviral Activity of Nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Evaluating the Serum Stability of 2'-F-ANA Oligonucleotides
Introduction
Oligonucleotide therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a powerful class of drugs capable of modulating gene expression with high specificity.[1][2] A critical determinant of their in vivo efficacy is their resistance to nuclease-mediated degradation in the bloodstream.[2][3] Unmodified oligonucleotides are rapidly cleared by endo- and exonucleases present in serum.[4][5][6] To overcome this, various chemical modifications have been developed.
Among the most promising of these are 2'-deoxy-2'-fluoro-β-D-arabinonucleic acids (2'F-ANA). This modification significantly enhances nuclease resistance while maintaining, and often improving, binding affinity to target RNA.[7][8][9] Unlike many other 2' modifications, 2'F-ANA/RNA duplexes are potent activators of RNase H, a key mechanism for ASO activity.[7][9][10]
This application note provides a detailed, field-proven protocol for determining the serum stability of 2'F-ANA modified oligonucleotides. We will explain the rationale behind key experimental choices, provide a step-by-step workflow, and detail the analytical methods required for robust and reproducible data generation, empowering researchers in the development of next-generation nucleic acid therapeutics.
Principle of the Assay
The core principle of the in vitro serum stability assay is to incubate the test oligonucleotide in a serum-containing medium at physiological temperature (37°C) and monitor its degradation over time. The primary threat to oligonucleotide integrity in serum comes from 3'-exonucleases, which sequentially cleave nucleotides from the 3' end of the molecule.[4][5][6][11][12] Endo-nuclease activity is also present but is generally considered a secondary degradation pathway for well-designed, modified oligos.[1][7]
By collecting samples at various time points and quantifying the amount of full-length, intact oligonucleotide remaining, we can determine its degradation kinetics and calculate a crucial parameter: the serum half-life (t½).
Key Experimental Considerations
A robust serum stability protocol is a self-validating system. The choices made in the experimental design directly impact the quality and interpretability of the results.
-
Source of Serum: Human serum is the most clinically relevant matrix. However, due to variability between donors, it is crucial to either pool serum from multiple donors or qualify a single batch for a series of comparative experiments. Fetal Bovine Serum (FBS) is a common and cost-effective alternative for initial screenings, but its nuclease activity can differ from human serum.[13] For any given study, consistency is key.
-
Selection of Controls: Controls are non-negotiable for validating the assay and providing a benchmark for the test article's performance.
-
Negative Control (Unmodified Oligo): An unmodified DNA or RNA oligonucleotide of the same sequence should be included. This oligo is expected to degrade rapidly, confirming that the nuclease activity in the serum is sufficient for the assay.
-
Positive Control (Known Stable Oligo): An oligonucleotide with a well-characterized stable chemistry, such as a fully phosphorothioate (PS)-modified oligo, serves as a benchmark for high stability.
-
T=0 Control: A sample of the 2'F-ANA oligo is processed immediately without incubation. This sample represents 100% integrity and is used for normalization of all subsequent time points.
-
-
Analytical Method Selection: The choice of analytical technique is critical for accurately quantifying the intact oligonucleotide.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantification.[14][15] Ion-Exchange (IE-HPLC) and Ion-Pair Reverse-Phase (IP-RP-HPLC) are two common methods. IE-HPLC separates oligonucleotides based on charge (number of phosphate groups), making it excellent for resolving full-length products from shorter degradation products (n-1, n-2, etc.).
-
Polyacrylamide Gel Electrophoresis (PAGE): A lower-cost, semi-quantitative alternative. It provides a clear visual representation of degradation but is less precise for kinetic analysis than HPLC.[3][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the most detailed information, confirming the identity of the full-length product and its metabolites.[14][15] It is invaluable for troubleshooting but can be lower throughput than HPLC for routine stability screens.
-
Materials and Reagents
-
Oligonucleotides:
-
Test 2'F-ANA Oligonucleotide
-
Unmodified DNA/RNA Negative Control
-
Phosphorothioate (PS) Positive Control
-
-
Serum:
-
Human Serum (pooled, heat-inactivated optional) or Fetal Bovine Serum (FBS)
-
-
Buffers and Solutions:
-
Nuclease-free Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
EDTA (0.5 M solution, pH 8.0) for quenching
-
-
Equipment:
-
Thermomixer or water bath set to 37°C
-
Microcentrifuge tubes (1.5 mL, nuclease-free)
-
Pipettes and nuclease-free tips
-
HPLC system with a suitable column (e.g., Thermo Scientific DNAPac PA200 or equivalent)[16] or PAGE apparatus
-
Vortex mixer
-
Microcentrifuge
-
Experimental Workflow Diagram
The overall experimental process can be visualized as follows:
Caption: High-level workflow for the in vitro serum stability assay.
Step-by-Step Experimental Protocol
-
Oligonucleotide Preparation:
-
Resuspend all lyophilized oligonucleotides (Test 2'F-ANA, negative control, positive control) in nuclease-free water to a final stock concentration of 100 µM.
-
Verify the concentration by measuring absorbance at 260 nm (A260).
-
Prepare a working stock of each oligo at 20 µM in nuclease-free water.
-
-
Serum Preparation:
-
Thaw human serum or FBS on ice. Once thawed, gently mix by inversion.
-
Scientist's Note: Avoid repeated freeze-thaw cycles of serum as this can impact nuclease activity. Aliquot serum into single-use volumes and store at -80°C.
-
Pre-warm the required volume of serum to 37°C for 15 minutes before starting the experiment.
-
-
Incubation:
-
For each oligonucleotide to be tested, prepare a master mix. For a typical 7-point time course (including T=0), a 100 µL master mix is sufficient.
-
In a 1.5 mL microcentrifuge tube, add 90 µL of pre-warmed serum.
-
Add 10 µL of the 20 µM oligo working stock to the serum. This results in a final oligo concentration of 2 µM in 90% serum.
-
Vortex gently for 3 seconds and place the tube in a thermomixer set to 37°C.
-
-
Sampling and Quenching:
-
Immediately after mixing, take the first aliquot for the T=0 time point.
-
Pipette 10 µL from the incubation tube into a new, clearly labeled microcentrifuge tube containing 10 µL of 0.5 M EDTA .
-
Causality Explained: EDTA chelates divalent cations (like Mg²⁺) that are essential cofactors for most nucleases, thereby instantly stopping the degradation reaction.
-
Vortex the quenched sample and immediately place it on ice or at -20°C until analysis.
-
Repeat the sampling and quenching process at subsequent time points (e.g., 0.5, 1, 2, 4, 8, 24, 48 hours). The exact time points should be optimized based on the expected stability of the oligo.
-
Analytical Methodology: Ion-Exchange HPLC
-
Sample Preparation:
-
Prior to injection, thaw the quenched samples.
-
Centrifuge the samples at ~12,000 x g for 5 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions (Example):
-
Column: Thermo Scientific DNAPac PA200, 4 x 250 mm
-
Mobile Phase A: 20 mM Tris, 10 mM EDTA, pH 11
-
Mobile Phase B: 20 mM Tris, 10 mM EDTA, 1 M NaCl, pH 11
-
Gradient: 20-60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (Elevated temperatures can help denature oligos for better separation).[17]
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
Scientist's Note: These conditions serve as a starting point. The gradient should be optimized to achieve clear separation between the full-length oligonucleotide and its shorter (n-1) degradation products.
-
Data Analysis and Interpretation
-
Peak Integration:
-
For each chromatogram, integrate the peak area corresponding to the full-length oligonucleotide. The retention time of this peak is determined from the T=0 sample.
-
-
Normalization:
-
Calculate the percentage of intact oligonucleotide remaining at each time point (Tx) using the following formula:
% Intact Oligo = (Peak Area at Tx / Peak Area at T=0) * 100
-
-
Half-Life (t½) Calculation:
-
Plot the % Intact Oligo (on a logarithmic scale) against Time (on a linear scale).
-
Fit the data to a one-phase exponential decay model to determine the rate constant (k).
-
Calculate the half-life using the formula:
t½ = 0.693 / k
For a simplified estimation, the half-life is the time at which the percentage of intact oligo drops to 50%.[18][19]
-
Sample Data Presentation
| Time (hours) | Unmodified DNA (% Intact) | PS-Modified DNA (% Intact) | 2'F-ANA Oligo (% Intact) |
| 0 | 100 | 100 | 100 |
| 1 | 15 | 98 | 99 |
| 4 | < 5 | 96 | 97 |
| 8 | ND | 94 | 95 |
| 24 | ND | 89 | 91 |
| 48 | ND | 82 | 85 |
| t½ (hours) | < 0.5 | > 150 | ~ 200 |
| ND: Not Detected |
Conclusion
The protocol detailed herein provides a robust framework for assessing the serum stability of 2'F-ANA modified oligonucleotides. By employing proper controls, optimizing analytical methods, and adhering to a systematic workflow, researchers can generate high-quality, reproducible data. This information is essential for ranking candidate molecules, understanding structure-activity relationships, and ultimately advancing the development of oligonucleotide therapeutics with improved pharmacokinetic profiles.[2] The superior nuclease resistance conferred by the 2'F-ANA modification, which can be quantified by this method, is a cornerstone of its therapeutic potential.[7][8]
References
-
8 Tips for Successfully Developing Oligonucleotide Therapies. (2021). Certara. [Link]
-
Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. (2024). Bio-protocol. [Link]
-
Best practices in oligonucleotide manufacturing. (2021). CRB. [Link]
-
2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. Nucleic Acids Research. [Link]
-
Glen Report 22.21 - 2'-F-Arabinonucleic Acid (2'-F-ANA). Glen Research. [Link]
-
2'-F-Arabinonucleic Acid (2'-F-ANA) Phosphoramidites. Glen Research. [Link]
-
Exonuclease resistance of DNA oligodeoxynucleotides containing O6-[4-oxo-4-(3-pyridyl)butyl]guanine. Nucleic Acids Research. [Link]
-
Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. (2024). PubMed. [Link]
-
Modified deoxyoligonucleotides stable to exonuclease degradation in serum. Nucleic Acids Research. [Link]
-
Ultimate Guide for oligonucleotide therapeutics. (2026). Poresyn Solutions. [Link]
-
2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. (2000). Nucleic Acids Research. [Link]
-
Best Practices for Oligonucleotide Analysis and Purification. Agilent. [Link]
-
Modified deoxyoligonucleotides stable to exonuclease degradation in serum. Nucleic Acids Research. [Link]
-
Inferring Half-Lives at the Effect Site of Oligonucleotide Drugs. (2018). PubMed. [Link]
-
Nuclease Resistance Modifications. (2025). Synoligo. [Link]
-
Stability assay of the modified oligonucleotides in fetal bovine serum. ResearchGate. [Link]
-
FDA guidances for development of oligonucleotide therapeutics: Key takeaways for sponsors. (2025). Parexel. [Link]
-
HPLC Method for Analysis of Oligonucleotides dt 5 mer on BIST A Column. SIELC. [Link]
-
Glen Report 5-14: Blocking the Termini of Oligonucleotides. Glen Research. [Link]
-
Tissue pharmacokinetics of antisense oligonucleotides. Nucleic Acids Research. [Link]
-
Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry. (2020). Frontiers in Chemistry. [Link]
-
Maximizing Oligonucleotide Therapeutic Development: Pre-clinical and Translational Considerations. (2021). Certara. [Link]
-
Basic principles of the pharmacokinetics of antisense oligonucleotide drugs. ResearchGate. [Link]
-
2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research. [Link]
Sources
- 1. certara.com [certara.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified deoxyoligonucleotides stable to exonuclease degradation in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. glenresearch.com [glenresearch.com]
- 11. 3′-Exonuclease resistance of DNA oligodeoxynucleotides containing O6-[4-oxo-4-(3-pyridyl)butyl]guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oligonucleotide Analytical Methods Development & Stability Study - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. Inferring Half-Lives at the Effect Site of Oligonucleotide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
Application Notes and Protocols for the Cytotoxicity Assay of 2'-deoxy-2'-fluorocytidine (2'-FdC)
Introduction: Understanding the Cytotoxic Potential of 2'-deoxy-2'-fluorocytidine (2'-FdC)
2'-deoxy-2'-fluorocytidine (2'-FdC) is a synthetic nucleoside analog of deoxycytidine, characterized by the substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar. This structural modification confers significant biological activity, positioning 2'-FdC as a compound of interest in both antiviral and anticancer research.[1][2] Its cytotoxic effects are primarily attributed to its ability to disrupt cellular nucleic acid synthesis and function. As a prodrug, 2'-FdC requires intracellular phosphorylation to its active mono-, di-, and triphosphate forms.[3][4] The triphosphate metabolite, 2'-FdCTP, can be incorporated into both DNA and RNA, leading to chain termination and inhibition of nucleic acid synthesis.[5][6] Furthermore, the diphosphate form can inhibit ribonucleotide reductase, an enzyme crucial for the production of deoxyribonucleotides.[3][5] The incorporation of 2'-FdC into the genome can also lead to DNA damage and cell cycle arrest, ultimately triggering apoptosis.[7]
Given its potent biological activities, accurate and reliable assessment of its cytotoxicity is paramount for its development as a potential therapeutic agent. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of 2'-FdC in vitro. We will delve into the principles behind various cytotoxicity assays, provide detailed step-by-step protocols, and offer insights into data interpretation and troubleshooting.
Mechanism of Action: The Pathway to 2'-FdC-Induced Cytotoxicity
The cytotoxic effects of 2'-FdC are a multi-step process that begins with its transport into the cell and culminates in the induction of cell death. Understanding this pathway is crucial for designing and interpreting cytotoxicity assays.
-
Cellular Uptake and Phosphorylation: 2'-FdC enters the cell via nucleoside transporters.[5] Once inside, it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (2'-FdCMP).[3][4] This is the rate-limiting step in its activation. Subsequently, other cellular kinases convert 2'-FdCMP to its diphosphate (2'-FdCDP) and triphosphate (2'-FdCTP) forms.[5] The efficiency of this phosphorylation cascade can vary between different cell types and can be a determinant of sensitivity or resistance to the drug.[3][8]
-
Inhibition of DNA and RNA Synthesis: The active triphosphate metabolite, 2'-FdCTP, is the primary mediator of cytotoxicity. It acts as a fraudulent substrate for DNA and RNA polymerases and is incorporated into elongating nucleic acid chains.[5][6] This incorporation leads to premature chain termination, thereby halting DNA replication and transcription.[7]
-
Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks trigger a cellular stress response, leading to cell cycle arrest, typically in the S-phase.[7][9] Prolonged cell cycle arrest and irreparable DNA damage activate the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent execution of programmed cell death.[10][11][12]
The following diagram illustrates the key steps in the mechanism of action of 2'-FdC.
Caption: Mechanism of action of 2'-deoxy-2'-fluorocytidine (2'-FdC).
Choosing the Right Cytotoxicity Assay
Several assays can be employed to measure the cytotoxic effects of 2'-FdC, each with its own principles, advantages, and limitations. The choice of assay depends on the specific research question, the cell type being studied, and the desired endpoint.
| Assay Type | Principle | Advantages | Disadvantages |
| Metabolic Assays (MTT, MTS) | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[13][14][15] | High-throughput, relatively inexpensive, and easy to perform. | Indirect measure of cell viability; can be affected by changes in cellular metabolism that are not related to cytotoxicity. |
| Membrane Integrity Assays (LDH) | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Direct measure of cell lysis; non-destructive to remaining cells. | Less sensitive for early-stage apoptosis where the cell membrane is still intact. |
| Apoptosis Assays (Annexin V, Caspase-Glo) | Detects specific markers of apoptosis, such as the externalization of phosphatidylserine (Annexin V) or the activation of caspases (Caspase-Glo).[10] | Highly specific for apoptosis; can distinguish between apoptosis and necrosis. | Can be more complex and expensive than metabolic or membrane integrity assays. |
For a comprehensive evaluation of 2'-FdC's cytotoxicity, it is often advisable to use a combination of assays that measure different aspects of cell death. For instance, an initial screen using a metabolic assay like MTT can be followed by a more specific apoptosis assay to confirm the mechanism of cell death.
Experimental Protocols
The following are detailed protocols for commonly used cytotoxicity assays for evaluating 2'-FdC. It is essential to optimize these protocols for the specific cell line and experimental conditions being used.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for adherent or suspension cells.[13][16]
Materials:
-
2'-deoxy-2'-fluorocytidine (2'-FdC)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)[17]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 2'-FdC in complete medium. A typical concentration range to start with for 2'-FdC could be from 0.01 µM to 100 µM.[18][19][20]
-
Remove the old medium from the wells and add 100 µL of the 2'-FdC dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve 2'-FdC, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the expected kinetics of the drug's effect.[18]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of 2'-FdC using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the 2'-FdC concentration to generate a dose-response curve.
-
Determine the IC₅₀ (the concentration of 2'-FdC that inhibits cell growth by 50%) from the dose-response curve.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol is based on the principle of measuring LDH released from damaged cells.
Materials:
-
2'-deoxy-2'-fluorocytidine (2'-FdC)
-
Selected cancer cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with 2'-FdC.
-
It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit) and a negative control (untreated cells) for spontaneous LDH release.
-
-
Collection of Supernatant:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Plot the percentage of cytotoxicity against the log of the 2'-FdC concentration to determine the EC₅₀ (the concentration of 2'-FdC that causes 50% of the maximum LDH release).
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
2'-deoxy-2'-fluorocytidine (2'-FdC)
-
Selected cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
-
6-well plates or T-25 flasks
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of 2'-FdC for the desired time period (e.g., 24 or 48 hours).[21]
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates.
-
Data Analysis:
-
The flow cytometer will generate a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by 2'-FdC.
Data Presentation and Interpretation
The results of the cytotoxicity assays should be presented clearly and concisely. Dose-response curves are the standard way to visualize the relationship between the concentration of 2'-FdC and its cytotoxic effect. The following table provides an example of how to summarize the IC₅₀ or CC₅₀ values obtained from different cell lines and assays.
| Cell Line | Assay | Incubation Time (h) | IC₅₀ / CC₅₀ (µM) | Reference |
| Vero CCL-81 | MTT | 48 | > 300 | [18] |
| RAW264.7 | MTT | - | 1768 | [22] |
| Huh7 | - | - | > 50 | [23] |
| WiDr | MTT | - | 0.079 | [9] |
| AsPC-1 | MTT | - | ~1 | [21] |
| LCL-PI 11 | MTT | - | ~1 | [21] |
Interpreting the Results:
-
A lower IC₅₀ or CC₅₀ value indicates a higher cytotoxic potency of 2'-FdC in that particular cell line.
-
Differences in IC₅₀/CC₅₀ values between cell lines can be attributed to variations in the expression of nucleoside transporters, deoxycytidine kinase activity, or other factors involved in the drug's metabolism and mechanism of action.[3][8]
-
The choice of assay can also influence the results. For example, an LDH assay might yield a higher EC₅₀ value than an MTT assay if the primary mode of cell death is apoptosis without immediate membrane rupture.
-
It is important to consider the selectivity index (SI), which is the ratio of the CC₅₀ in normal cells to the EC₅₀ in cancer or virus-infected cells. A higher SI indicates a greater therapeutic window for the compound.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High background in MTT/MTS assay | Contamination of reagents or culture; phenol red interference. | Use sterile techniques; use phenol red-free medium for the assay. |
| Low signal in LDH assay | Insufficient cell lysis; low LDH activity in the cell line. | Ensure complete lysis with the positive control; increase the number of cells per well. |
| Inconsistent results | Variation in cell seeding density; improper mixing of reagents. | Use a cell counter for accurate seeding; ensure thorough mixing at each step. |
| High percentage of necrotic cells in apoptosis assay | Compound is highly toxic at the tested concentrations, causing rapid cell death. | Test a lower range of concentrations; shorten the incubation time. |
Conclusion
The cytotoxicity assays described in these application notes provide a robust framework for evaluating the in vitro efficacy of 2'-deoxy-2'-fluorocytidine. By carefully selecting the appropriate assays, optimizing the protocols, and thoughtfully interpreting the data, researchers can gain valuable insights into the cytotoxic potential of 2'-FdC and its mechanism of action. This information is critical for advancing the development of this promising nucleoside analog as a potential therapeutic agent for the treatment of cancer and viral diseases.
References
-
Cloos, J., & Peters, G. J. (2002). Determinants of resistance to 2',2'-difluorodeoxycytidine (gemcitabine). Nucleosides, Nucleotides & Nucleic Acids, 21(2), 133-146. Available at: [Link]
-
Damen, E. W., et al. (2000). Cytotoxic interactions of 5-fluorouracil and nucleoside analogues in vitro. British Journal of Cancer, 82(3), 643-649. Available at: [Link]
-
Jeon, S., et al. (2021). Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. Viruses, 13(2), 243. Available at: [Link]
-
Kornblau, S. M., et al. (2000). Induction of apoptosis using 2',2' difluorodeoxycytidine (gemcitabine) in combination with antimetabolites or anthracyclines on malignant lymphatic and myeloid cells. Antagonism or synergism depends on incubation schedule and origin of neoplastic cells. Annals of Hematology, 79(9), 485-492. Available at: [Link]
-
Savaraj, N., et al. (2002). Cytotoxic activity of 2',2'-difluorodeoxycytidine, 5-aza-2'-deoxycytidine and cytosine arabinoside in cells transduced with deoxycytidine kinase gene. Cancer Gene Therapy, 9(5), 443-450. Available at: [Link]
-
Wojtowicz-Praga, S. M., et al. (1997). Cytostatic and cytotoxic effects of (E)-2'-deoxy-2'-(fluoromethylene)-cytidine on a solid tumor and a leukemia cell line. International Journal of Cancer, 72(1), 168-173. Available at: [Link]
-
Huang, P., & Plunkett, W. (1995). Comparison of the induction of apoptosis in human leukemic cell lines by 2',2'-difluorodeoxycytidine (gemcitabine) and cytosine arabinoside. Molecular Pharmacology, 48(4), 608-615. Available at: [Link]
-
Various Authors. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Science.gov. Available at: [Link]
-
Li, Y. X., et al. (1999). Potentiation of cytotoxicity and radiosensitization of (E)-2-deoxy-2'-(fluoromethylene) cytidine by pentoxifylline in vitro. International Journal of Cancer, 80(1), 155-160. Available at: [Link]
-
Lawrence, T. S., et al. (2001). The role of apoptosis in 2',2'-difluoro-2'-deoxycytidine (gemcitabine)-mediated radiosensitization. Clinical Cancer Research, 7(2), 318-323. Available at: [Link]
-
van der Schaar, H. M., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Antiviral Research, 182, 104907. Available at: [Link]
-
Im, J., & Hong, S. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. Available at: [Link]
-
Feng, J. Y., et al. (2002). Action of (E)-2'-deoxy-2'-(fluoromethylene)cytidine on DNA metabolism: incorporation, excision, and cellular response. Molecular Pharmacology, 61(1), 222-229. Available at: [Link]
-
Various Authors. (n.d.). Therapeutic use of fluorinated nucleosides - progress in patents. SciSpace. Available at: [Link]
-
El-Ghor, A. A., & El-Gendy, M. A. (2014). Genotoxicity and Cytotoxicity of the Anticancer Drugs Gemcitabine and Cisplatin, Separately and in Combination: in vivo Studies. Journal of Cancer Science & Therapy, 6(12), 496-503. Available at: [Link]
-
Vaskova, E., et al. (2021). Metabolism and action of gemcitabine [difluoro 2'-deoxycytidine (dFdC)]. ResearchGate. Available at: [Link]
-
Moezzi, M. A., et al. (2020). Effect of 5-fluoro-2′-deoxycytidine (FdCyd) on p16INK4a p14ARF p15INK4b and DNA methyltransferase 1 3a and 3b Genes Expression Apoptosis Induction and Cell Growth Inhibition in Pancreatic Cancer AsPC-1 and Hepatocellular Carcinoma LCL-PI 11 Cell Lines. Iranian Journal of Pediatric Hematology and Oncology, 10(4), 214-225. Available at: [Link]
-
Chu, M. Y., & Fischer, G. A. (1974). Studies on the growth inhibition and metabolism of 2'-deoxy-2'-fluorocytidine in cultured human lymphoblasts. Cancer Research, 34(8), 1838-1842. Available at: [Link]
-
De Clercq, E., et al. (1987). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Molecular Pharmacology, 32(4), 481-487. Available at: [Link]
-
Riccardi, A., et al. (2001). Cell Cycle Effects of Gemcitabine. Cytometry, 44(4), 269-277. Available at: [Link]
-
Various Authors. (n.d.). Fluorinated nucleosides as an important class of anticancer and antiviral agents. SciSpace. Available at: [Link]
-
Singh, K., et al. (2025). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. NAR Molecular Medicine. Available at: [Link]
-
Wikipedia. (n.d.). 2'-Deoxy-2'-fluorocytidine. Wikipedia. Available at: [Link]
-
Visscher, M., et al. (2013). Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination. Journal of Drug Metabolism & Toxicology, 4(5), 1-7. Available at: [Link]
-
Vaskova, E., et al. (2021). Gemcitabine (dFdC) patterns and mechanisms of action. ResearchGate. Available at: [Link]
-
Drew, W. L., et al. (1986). Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts. Antimicrobial Agents and Chemotherapy, 30(2), 214-217. Available at: [Link]
-
Hanauske, A. R., et al. (1997). The efficacy of 2',2'-difluorodeoxycytidine (gemcitabine) combined with interferon in human renal cell carcinoma cell lines. European Journal of Cancer, 33(1), 145-150. Available at: [Link]
-
Ruiz van Haperen, V. W., et al. (1994). 2′,2′-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines. Biochemical Pharmacology, 48(7), 1327-1335. Available at: [Link]
-
Moezzi, M. A., et al. (2021). Effect of 5'-fluoro-2'-deoxycytidine and sodium butyrate on the genes of the intrinsic apoptotic pathway, p21, p53, cell viability, and apoptosis in human hepatocellular carcinoma cell lines. Iranian Journal of Pediatric Hematology & Oncology, 11(4), 291-301. Available at: [Link]
-
Various Authors. (n.d.). cytotoxic concentration cc50. Science.gov. Available at: [Link]
-
Schwendener, R. A., & Schott, H. (2024). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. ZORA. Available at: [Link]
-
Adan, A., et al. (2016). MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. Available at: [Link]
-
Jordheim, L. P., & Durantel, D. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Chemistry – A European Journal, 25(42), 9848-9865. Available at: [Link]
-
Various Authors. (n.d.). Cytotoxicity and antiviral activity of various compounds against HSV-2 in Vero cells. Source Publication. Available at: [Link]
-
Stuyver, L. J., et al. (2008). C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. Available at: [Link]
-
Various Authors. (2024). Assessment of In-vitro Cytotoxicity and In-ovo Virucidal Antiviral Efficacy of Various Plant Extracts and Bioactive Molecules. Source Publication. Available at: [Link]
-
Al-Salahi, R., et al. (2021). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 11(16), e4131. Available at: [Link]
-
Kumar, P., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 065-068. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of 5-fluoro-2-deoxycytidine. NCI Drug Dictionary. Available at: [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]
Sources
- 1. 2'-Deoxy-2'-fluorocytidine - Wikipedia [en.wikipedia.org]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of resistance to 2',2'-difluorodeoxycytidine (gemcitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of 2',2'-difluorodeoxycytidine, 5-aza-2'-deoxycytidine and cytosine arabinoside in cells transduced with deoxycytidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Action of (E)-2'-deoxy-2'-(fluoromethylene)cytidine on DNA metabolism: incorporation, excision, and cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytostatic and cytotoxic effects of (E)-2'-deoxy-2'-(fluoromethylene)-cytidine on a solid tumor and a leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of cytotoxicity and radiosensitization of (E)-2-deoxy-2'-(fluoromethylene) cytidine by pentoxifylline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis using 2',2' difluorodeoxycytidine (gemcitabine) in combination with antimetabolites or anthracyclines on malignant lymphatic and myeloid cells. Antagonism or synergism depends on incubation schedule and origin of neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the induction of apoptosis in human leukemic cell lines by 2',2'-difluorodeoxycytidine (gemcitabine) and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of apoptosis in 2',2'-difluoro-2'-deoxycytidine (gemcitabine)-mediated radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. tribioscience.com [tribioscience.com]
- 16. japsonline.com [japsonline.com]
- 17. Cytotoxic interactions of 5-fluorouracil and nucleoside analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. caymanchem.com [caymanchem.com]
- 21. Effect of 5-fluoro-2′-deoxycytidine (FdCyd) on p16INK4a p14ARF p15INK4b and DNA methyltransferase 1 3a and 3b Genes Expression Apoptosis Induction and Cell Growth Inhibition in Pancreatic Cancer AsPC-1 and Hepatocellular Carcinoma LCL-PI 11 Cell Lines - Iranian Journal of Pediatric Hematology and Oncology [ijpho.ssu.ac.ir]
- 22. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
synthesis of polyprenyl 2-deoxy-2-fluoro-beta-D-arabinofuranosyl phosphates
Application Note: Synthesis of Polyprenyl 2-Deoxy-2-Fluoro- -D-Arabinofuranosyl Phosphates
Abstract & Strategic Significance
The mycobacterial cell wall is a complex fortress, essential for the survival of Mycobacterium tuberculosis (Mtb).[1] A critical component of this wall is the arabinogalactan (AG) and lipoarabinomannan (LAM) layer.[1] The biosynthesis of these layers relies on the donor molecule Decaprenylphosphoryl-D-arabinose (DPA) .[1]
Polyprenyl 2-deoxy-2-fluoro-
This guide details the chemical synthesis of these high-value probes, focusing on the challenging stereoselective construction of the thermodynamically less stable
Retrosynthetic Analysis & Workflow
The synthesis is convergent, splitting the target into two key modules: the fluorinated sugar phosphate donor and the activated lipid acceptor.[1]
Diagram 1: Synthetic Strategy
Caption: Retrosynthetic disconnection showing the convergent assembly of the sugar-phosphate and the lipid chain.
Detailed Experimental Protocols
Phase 1: Synthesis of the Sugar Donor
Objective: Synthesize 2-deoxy-2-fluoro-
Step 1.1: Fluorination (Ribose
Arabinose Inversion)
Reaction type: Nucleophilic Fluorination with Inversion[1]
-
Starting Material: 1,3,5-Tri-O-benzoyl-
-D-ribofuranose (commercially available).[1] -
Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, Dichloromethane (DCM).[1]
-
Protocol:
-
Dissolve starting material (10 mmol) in anhydrous DCM (50 mL) under Argon.
-
Cool to 0°C.[2]
-
Add DAST (15 mmol) dropwise.
-
Allow to warm to RT and stir for 12-18 hours.
-
Quench: Pour slowly into saturated aqueous NaHCO
(Caution: Vigorous CO evolution). -
Purification: Silica gel chromatography (Hexanes/EtOAc).[1]
-
-
Result: 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-
-D-arabinofuranose.[3][4]-
Note: The configuration at C2 inverts from Ribose (down) to Arabinose (up).[1]
-
Step 1.2: Anomeric Activation (Bromination)[1]
-
Reagents: 33% HBr in Acetic Acid.
-
Protocol:
-
Result: 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-
-D-arabinofuranosyl bromide.[1]-
Critical: The
-bromide is thermodynamically favored and essential for the next step. Use immediately.
-
Step 1.3: Stereoselective Phosphorylation
Reaction type: MacDonald Condensation /
-
Reagents: Dibenzyl phosphate, Ag
CO (Silver Carbonate), Molecular Sieves (4Å), Anhydrous DCM/Benzene. -
Protocol:
-
Dry Dibenzyl phosphate (6 mmol) and Ag
CO (6 mmol) with activated molecular sieves in DCM for 1 hour in the dark. -
Add the fresh glycosyl bromide (5 mmol) dissolved in DCM dropwise.
-
Stir at RT for 24 hours in the dark.
-
Filter through Celite to remove silver salts.[1]
-
Purification: Flash chromatography.[5]
-
-
Result: Dibenzyl (2-deoxy-2-fluoro-3,5-di-O-benzoyl-
-D-arabinofuranosyl) phosphate.
Step 1.4: Hydrogenolysis (Global Deprotection of Phosphate)[1]
-
Reagents: H
, Pd/C (10%), Et N (trace). -
Protocol:
-
Result: 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-
-D-arabinofuranosyl phosphate (Triethylammonium salt).
Phase 2: Lipid Coupling
Objective: Couple the sugar phosphate to the polyprenol.[1] Method: The "Trichloroacetimidate Method" is preferred for its mild conditions and high yields with acid-sensitive polyprenols.[1]
Step 2.1: Activation of Polyprenol
-
Starting Material: Polyprenol (e.g., Decaprenol or Farnesol).[1]
-
Reagents: Trichloroacetonitrile (Cl
CCN), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DCM.[1] -
Protocol:
Step 2.2: The Coupling Reaction
-
Reagents: Sugar Phosphate (from Step 1.4), Polyprenyl Trichloroacetimidate (Step 2.1), Anhydrous Pyridine.[1]
-
Protocol:
-
Dry the sugar phosphate salt by co-evaporation with anhydrous pyridine (3x).[1]
-
Dissolve sugar phosphate (1 mmol) in anhydrous DCM/Pyridine (1:1).
-
Add the polyprenyl trichloroacetimidate (1.2 mmol).[1]
-
Stir at room temperature for 24-48 hours.
-
Quench: Add MeOH.
-
Deprotection (Final): Treat with NaOMe/MeOH to remove benzoyl groups from the sugar (Zemplén conditions).[1]
-
-
Purification:
-
Requires LH-20 Sephadex (lipophilic size exclusion) or C18 Reverse Phase HPLC.
-
Solvent System: CHCl
/MeOH/H O gradients.[1]
-
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Key Intermediate | 2-F- | Unstable; use immediately.[1] |
| Selectivity Target | Controlled by | |
| Coupling Yield | 40-60% (Typical) | Depends on lipid chain length (C50 < C15).[1] |
| Storage | -20°C, Dry | Hydrolysis prone; store as ammonium salt.[1] |
| NMR Marker (H1) | Doublet of doublets ( | |
| Distinctive shift for 2-F-Ara.[1] |
Mechanism of Action (Biological Context)
Why synthesize this? The diagram below illustrates how the 2-Fluoro analog disrupts the mycobacterial cell wall synthesis.
Diagram 2: Inhibition Pathway
Caption: Mechanism of Action. 2-F-DPA acts as a substrate mimic, leading to chain termination during cell wall assembly.[1]
References
-
Synthesis of 2-deoxy-2-fluoro-beta-D-arabinofuranosyl phosphates: Pathak, A. K., Pathak, V., & Reynolds, R. C. (2006).[1][6] Synthesis of 2-deoxy-2-fluoro-beta-D-arabinofuranosyl phosphates... Carbohydrate Research, 341(16), 2723–2730.[1][6]
-
Phosphoramidite Coupling Method (Alternative Route): Completo, R. N., & Lowary, T. L. (2008).[1] Synthesis of Lipid-linked Arabinofuranose Donors for Glycosyltransferases. Journal of Organic Chemistry, 73(12), 4501–4512.[1]
-
Biological Mechanism (Emb Inhibition): Alderwick, L. J., et al. (2005).[1] The arabinofuranosyltransferase Emb is inhibited by 2-fluoro-arabinofuranosyl phosphates.[1] Journal of Biological Chemistry. (Cross-referenced via Reynolds et al.)
-
General Polyprenol Synthesis Context: Crick, D. C., & Brennan, P. J. (1998).[1] Synthesis of beta-D-arabinofuranosyl-1-monophosphoryl polyprenols. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Lipid-linked Arabinofuranose Donors for Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-deoxy-2-fluoro analogs of polyprenyl beta-D-arabinofuranosyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Incorporation of 2'-Fluoroarabinonucleosides into DNA/RNA
Introduction: Harnessing the Power of 2'-Fluoroarabinonucleosides (2'-FANA) in Nucleic Acid Therapeutics
In the landscape of nucleic acid research and therapeutic development, chemical modifications are paramount for enhancing the stability, binding affinity, and in vivo efficacy of oligonucleotides. Among these, 2'-fluoroarabinonucleosides (2'-FANA) have emerged as a superior class of modifications, offering a unique combination of properties that make them highly valuable for applications such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[1][2][3]
The key advantage of 2'-FANA lies in its arabinose sugar configuration, where the 2'-fluoro group is in the 'up' or 'arabino' position. This stereochemistry imparts a DNA-like B-type helical geometry to oligonucleotides, a crucial feature that distinguishes it from other 2'-modifications like 2'-fluoro-RNA.[4] This structural mimicry of DNA allows 2'-FANA-modified oligonucleotides to form stable duplexes with target RNA molecules that are substrates for RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid.[5][6] This ability to elicit RNase H-mediated degradation of target mRNA is a primary mechanism for antisense-based gene silencing.[5]
Furthermore, the presence of the electronegative fluorine atom at the 2' position significantly increases the binding affinity of 2'-FANA oligonucleotides to their complementary RNA targets, with each modification increasing the melting temperature (Tm) by approximately 1.2 to 1.5°C.[4][5][6] This enhanced affinity translates to higher potency. Additionally, 2'-FANA modifications confer substantial resistance to nuclease degradation, a critical requirement for therapeutic oligonucleotides to persist in biological systems.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic incorporation of 2'-fluoroarabinonucleoside triphosphates (2'F-araNTPs) into DNA and RNA. We will delve into the enzymatic machinery capable of this synthesis, provide detailed protocols for incorporation, and discuss the analysis of the resulting modified nucleic acids.
The Enzymatic Toolkit for 2'-FANA Incorporation
While chemical synthesis is a standard method for producing 2'-FANA modified oligonucleotides, enzymatic synthesis offers a powerful alternative, particularly for generating longer or more complex constructs. The key to enzymatic incorporation lies in identifying polymerases that can recognize and utilize 2'F-araNTPs as substrates.
DNA Polymerases: The Workhorses of 2'-FANA DNA Synthesis
Numerous DNA polymerases have been shown to accept 2'F-araNTPs, effectively treating them as mimics of their natural deoxyribonucleoside triphosphate (dNTP) counterparts.[7][8] Thermophilic DNA polymerases are particularly adept at this process.
Key DNA Polymerases for 2'-FANA Incorporation:
-
Deep Vent (exo-): A high-fidelity thermophilic polymerase lacking 3'→5' exonuclease activity, making it suitable for incorporating modified nucleotides without proofreading and removal.[7][8]
-
9°N™: Another thermophilic polymerase that demonstrates efficient incorporation of 2'F-araNTPs.[7][8]
-
Tgo DNA Polymerase (exo-): This polymerase can be used in PCR to create DNA-FANA chimeras with high efficiency and fidelity.[2][3]
-
Taq DNA Polymerase and its Mutants: While wild-type Taq can incorporate 2'F-araNTPs, engineered mutants have been developed to enhance the efficiency and accuracy of XNA (xeno nucleic acid) synthesis, including those with 2'-fluoro modifications.[7][9]
-
Klenow Fragment (3'→5' exo-): A mesophilic polymerase that can also serve as a tool for 2'-FANA incorporation.[7]
-
Reverse Transcriptases (e.g., HIV-RT): Some reverse transcriptases are also capable of utilizing 2'F-araNTPs.[7]
The ability of these polymerases to utilize 2'F-araNTPs allows for the creation of fully substituted or chimeric 2'-FANA DNA strands through methods like primer extension and PCR.
Beyond DNA Polymerases: Expanding the Enzymatic Repertoire
The enzymatic manipulation of 2'-FANA is not limited to polymerases. Other key enzymes facilitate the creation and processing of 2'-FANA-containing nucleic acids:
-
T4 Polynucleotide Kinase (T4 PNK): This enzyme can efficiently phosphorylate the 5'-hydroxyl group of 2'-FANA oligonucleotides, a crucial step for subsequent ligation reactions.[2][3][10]
-
T4 DNA Ligase: Facilitates the joining of 2'-FANA oligonucleotides, particularly when a DNA splint is used to bring the ends into proximity.[2][3][10]
-
T7 RNA Polymerase: This polymerase can recognize double-stranded templates containing 2'-FANA within the promoter region, enabling the in vitro transcription of RNA from a 2'-FANA-modified template.[2][3][10]
This expanded toolkit allows for the construction of more complex and functional 2'-FANA-containing nucleic acid architectures.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of 2'-FANA modified oligonucleotides.
Table 1: Impact of 2'-FANA Modification on Duplex Thermal Stability
| Modification Type | Change in Melting Temperature (ΔTm) per Modification | Reference(s) |
| 2'-FANA | +1.2 to +1.5 °C | [4][5][6] |
| 2'-O-Methyl | ~ +2 °C | [11] |
| Locked Nucleic Acid (LNA) | > +3 °C | [5] |
Table 2: Base Pairing Specificity of 2'-FANA Modified Oligonucleotides
| Duplex Type | Change in Melting Temperature (ΔTm) with a Single Mismatch | Reference(s) |
| 2'-FANA-RNA | -7.2 °C | [4][6] |
| 2'-FANA-DNA | -3.9 °C | [4][6] |
Experimental Protocols
Here, we provide detailed step-by-step protocols for the enzymatic incorporation of 2'-FANA into DNA.
Protocol 1: Primer Extension for Site-Specific Incorporation of 2'-FANA
This protocol is designed for incorporating one or more 2'F-araNTPs at specific positions within a DNA strand.
Workflow Diagram:
Caption: Workflow for site-specific 2'-FANA incorporation via primer extension.
Materials:
-
DNA template oligonucleotide
-
DNA primer oligonucleotide (complementary to the 3' end of the template)
-
2'F-araNTPs (e.g., 2'F-araTTP, 2'F-araCTP)
-
Natural dNTP mix (dATP, dGTP, dCTP, dTTP)
-
Thermophilic DNA polymerase (e.g., Deep Vent (exo-), 9°Nm)
-
10x Polymerase reaction buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile PCR tube, assemble the following reaction mixture on ice:
-
10x Polymerase Buffer: 2 µL
-
DNA Template (10 µM): 1 µL
-
DNA Primer (10 µM): 1 µL
-
dNTP Mix (10 mM each, excluding the base to be replaced by 2'-FANA): 0.5 µL
-
2'F-araNTP (10 mM): 0.5 µL
-
Thermophilic DNA Polymerase (2 units/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Thermocycling: Place the reaction tube in a thermocycler and run the following program:
-
Initial Denaturation: 95°C for 2 minutes
-
20-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis:
-
Add an equal volume of 2x formamide loading dye to the reaction product.
-
Denature the sample by heating at 95°C for 5 minutes.
-
Analyze the product by denaturing polyacrylamide gel electrophoresis (PAGE) alongside the unextended primer and a size ladder.
-
Visualize the gel using an appropriate method (e.g., SYBR Gold staining). Successful incorporation will be indicated by a band shift corresponding to the full-length product.
-
Protocol 2: PCR-based Synthesis of DNA-FANA Chimeras
This protocol describes the generation of DNA strands containing multiple 2'-FANA modifications using PCR.
Workflow Diagram:
Caption: Workflow for generating DNA-FANA chimeras using PCR.
Materials:
-
DNA template
-
Forward and reverse DNA primers
-
dNTP mix
-
2'F-araNTPs
-
Tgo DNA Polymerase (exo-) or a similar robust thermophilic polymerase
-
10x Polymerase reaction buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the PCR master mix in a sterile tube. For a 50 µL reaction:
-
10x Tgo Buffer: 5 µL
-
dNTP/2'F-araNTP Mix (containing the desired ratio of natural and modified triphosphates, 10 mM total): 1 µL
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
DNA Template (1-10 ng): 1 µL
-
Tgo (exo-) Polymerase (2.5 units/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Thermocycling:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-68°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
Analysis and Purification:
-
Run a 5 µL aliquot of the PCR product on an agarose gel to confirm successful amplification and correct product size.
-
Purify the remaining PCR product using a standard PCR purification kit.
-
The purified DNA-FANA chimera can be quantified by UV spectrophotometry and its identity can be confirmed by Sanger sequencing or mass spectrometry.
-
Conclusion and Future Perspectives
The enzymatic incorporation of 2'-fluoroarabinonucleosides represents a powerful and versatile strategy for the synthesis of modified nucleic acids with enhanced therapeutic potential. The ability of various DNA polymerases to utilize 2'F-araNTPs as substrates opens up avenues for the creation of novel ASOs, siRNAs, and aptamers with improved stability, binding affinity, and biological activity.[1][7][8] As our understanding of polymerase-substrate interactions deepens, the development of engineered polymerases with even greater efficiency and fidelity for incorporating modified nucleotides will further expand the applications of 2'-FANA and other xeno nucleic acids in biotechnology and medicine.[9][12]
References
- 2′F-Arabinonucleic acids (2′F-ANA) — History, properties, and new frontiers.
- 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC.
- Full article: DNA Polymerase Recognition of 2′-Deoxy-2′-Fluoroarabinonucleoside 5′-Triphosph
- 2'-F-ANA-A Oligo Modifications
- Glen Report 22.21 - 2'-F-Arabinonucleic Acid (2'-F-ANA) - Glen Research.
- DNA Polymerase Recognition of 2′-Deoxy-2′-Fluoroarabinonucleoside 5′-Triphosph
- 2′F-Arabinonucleic acids (2′F-ANA) — History, properties, and new frontiers.
- Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription - Chemical Science (RSC Publishing).
- Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA)
- Mutant polymerases capable of 2′ fluoro-modified nucleic acid synthesis and amplific
- (PDF) Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA)
- solid-phase enzymatic synthesis platform for the facile production of 2′-fluoroarabinonucleic acid (FANA) and chimeric XNA oligonucleotides using an evolved XNA polymerase | Nucleic Acids Research | Oxford Academic.
- Probing DNA polymerase activity with stereoisomeric 2′-fluoro-β-D-arabinose (2′F-araNTPs)
- A solid-phase enzymatic synthesis platform for the facile production of 2'-fluoroarabinonucleic acid (FANA) and chimeric XNA oligonucleotides using an evolved XNA polymerase - PubMed.
- 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC.
- 2'-Fluoro- And 2'-amino-2'-deoxynucleoside 5'-triphosphates as Substr
- Enzymatic Synthesis of Mixed XNA Polymers Containing 2′Fluoro and 2′Azide Modific
- Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - MDPI.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-F-ANA-A Oligo Modifications from Gene Link [genelink.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Mutant polymerases capable of 2′ fluoro-modified nucleic acid synthesis and amplification with improved accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A solid-phase enzymatic synthesis platform for the facile production of 2'-fluoroarabinonucleic acid (FANA) and chimeric XNA oligonucleotides using an evolved XNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Time for 2'-Fluoro Phosphoramidite Synthesis
Welcome to the Technical Support Center for optimizing the synthesis of oligonucleotides containing 2'-fluoro phosphoramidites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success. The unique electronic properties and steric considerations of 2'-fluoro modified nucleosides necessitate adjustments to standard phosphoramidite coupling protocols. This resource will help you navigate these challenges to achieve high coupling efficiencies and robust synthesis of your target oligonucleotides.
I. Frequently Asked Questions (FAQs)
Here, we address common questions and issues that arise during the synthesis of 2'-fluoro-modified oligonucleotides.
Q1: Why is a longer coupling time often required for 2'-fluoro phosphoramidites compared to standard DNA or RNA phosphoramidites?
A1: The primary reason for requiring an extended coupling time is the steric hindrance and electronic effects imposed by the 2'-fluoro group. The fluorine atom is highly electronegative and alters the sugar pucker conformation, which can make the 3'-phosphoramidite less accessible for the incoming 5'-hydroxyl group of the growing oligonucleotide chain. This increased steric bulk near the reaction center slows down the kinetics of the coupling reaction, necessitating a longer time to achieve high coupling efficiency.[][] RNA phosphoramidites, which also have a substituent at the 2' position (a hydroxyl group), often require more reactive activators or extended coupling times to compensate for steric hindrance.[]
Q2: What is the recommended starting coupling time for 2'-fluoro phosphoramidites?
A2: A good starting point for optimizing the coupling time for 2'-fluoro phosphoramidites is 3 minutes .[3][4] However, for some systems, particularly with more sterically hindered sequences or less reactive activators, an extended coupling time of up to 5 minutes may be beneficial.[5] It is crucial to empirically determine the optimal coupling time for your specific synthesizer, reagents, and the sequence being synthesized.
Q3: Can I use the same activator for 2'-fluoro phosphoramidites as I do for standard DNA synthesis?
A3: While standard activators like 1H-tetrazole can be used, more potent activators are often recommended to overcome the reduced reactivity of 2'-fluoro phosphoramidites. Activators such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (DCI) are widely employed in the synthesis of modified DNA and RNA sequences and can improve coupling efficiency.[6] DCI, in particular, is noted for increasing the rate of the coupling reaction relative to tetrazole.[7]
Q4: I am observing low coupling efficiency despite increasing the coupling time. What other factors should I consider?
A4: If extending the coupling time does not resolve low coupling efficiency, consider the following:
-
Activator Concentration and Freshness: Ensure your activator solution is fresh and at the correct concentration. The effectiveness of the activator is critical for the protonation of the phosphoramidite, which is a key step in the activation process.
-
Phosphoramidite Quality: Verify the purity and integrity of your 2'-fluoro phosphoramidite. Degradation of the phosphoramidite will lead to poor coupling.
-
Moisture Control: Phosphoramidite chemistry is extremely sensitive to moisture. Ensure all reagents and solvents are anhydrous to prevent premature hydrolysis of the phosphoramidites.[]
-
Sequence-Dependent Effects: Certain sequences, such as those rich in guanine, can be more challenging to synthesize due to potential secondary structure formation.[] In such cases, further optimization of coupling time or the use of stronger activators may be necessary.
Q5: Are there any specific deprotection considerations for oligonucleotides containing 2'-fluoro modifications?
A5: Generally, standard deprotection conditions used for DNA and RNA synthesis are compatible with 2'-fluoro modified oligonucleotides.[8] However, it is always advisable to consult the technical specifications provided by the phosphoramidite manufacturer for any specific recommendations. For instance, some protocols suggest deprotection with ammonium hydroxide for 17 hours at 55°C or a mixture of 30% ammonium hydroxide and 40% methylamine (1:1) for 2 hours at room temperature.[3]
II. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 2'-fluoro-modified oligonucleotides.
Problem 1: Low Overall Yield of the Final Oligonucleotide
This is often a direct consequence of suboptimal coupling efficiency at one or more steps in the synthesis.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low oligonucleotide yield.
Detailed Troubleshooting Steps:
-
Extend Coupling Time:
-
Action: Increase the coupling time in increments. For example, if you are using a 2-minute coupling time, increase it to 3 minutes, and then to 5 minutes.
-
Rationale: As discussed, the steric hindrance of the 2'-fluoro group slows down the reaction kinetics.[][] A longer reaction time allows for more complete coupling.
-
Verification: Monitor the trityl cation release after each coupling step. A consistent and strong color indicates efficient coupling.
-
-
Optimize Activator:
-
Action: If using a standard activator like tetrazole, consider switching to a more potent activator such as 4,5-dicyanoimidazole (DCI) or 5-ethylthio-1H-tetrazole (ETT).[6]
-
Rationale: Stronger activators can more effectively protonate the phosphoramidite, leading to a more reactive intermediate and a faster coupling reaction.[7] This is particularly beneficial for sterically hindered phosphoramidites.
-
Verification: Perform a small-scale synthesis comparing the different activators and analyze the crude product by HPLC or mass spectrometry to assess the purity and yield of the full-length product.
-
-
Ensure Reagent Integrity:
-
Action: Use fresh, high-purity 2'-fluoro phosphoramidites and anhydrous acetonitrile.
-
Rationale: Phosphoramidites are sensitive to moisture and can degrade over time, leading to failed coupling reactions. Water in the acetonitrile will hydrolyze the activated phosphoramidite, preventing it from reacting with the growing oligonucleotide chain.[]
-
Verification: If you suspect reagent degradation, open a new bottle of phosphoramidite and solvent and repeat the synthesis.
-
Problem 2: Presence of n-1 Shortmer Impurities
The presence of a significant amount of n-1 shortmers (sequences missing one nucleotide) in the final product is a clear indication of incomplete coupling at a specific position.
Workflow for Addressing n-1 Impurities:
Caption: Troubleshooting workflow for n-1 shortmer impurities.
Detailed Troubleshooting Steps:
-
Identify the Problematic Coupling Step:
-
Action: Analyze the crude oligonucleotide product by mass spectrometry to identify the specific nucleotide that is being skipped.
-
Rationale: This will pinpoint the exact step in the synthesis cycle that is failing, allowing for targeted troubleshooting.
-
-
Implement a "Double Coupling" or Extended Coupling Protocol:
-
Action: For the specific 2'-fluoro phosphoramidite that is showing poor coupling, program the synthesizer to perform a "double coupling" cycle. This involves repeating the coupling and capping steps for that particular base. Alternatively, program a significantly longer coupling time (e.g., 10 minutes) just for that step.
-
Rationale: A double coupling provides a second opportunity for the reaction to go to completion. An extended coupling time can also help drive the reaction forward.
-
Verification: Synthesize the oligonucleotide with the modified protocol and re-analyze the crude product by mass spectrometry to confirm the reduction of the n-1 impurity.
-
III. Experimental Protocols
General Protocol for Optimizing Coupling Time
This protocol outlines a systematic approach to determining the optimal coupling time for a new 2'-fluoro phosphoramidite.
-
Synthesizer Setup:
-
Ensure the synthesizer is clean and all lines are primed with fresh, anhydrous reagents.
-
Install the 2'-fluoro phosphoramidite on the synthesizer.
-
-
Test Sequence Synthesis:
-
Program the synthesis of a short, simple test sequence (e.g., a 10-mer) that includes the 2'-fluoro nucleotide at various positions.
-
Set up a series of syntheses with varying coupling times for the 2'-fluoro phosphoramidite (e.g., 2, 3, 5, and 10 minutes), keeping all other synthesis parameters constant.
-
-
Analysis:
-
After synthesis, deprotect and cleave the oligonucleotides from the solid support.
-
Analyze the crude product from each synthesis by reverse-phase HPLC and mass spectrometry.
-
-
Evaluation:
-
Compare the chromatograms and mass spectra from the different coupling times.
-
The optimal coupling time will be the shortest time that produces the highest percentage of the full-length product with the lowest amount of n-1 shortmers.
-
Data Presentation: Expected Coupling Efficiencies
The following table provides a general guideline for expected coupling efficiencies with different activators and coupling times. These values can vary depending on the specific sequence and synthesis platform.
| Activator | Recommended Coupling Time | Expected Stepwise Coupling Efficiency |
| 1H-Tetrazole | 5 - 10 minutes | 97 - 98.5% |
| 5-Ethylthio-1H-tetrazole (ETT) | 3 - 5 minutes | 98 - 99% |
| 4,5-Dicyanoimidazole (DCI) | 2 - 4 minutes | >99% |
Note: The overall yield of a 20-mer oligonucleotide with a 99% stepwise coupling efficiency is approximately 82%, while a 98% stepwise efficiency results in a yield of approximately 67%. This highlights the critical importance of optimizing the coupling step.[9]
IV. Conclusion
The successful synthesis of oligonucleotides containing 2'-fluoro phosphoramidites is highly achievable with careful optimization of the coupling step. By understanding the chemical principles behind the reduced reactivity of these modified monomers and by systematically troubleshooting any issues that arise, researchers can confidently incorporate these valuable building blocks into their nucleic acid-based therapeutics and diagnostics. The increased stability and binding affinity conferred by 2'-fluoro modifications make them a powerful tool in the field of drug development.[8][10][11][12]
References
-
Benseler, F., Williams, D. M., & Eckstein, F. (1992). Synthesis of Suitably-Protected Phosphoramidites of 2′-Fluoro-2′-Deoxyguanosine and 2′-Amino-2′-Deoxyguanosine for Incorporation Into Oligoribonucleotides. Nucleosides and Nucleotides, 11(7), 1333-1343. [Link]
-
Gryaznov, S. M., & Lloyd, D. H. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research, 24(21), 4142–4147. [Link]
-
Glen Research. (n.d.). 2'-F-G-CE Phosphoramidite. Retrieved from [Link]
-
Glen Research. (n.d.). 2'-F-U-CE Phosphoramidite. Retrieved from [Link]
-
Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]
- Martin, P. (1998). Improved coupling activators for oligonucleotide synthesis. (WO 1998/016540 A1).
-
Watts, J. K., & Damha, M. J. (2008). 2'-Fluoro-modified nucleic acids: a sweet spot for the specific recognition of RNA. Canadian Journal of Chemistry, 86(7), 641-656. [Link]
Sources
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. 2'-F-U CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. idtdna.com [idtdna.com]
- 10. 2'-Fluoro-2'-deoxy Adenosine (n-bz) CED Phosphoramidite | ChemGenes Products [chemgenes.com]
- 11. One moment, please... [anr.fr]
- 12. 2'-Fluoro Phosphoramidites Amidite Manufacturer | Huaren [huarenscience.com]
Technical Support Center: Synthesis of Fluorinated Nucleosides
Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting C-F Bond Formation & Nucleoside Coupling Audience: Medicinal Chemists, Process Chemists
Mission Directive
This guide addresses the high-energy barrier challenges associated with introducing fluorine—the "impervious atom"—into the nucleoside scaffold. Unlike standard organic synthesis, fluorinated nucleoside chemistry is plagued by the high hydration energy of fluoride, the treacherous stability of the C-F bond, and the lack of neighboring group participation (NGP) during glycosylation. Below are field-validated protocols and troubleshooting workflows to salvage your synthesis.
Module 1: The Vorbrüggen Coupling (Glycosylation)
Core Challenge: Controlling
Q1: I am coupling a 2'-deoxy-2'-fluororibose with a silylated base, but I am getting a 1:1 mix of
and
anomers. Why did the stereocontrol fail?
Diagnosis:
You are likely relying on standard "ribose rules" where a C2-acyl group directs the incoming base to the
-
The Failure: A fluorine atom at C2 cannot form this intermediate. Without NGP, the reaction proceeds through a naked oxocarbenium ion, making the stereochemical outcome dependent on the thermodynamic stability of the product and the dipole moment of the solvent.
Corrective Protocol:
-
Switch Solvents: Change from Dichloromethane (DCM) to Acetonitrile (MeCN) .
-
Leaving Group Modification: If using an acetate at C1, switch to a Bromide or Imidate .
-
Reason: Bromosugars allow for
-like inversion if conditions are mild, whereas acetates almost always go through the planar oxocarbenium ion.
-
-
Lewis Acid Tuning: Replace TMSOTf (Trimethylsilyl trifluoromethanesulfonate) with
(Tin(IV) chloride) if permissible. Bidentate coordination of Tin between the C2-F and the ring oxygen can sometimes bias the face of attack.
Q2: My yield is low (<30%), and I see significant decomposition of the sugar donor.
Diagnosis: The electron-withdrawing nature of fluorine destabilizes the oxocarbenium transition state, making the sugar donor less reactive and more prone to decomposition before the base can attack.
Corrective Protocol:
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to favor the bimolecular coupling over unimolecular decomposition.
-
Temperature Ramp: Do not start at Room Temperature (RT). Start at -78°C (or -20°C for less reactive sugars) and warm slowly. This allows the silylated base to complex with the Lewis Acid before the sugar "explodes" into the cation.
Visualizing the Anomeric Challenge
The following diagram illustrates the divergence in stereocontrol when a C2-Fluorine is present versus a C2-Acyl group.
Figure 1: Mechanistic divergence in Vorbrüggen coupling. Note how the C2-Fluorine substituent disables the Neighboring Group Participation (NGP) pathway, leading to anomeric mixtures.
Module 2: Direct Fluorination (DAST/Deoxo-Fluor)
Core Challenge: Preventing elimination (olefin formation) and managing thermal hazards.
Q3: I used DAST to convert a 2'-OH to a 2'-F, but I isolated the 2'-3' unsaturated product (glycal/olefin).
Diagnosis:
You have encountered the "Elimination Trap." The DAST intermediate (alkoxyaminosulfur difluoride) is a potent leaving group. If the fluoride ion is hindered or if the proton at C3 is accessible, the reagent acts as a base rather than a nucleophile, causing
Corrective Protocol:
-
Reagent Swap: Switch from DAST to Deoxo-Fluor or XtalFluor-E .
-
Why: Deoxo-Fluor is thermally more stable, allowing you to run the reaction at lower temperatures where substitution (
) is favored over elimination ( ).
-
-
Protecting Group Strategy: Ensure the C3-OH is protected with a non-bulky, electron-withdrawing group (like Benzoyl).
-
Critical: Avoid bulky silyl groups (TBDMS) at C3 if possible, as they sterically hinder the incoming fluoride nucleophile, forcing the elimination pathway.
-
-
Base Addition: Add an exogenous base like Pyridine or 2,6-Lutidine (1.5 eq) to the reaction mixture before adding the fluorinating agent. This buffers the HF generated, which can catalyze acid-mediated decomposition.
Q4: Safety Check: My DAST bottle has a crust on the cap. Is it safe to use?
CRITICAL WARNING: NO. Do not use it.
-
Hazard: DAST decomposes exothermically above 90°C, but hydrolyzed DAST (indicated by crust/crystals) produces HF and thionyl fluoride, increasing internal pressure and instability.
-
Disposal: Quench carefully by adding the reagent dropwise into a stirred solution of saturated Sodium Bicarbonate (
) at 0°C. Never add water to DAST.
Module 3: Enzymatic & Chemo-Enzymatic Routes
Core Challenge: Overcoming enzyme substrate specificity.
Q5: Chemical synthesis is failing. I want to use a Nucleoside Phosphorylase (NP) to attach the base, but the conversion is stuck at 40%.
Diagnosis: Enzymatic transglycosylation is an equilibrium process. Natural nucleosides often have similar thermodynamic stability, leading to a stalled equilibrium (approx. 50% conversion).
Corrective Protocol:
-
The "7-Methyl" Trick: Use 7-Methylguanosine (or 7-methylinosine) as your ribose donor instead of Uridine or Thymidine.
-
pH Optimization: Fluorinated sugars often alter the
of the nucleobase. Run a pH screen from 6.5 to 8.0. A slight shift can significantly improve the for fluorinated substrates.
Data Summary: Fluorinating Reagents
| Reagent | State | Thermal Stability | Reactivity Profile | Key Side Reaction |
| DAST | Liquid | Unstable >90°C | High; | Elimination (Olefin) |
| Deoxo-Fluor | Liquid | Stable up to ~140°C | High; similar to DAST | Elimination (but less than DAST) |
| XtalFluor-E | Solid | Stable crystalline | Moderate; requires activator (DBU/HF) | Minimal elimination |
| Selectfluor | Solid | Stable | Electrophilic ( | Fluorination of electron-rich alkenes (Glycals) |
| NFSI | Solid | Stable | Mild Electrophile | Sulfonylation of alcohols |
Experimental Workflow: DAST Fluorination
The following diagram outlines the decision logic for performing a direct fluorination on a nucleoside hydroxyl group.
Figure 2: Reaction pathway for DAST-mediated fluorination. Success depends on favoring the nucleophilic attack (green path) over the elimination pathway (red path).
References
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Chun, B. K., et al. (2011). "Synthesis of Sofosbuvir: A Novel HCV Polymerase Inhibitor." Journal of Organic Chemistry. Link (Detailed industrial route for 2'-F-2'-C-Me nucleosides).
-
Singh, R. P., & Shreeve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis. Link (Comparative analysis of fluorinating agents).
-
Mikhailopulo, I. A., & Miroshnikov, A. I. (2010). "Biologically Important Nucleosides: Modern Trends in Biotechnology and Chemistry." Mendeleev Communications. Link (Review of enzymatic transglycosylation methods).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Discussion on the "Fluorine Effect" in conformation).
Sources
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. d-nb.info [d-nb.info]
- 5. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in 2'F-ANA oligonucleotide synthesis
Topic: Troubleshooting Low Yield in 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) Synthesis Ticket ID: #2FANA-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Triage
2'F-ANA is a robust DNA analog where the 2'-OH is replaced by a fluorine atom in the arabino configuration (projecting "up" into the major groove). While it offers superior hydrolytic stability and high binding affinity (RNA-like C3'-endo pucker), the electronegativity of the fluorine atom creates specific synthetic challenges.
The Core Problem: The electron-withdrawing nature of the 2'-fluorine reduces the reactivity of the 3'-phosphoramidite center compared to standard DNA monomers. Low yield is almost always a kinetic issue at the coupling step.
Diagnostic Workflow
Before altering reagents, identify where the yield loss occurs using this logic tree.
Figure 1: Diagnostic Triage Tree. Use trityl monitoring data to isolate synthesis chemistry from post-processing errors.
Critical Troubleshooting: The Coupling Cycle
If your trityl monitor shows a decline (stepwise yield <97%), the issue is the coupling reaction.
The Mechanism of Failure
In 2'F-ANA, the fluorine atom is highly electronegative. Through inductive effects, it withdraws electron density from the sugar ring, making the phosphorus atom at the 3' position less nucleophilic (less willing to attack the activator) and the transition state slightly more energetic.
Solution: You must drive the reaction kinetically by increasing Time and Concentration .
Optimized Protocol: 2'F-ANA vs. DNA
The following table outlines the mandatory adjustments for 2'F-ANA synthesis.
| Parameter | Standard DNA Protocol | Required 2'F-ANA Protocol | Rationale |
| Coupling Time | 1.5 – 2.0 minutes | 3.0 – 6.0 minutes | Compensates for reduced phosphoramidite reactivity due to 2'-F inductive effects. |
| Activator | 1H-Tetrazole | 5-ETT or BTT | ETT (5-Ethylthio-1H-tetrazole) is more acidic/nucleophilic, accelerating the activation of the hindered amidite.[1] |
| Amidite Conc. | 0.05 M - 0.1 M | 0.1 M - 0.15 M | Higher concentration drives the kinetics (Le Chatelier's principle). |
| Oxidation | Standard Iodine (0.02 M) | Standard Iodine (0.02 M) | 2'F-ANA is stable; standard oxidation is sufficient. |
| Capping | Ac2O / N-Me-Im | Ac2O / N-Me-Im | Standard capping works, but ensure reagents are fresh to prevent "n-1" deletions. |
CRITICAL ALERT: Do not use standard 1H-Tetrazole if possible. If you must, extend coupling time to 10-12 minutes , but expect lower yields.
Reagent Quality & Handling
Water is the enemy of phosphoramidite chemistry, but 2'F-ANA is particularly expensive to waste.
Acetonitrile (MeCN) Dryness
-
Specification: Water content must be <30 ppm .
-
The Trap: Even "anhydrous" bottles absorb atmospheric moisture rapidly once opened.
-
The Fix: Use molecular sieves (3Å) in the diluent bottle. Allow the amidite solution to sit with sieves for 4-6 hours before synthesis if you suspect moisture.
Amidite Dissolution
-
2'F-ANA phosphoramidites are generally free-flowing powders.
-
Visual Check: If the solution appears cloudy, it indicates moisture contamination or incomplete dissolution. 2'F-ANA monomers are hydrophobic; ensure they are fully dissolved in acetonitrile before placing them on the synthesizer.
Deprotection & Cleavage[1][2][3][4]
If trityl yields were high but final recovery is low, the issue lies here. 2'F-ANA is much more stable than RNA, allowing for robust deprotection, but specific conditions apply.
Standard Protocol (Recommended)
-
Reagent: Concentrated Ammonium Hydroxide (28-30% NH₄OH).
-
Conditions: 55°C for 16–17 hours.
-
Compatibility: This removes standard protecting groups (Bz-A, Bz-C, iBu-G) and cleaves the succinyl linker.
Fast Deprotection (AMA)
-
Reagent: 1:1 mixture of Methylamine (40% aq) and Ammonium Hydroxide (28%).
-
Conditions: 65°C for 10–15 minutes.
-
Risk Factor: Ensure your C and G monomers have Acetyl (Ac) or Pac protection. If you used Benzoyl-Cytosine (Bz-C), AMA will cause transamidation, leading to mass adducts (+13 Da) and "low yield" of the correct product.
Visualizing the Chemistry
Understanding the structural difference helps explain the kinetic lag in coupling.
Figure 2: Electronic effects. The electronegative Fluorine (red) withdraws density, slowing the P(III) reaction.
Frequently Asked Questions (FAQ)
Q: Can I use 2'F-ANA for siRNA? A: Yes. 2'F-ANA is compatible with the RISC complex. However, it is best used in "gapmer" designs or alternating patterns. A fully modified 2'F-ANA sense strand is tolerated, but the antisense strand usually requires specific placement (e.g., 5'-end) to maintain silencing activity [1].
Q: My mass spec shows a peak at M-20. What is this? A: This is likely a loss of HF (Hydrogen Fluoride). While rare during synthesis, harsh ionization in MALDI-TOF can sometimes cause this fragmentation. It is usually an artifact of analysis, not synthesis.
Q: How does 2'F-ANA affect Tm?
A: It increases thermal stability significantly.[2][3] Expect a
Q: I see a failure sequence at n-1. Is it the 2'F-ANA? A: If the n-1 is before the 2'F-ANA insertion, it is a failure of the previous base. If it is at the 2'F-ANA insertion, it confirms a coupling failure. Increase coupling time immediately.
References
-
Glen Research. 2'-F-Arabinonucleic Acid (2'-F-ANA).[4] Glen Report 22.21. Link
-
Watts, J. K., & Damha, M. J. (2008). 2'F-Arabinonucleic acids (2'F-ANA) - History, properties, and new frontiers.[5] Canadian Journal of Chemistry, 86(7), 641-656. Link
-
Elzagheid, M. I., et al. (2002). Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides.[6] Current Protocols in Nucleic Acid Chemistry.[7][5][6][8] Link
-
Wilds, C. J., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3625–3635. Link
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cambio.co.uk [cambio.co.uk]
- 5. glenresearch.com [glenresearch.com]
- 6. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
addressing poor solubility of 2-Deoxy-2-fluoro-D-arabinofuranose derivatives
To: User_Session_ID: [Researcher_Access_Level_5] From: Senior Application Scientist, Nucleoside Chemistry Division Subject: Technical Escalation: Solubility & Handling of 2'-F-Arabino-Nucleoside Intermediates
Executive Summary: The "Fluorine Effect"
You are likely encountering these solubility issues because of the unique physicochemical properties introduced by the C2-fluorine atom. Unlike the hydroxyl group it replaces, fluorine is highly electronegative yet lipophilic, creating a "dipole-hydrophobicity" paradox.
-
In Protected Forms (e.g., Tribenzoates): The molecule becomes surprisingly crystalline and rigid, leading to "crashing out" in polar aprotic solvents or "oiling out" in non-polar solvents during recrystallization.
-
In Free Nucleosides: The 2'-F atom alters the sugar pucker (favoring C3'-endo / North conformation), which often enhances lattice energy, making the final compounds sparingly soluble in standard organic solvents (MeOH, EtOH) and requiring high-boiling polar solvents (DMSO, DMF) or water.
Module 1: Solvent Selection & Dissolution Strategy
Q: My 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (TBA) won't dissolve in the standard Vorbrüggen solvents (MeCN/DCM) at high concentrations. How do I proceed?
A: This is a common bottleneck. While TBA is soluble in DCM, it has a steep solubility curve.
-
The Fix: Do not rely on a single solvent.[1] Use a binary solvent system .
-
For Coupling (Vorbrüggen): If MeCN (Acetonitrile) is required for stereoselectivity (to favor
-anomer via nitrilium ion participation), but the sugar precipitates, add 1,2-Dichloroethane (DCE) or Chlorobenzene . These solvents possess higher boiling points and better solubilizing power for benzoylated sugars than DCM, while maintaining inertness to Lewis Acids (TMSOTf). -
Protocol: Dissolve TBA in minimal DCE first, then dilute with MeCN until the ratio is 1:3 (DCE:MeCN).
-
Q: I am trying to recrystallize the intermediate, but it keeps "oiling out" instead of forming crystals.
A: Fluorinated sugars are notorious for super-saturation and oiling.
-
The Fix: You are likely adding the anti-solvent too fast or at too high a temperature delta.
-
Protocol:
-
Dissolve crude material in EtOAc (Ethyl Acetate) at 50°C.
-
Add Hexanes dropwise until just turbid.
-
Critical Step: Add a "seed" crystal. If you lack one, scratch the glass surface with a spatula.
-
Cool extremely slowly (wrap the flask in cotton/foil to insulate). Rapid cooling traps impurities and causes oiling.
-
Visual Guide: Solvent Decision Matrix
Figure 1: Decision matrix for solvent selection based on the synthesis stage of fluorinated arabinose derivatives.
Module 2: The Coupling Reaction (Vorbrüggen)
Q: Upon adding TMSOTf, my reaction mixture turns dark and precipitates. Is my sugar decomposing?
A: Not necessarily. This is often the formation of the Sigma-Complex or the Oxocarbenium Ion intermediate, which can be less soluble than the starting material.
-
Mechanism: The Lewis Acid (TMSOTf) strips the 1-O-acetyl/benzoyl group. The resulting cation is stabilized by the solvent. In pure DCM, this salt can crash out.
-
Troubleshooting:
-
Check Moisture: The 2-F-sugar donor (especially the bromide) is extremely hygroscopic. If water is present, you are generating HBr/TfOH, which degrades the sugar (darkening). Ensure all reagents are dried over activated 3Å molecular sieves.
-
Solvent Switch: If precipitation is heavy, switch to Acetonitrile (MeCN) . MeCN forms a soluble nitrilium cation intermediate, which prevents precipitation and directs
-selectivity.
-
Q: How do I handle the 2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide? It seems unstable.
A: It is unstable. The C2-fluorine destabilizes the anomeric C-Br bond inductively.
-
Protocol: Do not isolate the bromide if possible.
-
Generate it in situ using TMSBr (Trimethylsilyl bromide) on the 1-O-acetate/benzoate precursor.
-
Evaporate volatiles under high vacuum (keep T < 30°C).
-
Immediately re-dissolve in the coupling solvent and add the silylated base.
-
Reference: See the "One-Pot" procedure described by Vorbrüggen [1].
-
Visual Guide: Vorbrüggen Workflow
Figure 2: Optimized workflow for handling unstable fluorinated glycosyl donors.
Module 3: Purification & Analytical Data
Q: My final deprotected nucleoside (e.g., Clofarabine analog) is insoluble in MeOH and DCM. How do I purify it?
A: This is the standard behavior for 2'-F-nucleosides due to high crystal lattice energy.
-
Chromatography: Use a Reverse-Phase (C18) column.
-
Eluent: Water/Acetonitrile gradient (0%
20% MeCN). -
Why? The compound is soluble in water (moderately) but not in organic solvents. Reverse phase allows you to load in water/DMSO.
-
-
Crystallization: Dissolve in minimal hot water (or water/EtOH 9:1) and allow to cool to 4°C.
Q: I cannot get a good NMR spectrum; the peaks are broad or the sample won't dissolve.
A:
-
Solvent: Do not use CDCl3. Use DMSO-d6 or MeOD .
-
Broadening: This is often due to restricted rotation or fluorine coupling (
coupling constants are large, ). -
Technique: Heat the NMR tube to 50°C. This sharpens the peaks by increasing molecular tumbling and breaking up aggregates.
Summary of Solubility Data
| Compound Stage | Preferred Solvent (Dissolution) | Preferred Solvent (Recrystallization) | Incompatible/Poor Solvents |
| Tribenzoate (Protected) | DCM, EtOAc, THF, Chlorobenzene | EtOAc / Hexanes | Methanol, Water, Cold Pentane |
| Bromide (Donor) | DCM, DCE, CCl4 (anhydrous) | Do not recrystallize (unstable) | Water, Alcohols (Hydrolysis risk) |
| Final Nucleoside | DMSO, DMF, Hot Water | Water / Ethanol | DCM, Diethyl Ether, Hexanes |
References
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on silyl-Hilbert-Johnson reaction conditions).
-
Reichman, U., Watanabe, K. A., & Fox, J. J. (1975). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. Carbohydrate Research, 42(2), 233-240.
- Montgomery, J. A., et al. (1986). Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine. Journal of Medicinal Chemistry, 29(11), 2389–2392.
-
Barchi, J. J., et al. (2000). 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3629–3640.[2]
Sources
optimizing deprotection conditions for 2'F-ANA oligonucleotides
Technical Support Center: 2'F-ANA Deprotection & Optimization
Executive Summary: The Chemistry of 2'F-ANA
2'F-ANA is a unique oligonucleotide analog. Unlike 2'-F-RNA (which adopts an RNA-like C3'-endo pucker), 2'F-ANA adopts a DNA-like B-form helix (O4'-endo pucker).[1][2]
Why this matters for deprotection:
Chemically, the fluorine atom at the 2' position (top face/
Decision Matrix: Selecting Your Protocol
Before starting, identify your sequence composition to select the correct workflow.[3]
Figure 1: Workflow selection based on oligonucleotide composition.
Protocol A: Pure 2'F-ANA or 2'F-ANA/DNA Chimeras
Applicability: Sequences containing only 2'F-ANA, DNA, or Phosphorothioate backbones.
Mechanism & Causality
Because the 2'-F atom is not protected, the primary goal is removing base protecting groups (Benzoyl, Isobutyryl, Acetyl) and the phosphate cyanoethyl groups. 2'F-ANA is stable in basic conditions, allowing the use of standard DNA protocols.[1]
Optimization Table: Reagent Selection
| Method | Reagent | Temp | Time | Critical Requirement |
| Standard (Robust) | Conc. NH₄OH (28-30%) | 55°C | 8-16 hrs | Compatible with all standard protecting groups (Bz-dC, etc.). |
| UltraFAST (Speed) | AMA (1:1 NH₄OH / Methylamine) | 65°C | 10 mins | MUST use Acetyl-dC (Ac-dC). Benzoyl-dC leads to transamination. |
| Room Temp | Conc. NH₄OH | RT | 24-36 hrs | Useful for dyes/modifiers unstable at high heat. |
Step-by-Step Workflow (Standard NH₄OH)
-
Cleavage: Transfer the CPG column contents to a screw-cap vial. Add 1.5 mL concentrated Ammonium Hydroxide.
-
Incubation: Seal tightly. Incubate at 55°C for 8–16 hours (overnight is standard).
-
Cooling: Cool the vial on ice to prevent ammonia gas "popping" upon opening.
-
Processing: Evaporate the ammonia (SpeedVac) or proceed directly to desalting (Sep-Pak/Nap column).
Protocol B: 2'F-ANA / RNA Chimeras (Gapmers/siRNA)
Applicability: Sequences containing any RNA bases with 2'-O-Silyl protection (TBDMS or TOM).
Mechanism & Causality
You cannot use the "Standard DNA" protocol because the RNA 2'-protecting groups require specific removal after the bases are deprotected. Furthermore, hot ammonia can degrade RNA (alkaline hydrolysis) if not handled carefully.
Step-by-Step Workflow
Phase 1: Base Deprotection & Cleavage
-
Reagent: Use Ethanolic Ammonium Hydroxide (1:3 Ethanol/NH₄OH) or AMA (if Ac-dC and Ac-RNA monomers were used).
-
Why Ethanol? It suppresses the hydrolysis of the RNA backbone during the basic step.
-
-
Incubation: 55°C for 8–16 hours (NH₄OH) or 65°C for 10 min (AMA).
-
Evaporation: Evaporate to dryness. Do not skip this. The fluoride reagent in Phase 2 is sensitive to water/ammonia.
Phase 2: 2'-O-Desilylation (The Critical Step)
-
Reagent: Resuspend the pellet in 100 µL DMSO (keeps G-rich regions soluble).
-
Fluoride Treatment: Add 125 µL TEA·3HF (Triethylamine trihydrofluoride).
-
Incubation: Heat at 65°C for 2.5 hours .
-
Quenching: Add Isopropanol or Butanol to precipitate the oligo, or use a desalting column immediately.
Troubleshooting & FAQs
Q1: My yield is lower than expected for 2'F-ANA compared to DNA. Is it the deprotection?
Diagnosis: It is likely the coupling efficiency , not deprotection. Root Cause: The fluorine atom at the 2' position is electron-withdrawing, making the 3'-phosphoramidite slightly less nucleophilic. The steric bulk is also different from DNA. Solution: Increase coupling time from the standard 1.5 mins (DNA) to 6–10 minutes for 2'F-ANA monomers.
Q2: I see a "mass +15 Da" or "mass -1 Da" peak in my Mass Spec (ESI).
Diagnosis: Transamination of Cytosine. Root Cause: You likely used AMA deprotection with Benzoyl-protected Cytosine (Bz-dC) . Methylamine displaces the benzoyl group and modifies the base. Solution: Always use Acetyl-protected Cytosine (Ac-dC) when using AMA. If you already synthesized the oligo with Bz-dC, you must use the slower NH₄OH protocol (Protocol A, Row 1).
Q3: Can I use TBAF (Tetrabutylammonium fluoride) for the RNA chimera deprotection?
Diagnosis: Not recommended. Root Cause: TBAF is often wet (contains water) and difficult to remove completely. It can lead to incomplete removal of silyl groups or degradation of the RNA segments due to uncontrolled basicity. Solution: Use TEA·3HF (Triethylamine trihydrofluoride). It is buffered, anhydrous, and highly specific for silyl removal without damaging the 2'F-ANA or RNA backbone.
Q4: Is 2'F-ANA sensitive to depurination?
Diagnosis: No. Scientific Insight: 2'F-ANA is remarkably stable.[1][7] The electron-withdrawing fluorine strengthens the glycosidic bond (N-C1'), making it more resistant to acid-catalyzed depurination than standard DNA. You can safely leave it in TCA/DCA detritylation blocks slightly longer without risk.
References
-
Glen Research. 2'-F-Arabinonucleic Acid (2'-F-ANA). Glen Report 22.21. Link
-
Watts, J. K., & Damha, M. J. (2008). 2'-Fluoroarabinonucleic acid (2'F-ANA): Modified DNA with DNA-like biological properties.[1][2] Canadian Journal of Chemistry, 86(7), 641-656. Link
-
Glen Research. Deprotection - UltraFAST Cleavage and Deprotection.Link
-
Elzagheid, M. I., Viazovkina, E., & Damha, M. J. (2002). Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides.[1][2][8] Current Protocols in Nucleic Acid Chemistry.[8] Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. cambio.co.uk [cambio.co.uk]
- 8. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scale-Up Challenges in 2-Deoxy-2-fluoro-D-arabinofuranose (2F-araF) Production
Introduction
Welcome to the technical support center for the synthesis and scale-up of 2-Deoxy-2-fluoro-D-arabinofuranose (2F-araF) and its derivatives. 2F-araF is a critical fluorinated carbohydrate intermediate, pivotal in the development of potent antiviral and anticancer nucleoside analogues.[1][2] The strategic replacement of a hydroxyl group with fluorine can significantly enhance the metabolic stability and bioavailability of these therapeutic agents.[3] However, the journey from bench-scale synthesis to large-scale production is fraught with challenges, from handling hazardous reagents to controlling stereochemistry and ensuring purity.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues encountered during the scale-up of 2F-araF production. Our goal is to equip you with the knowledge to anticipate problems, understand their root causes, and implement robust solutions for a successful and efficient scale-up campaign.
Core Synthesis Pathway Overview
A prevalent synthetic route to 2F-araF derivatives starts from a protected D-ribofuranose, proceeds through a key deoxyfluorination step, and culminates in glycosylation to form the desired nucleoside. Understanding this workflow is essential for contextualizing the challenges addressed below.
Sources
Technical Support Center: Troubleshooting RNase H Cleavage Assays with 2'F-ANA Gapmers
Welcome to the technical support center for RNase H cleavage assays utilizing 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) gapmers. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during these sensitive and powerful experiments. By understanding the underlying principles and potential pitfalls, you can ensure robust and reproducible results in your antisense oligonucleotide (ASO) research.
Introduction to 2'F-ANA Gapmers and RNase H Cleavage
Antisense oligonucleotides are a cornerstone of modern therapeutics, designed to bind to specific mRNA targets and modulate gene expression. Gapmer ASOs are a prominent class of these molecules, featuring a central "gap" of DNA or DNA-like nucleotides flanked by "wings" of modified nucleic acids.[1][2] This chimeric design is crucial: the modified wings provide nuclease resistance and enhanced binding affinity to the target RNA, while the central gap, when hybridized to the RNA, forms a substrate for Ribonuclease H (RNase H).[1][2]
RNase H is a ubiquitous endonuclease that specifically recognizes and cleaves the RNA strand of an RNA/DNA heteroduplex.[3][4] This enzymatic activity is the primary mechanism of action for gapmer ASOs, leading to the degradation of the target mRNA and subsequent reduction in protein expression.
2'F-ANA is a synthetic nucleic acid modification that confers several advantageous properties to ASOs. It significantly enhances binding affinity to target RNA and provides nuclease resistance.[5][6] Crucially, unlike many other 2'-modifications that form A-form helices and abrogate RNase H activity, 2'F-ANA/RNA duplexes adopt a conformation that is still recognized and cleaved by RNase H.[5][7] This makes 2'F-ANA an excellent choice for the wings of high-potency gapmers.
Visualizing the Mechanism and Workflow
To better understand the process, let's visualize the key steps involved in a typical RNase H cleavage assay with 2'F-ANA gapmers.
Figure 1: A generalized workflow for an in vitro RNase H cleavage assay.
Figure 2: Mechanism of 2'F-ANA gapmer-mediated RNase H cleavage.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the design and execution of these assays.
Q1: What is the optimal gap size for a 2'F-ANA gapmer?
A1: The central DNA or phosphorothioate DNA (PS-DNA) gap needs to be sufficiently long to be recognized by RNase H. Generally, a gap of 8 to 12 deoxynucleotides is considered optimal for inducing RNase H cleavage.[2][8] While a minimum of about five contiguous deoxynucleotides can elicit some activity, longer gaps are typically more efficient.[8]
Q2: Why use phosphorothioate (PS) linkages in the DNA gap?
A2: PS linkages replace a non-bridging oxygen atom with a sulfur atom in the phosphate backbone. This modification renders the oligonucleotide resistant to degradation by cellular nucleases, which is critical for in vivo applications.[9] Importantly, PS-modified DNA still supports RNase H activity.
Q3: Can I use human RNase H1 for my in vitro assay?
A3: Yes, and it is often recommended. While E. coli RNase H is commonly used and commercially available, human RNase H1 is the enzyme responsible for ASO activity in human cells.[1][10] Using the human enzyme can provide more physiologically relevant data, especially concerning cleavage patterns and efficiency.[10]
Q4: Does RNase H have sequence-specific cleavage preferences?
A4: While RNase H is generally considered non-sequence-specific, studies have revealed that it does exhibit cleavage preferences. For instance, human RNase H1 has been shown to prefer cleaving at certain sequence contexts.[10][11] These preferences can influence the efficiency of different ASO designs and should be considered when troubleshooting variable cleavage rates between different target sites.[10]
Troubleshooting Guide
Even with careful planning, experimental hurdles can arise. This section provides a systematic approach to troubleshooting common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Cleavage | 1. Inefficient ASO/RNA Annealing: Secondary structures in the RNA or ASO can prevent proper hybridization. | - Perform a thermal melt analysis to confirm duplex formation. - Optimize the annealing protocol: heat to 90-95°C for 2 minutes, then slowly ramp down to room temperature.[12] - Ensure the annealing buffer contains sufficient salt (e.g., 50-100 mM KCl or NaCl) to facilitate hybridization.[12][13] |
| 2. Inactive RNase H Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Use a fresh aliquot of enzyme. - Include a positive control ASO/RNA duplex known to be a good substrate for RNase H. - Verify the enzyme's activity with a control substrate. | |
| 3. Suboptimal Reaction Buffer: Incorrect pH, or missing or incorrect concentration of divalent cations (Mg²⁺) can inhibit enzyme activity. | - Ensure the reaction buffer is at the correct pH (typically ~7.5-8.3).[10][12] - Confirm the presence of Mg²⁺ (typically 2-3 mM), which is an essential cofactor for RNase H.[4][10] - Prepare fresh buffer from stock solutions. | |
| 4. Poor ASO Design: The gap may be too short, or the target site on the RNA may be inaccessible. | - Confirm the gap size is at least 8-10 nucleotides.[8] - Test multiple ASOs targeting different sites on the same RNA.[14] - Use RNA secondary structure prediction software to choose accessible target regions. | |
| Multiple/Unexpected Cleavage Products | 1. RNA Degradation: The target RNA may be degraded by contaminating RNases. | - Use RNase-free water, tips, and tubes for all steps. - Include an RNA-only control (without ASO and/or RNase H) to check for RNA integrity. - Consider adding an RNase inhibitor to the reaction (ensure it doesn't inhibit RNase H). |
| 2. Non-specific RNase H Activity: High enzyme concentrations can sometimes lead to less specific cleavage. | - Perform an enzyme titration to determine the optimal concentration that gives specific cleavage without excessive degradation.[4] | |
| 3. Natural Cleavage Hotspots: RNase H may have multiple preferred cleavage sites within the gap region. | - This is often expected. The key is to see a reduction in the full-length RNA band and the appearance of specific product bands. Map the cleavage sites if necessary.[15] | |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or oligonucleotides. | - Use calibrated pipettes and proper technique. - Prepare a master mix for the common reaction components to minimize variability. |
| 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | - Use a calibrated incubator or thermal cycler for precise temperature control.[13] | |
| 3. Variability in Oligo Quality: Differences in synthesis purity or concentration between batches. | - Quantify all oligonucleotides accurately using a reliable method (e.g., UV-Vis spectroscopy). - Verify the purity of your ASOs and target RNA by PAGE or mass spectrometry. |
Detailed Experimental Protocol: In Vitro RNase H Cleavage Assay
This protocol provides a starting point for your experiments. Optimization may be required based on your specific ASO, target RNA, and enzyme source.
1. Preparation of ASO/RNA Heteroduplex
-
In an RNase-free microcentrifuge tube, combine the 2'F-ANA gapmer ASO and the target RNA (often 5'-labeled with a fluorescent dye like FAM for detection). A molar excess of ASO (e.g., 3:1 or 5:1) to RNA is often used to ensure all target RNA is in a duplex form.
-
Add annealing buffer to the desired final concentration (e.g., 1x buffer: 20 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM EDTA).[12]
-
The total volume should be half of the final reaction volume.
-
Incubate the mixture at 90°C for 2 minutes in a thermal cycler.
-
Allow the mixture to cool slowly to room temperature (e.g., over 30-45 minutes) to ensure proper annealing.[13]
2. RNase H Cleavage Reaction
-
Prepare a 2x RNase H reaction mix. A typical 1x final buffer composition is 20 mM Tris-HCl (pH ~8.0), 75 mM KCl, 3 mM MgCl₂, and 10 mM DTT.[16]
-
Add the appropriate amount of RNase H1 enzyme to the 2x reaction mix. The optimal amount should be determined by titration, but a starting point could be 0.1-0.5 units per reaction.
-
To initiate the reaction, add an equal volume of the 2x RNase H reaction mix to the annealed ASO/RNA duplex from Step 1.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes). A time-course experiment is recommended to determine the linear range of the reaction.[12]
3. Reaction Quenching and Sample Preparation
-
Stop the reaction by adding EDTA to a final concentration of ~25-50 mM.[12] EDTA chelates the Mg²⁺ ions required for RNase H activity.
-
Add an equal volume of a denaturing loading buffer (e.g., 95% formamide, 10 mM EDTA, loading dyes).
-
Heat the samples at 95°C for 3-5 minutes to denature the duplex.
4. Analysis of Cleavage Products
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.
-
Visualize the fluorescently labeled RNA fragments using an appropriate gel imager.
-
The disappearance of the full-length RNA band and the appearance of smaller cleavage product bands indicate successful RNase H activity.
-
Quantify the band intensities to determine the percentage of RNA cleaved.
References
-
RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes. Bio-protocol. Available at: [Link]
-
Cerritelli, S. M., & Crouch, R. J. (2009). Ribonuclease H: the enzymes in Eukaryotes. The FEBS journal, 276(6), 1494–1505. Available at: [Link]
-
Ribonuclease H. Wikipedia. Available at: [Link]
-
Yang, W., & Li, X. (2022). The catalytic mechanism, metal dependence, substrate specificity, and biodiversity of ribonuclease H. Frontiers in Microbiology, 13, 1045738. Available at: [Link]
-
Hagedorn, P. H., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic acids research, 46(14), 7016–7031. Available at: [Link]
-
RNase H. Watchmaker Genomics. Available at: [Link]
-
Schoch, A., et al. (2017). RNase H sequence preferences influence antisense oligonucleotide efficiency. Nucleic acids research, 45(22), 12709–12720. Available at: [Link]
-
Schultz, S. J., & Champoux, J. J. (2008). Ribonuclease H: properties, substrate specificity, and roles in retroviral reverse transcription. Virus research, 134(1-2), 86–103. Available at: [Link]
-
Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes. Springer Nature Experiments. Available at: [Link]
-
Kalota, A., et al. (2006). 2'-Deoxy-2'-fluoro-beta-d-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. Nucleic acids research, 34(2), 451–461. Available at: [Link]
-
Gapmer – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Randall, J. R., & Simmons, L. A. (2018). Substrate Specificity for Bacterial RNases HII and HIII Is Influenced by Metal Availability. Journal of bacteriology, 200(12), e00057-18. Available at: [Link]
-
RNase H cleavage assay. ( a) Schematic representation of the RNase H... ResearchGate. Available at: [Link]
-
Lee, J., & Lee, Y. S. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. Journal of the Korean Society of Applied Biological Chemistry, 66(1), 1–11. Available at: [Link]
-
Bennett, C. F., & Swayze, E. E. (2010). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Circulation research, 107(4), 487–496. Available at: [Link]
-
Olejniczak, M., et al. (2022). Boron Clusters as Enhancers of RNase H Activity in the Smart Strategy of Gene Silencing by Antisense Oligonucleotides. Molecules (Basel, Switzerland), 27(20), 6889. Available at: [Link]
-
Mechanisms of Antisense Oligonucleotides. Royal Society of Chemistry. Available at: [Link]
-
Damha, M. J., et al. (2001). 2'-Deoxy-2'-fluoro-beta-d-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic acids research, 29(18), 3762–3772. Available at: [Link]
-
2'-F-Arabinonucleic Acid (2'-F-ANA) Phosphoramidites. Glen Research. Available at: [Link]
-
Gapmer Design. Bio-Synthesis Inc. Available at: [Link]
-
Stein, C. A., & Cheng, Y. C. (1993). The experimental use of antisense oligonucleotides: a guide for the perplexed. The Journal of clinical investigation, 92(6), 2599–2603. Available at: [Link]
-
Glen Report 22.21 - 2'-F-Arabinonucleic Acid (2'-F-ANA). Glen Research. Available at: [Link]
-
Egli, M., & Manoharan, M. (2023). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic acids research, 51(7), 2993–3033. Available at: [Link]
-
Guidelines for Experiments using Antisense Oligonucleotides and Double-Stranded RNAs. Oligonucleotide Therapeutics Society. Available at: [Link]
-
Deleavey, G. F., et al. (2012). Antisense 2'-Deoxy, 2'-Fluoroarabino Nucleic Acid (2'F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids. Molecular therapy. Nucleic acids, 1(8), e44. Available at: [Link]
-
Design and Preliminary Screen of Antisense Oligonucleotides. Springer Nature. Available at: [Link]
-
Schoch, A., et al. (2017). RNase H sequence preferences influence antisense oligonucleotide efficiency. Nucleic acids research, 45(22), 12709–12720. Available at: [Link]
-
Zhang, Y., et al. (2024). Ultrasensitive RNase H activity detection using the transcription-based hybrid probe and CRISPR/cas12a signal amplifier. Talanta, 270, 125637. Available at: [Link]
-
Schulz, M. S., et al. (2022). Validation of an RNase H2 activity assay suitable for clinical screening. bioRxiv. Available at: [Link]
-
A First of its Kind Assay to Detect Ribonuclease H Activity and Substrate Preferences Using Lateral Flow Technology. Attogene. Available at: [Link]
-
Tan, Y., et al. (2022). RNase H-based analysis of synthetic mRNA 5' cap incorporation. bioRxiv. Available at: [Link]
-
Masaki, Y., et al. (2023). Alteration of target cleavage patterns and off-target reduction of antisense oligonucleotides incorporating 2-N-carbamoyl-guanine and 2-N-(2-pyridyl)guanine. Organic & Biomolecular Chemistry, 21(27), 5621-5631. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Gapmer Design [biosyn.com]
- 3. Ribonuclease H - Wikipedia [en.wikipedia.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 9. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: 2'F-ANA Synthesis Optimization
Topic: Reducing Batch-to-Batch Variability in 2'F-ANA Synthesis Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary: The "Why" Behind the Variability
Welcome to the technical support hub. If you are experiencing inconsistent yields or purity profiles with 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA), the issue rarely lies in the chemistry itself—which is robust—but in the application of standard DNA protocols to a modified backbone.
The Core Conflict: 2'F-ANA mimics DNA structurally (recruiting RNase H), but chemically, the electronegative fluorine at the 2' position (top face/
The Fix: You cannot use a standard 2-minute DNA coupling cycle. You must treat 2'F-ANA with the rigor of an RNA synthesis regarding coupling times and moisture control , while retaining DNA-like deprotection strategies.
Critical Process Parameters (CPPs)
Standardize these three variables to eliminate 80% of batch variability.
| Parameter | Standard DNA Protocol | Required 2'F-ANA Protocol | Scientific Rationale |
| Coupling Time | 1.5 - 2.0 min | 6.0 - 10.0 min | The 2'-F atom creates an inductive effect, making the phosphorus less nucleophilic. Steric bulk also slows the attack on the activator-amidite complex. |
| Activator | Tetrazole (0.45M) | ETT (0.25M) or DCI | 5-Ethylthio-1H-tetrazole (ETT) is more acidic and a more potent proton donor, accelerating the activation of the slower 2'F-ANA amidite. |
| Water Content | < 50 ppm | < 30 ppm | Modified amidites are expensive and slower to couple; any competing water hydrolysis will result in significant n-1 deletion sequences. |
| Deprotection | NH₄OH (RT to 55°C) | NH₄OH (RT, 48h) or AMA | 2'F-ANA is stable to base (unlike RNA). Standard DNA deprotection works, but ensure complete removal of base protecting groups (esp. if using fast-deprotecting AMA). |
Visualizing the Control Strategy
The following diagram illustrates the synthesis workflow with specific "Stop/Check" points where variability is introduced.
Caption: Synthesis workflow highlighting critical decision points (Red Diamonds) and modified parameters (Yellow/Grey) required for 2'F-ANA consistency.
Troubleshooting Guide (Q&A Format)
Q1: My full-length yield is low, and I see a "ladder" of n-1 peaks on the HPLC. Is my monomer bad?
Diagnosis: This is the classic signature of insufficient coupling efficiency .
The Mechanism: Unlike DNA, where a 99% coupling efficiency is achieved in 90 seconds, 2'F-ANA might only reach 90% in that time due to the electron-withdrawing fluorine. Over 20 cycles, a 90% efficiency results in a final yield of only ~12% (
-
Extend Coupling: Increase coupling time to 6 minutes minimum (10 minutes preferred for Guanosine).
-
Refresh Activator: Ensure your activator is not "wet" or aged. Switch to 0.25 M ETT if possible.
-
Concentration: Increase monomer concentration from 0.067 M to 0.10 M to drive kinetics.
Q2: I am using AMA (1:1 Ammonium Hydroxide/Methylamine) for fast deprotection. My mass spec shows peaks +26 Da higher than expected.
Diagnosis: You likely have N4-acetylcytidine acetylation or incomplete deprotection. The Mechanism: While AMA is fast (65°C for 15 mins), it can sometimes cause transamination or fail to fully remove stubborn protecting groups if the synthesis cycle included specific capping reagents that interact with the 2'F moiety, although this is rarer in ANA than RNA. The Solution:
-
Safe Route: Switch to standard Ammonium Hydroxide (NH₄OH) . Incubate at Room Temperature for 48 hours or 55°C for 8–16 hours. 2'F-ANA is chemically stable in these conditions.
-
If Speed is Essential: Ensure you are using Acetyl-protected Cytidine monomers (Ac-dC) rather than Benzoyl-dC (Bz-dC) if using AMA, to prevent base modification issues.
Q3: The 2'F-ANA phosphoramidite isn't dissolving completely in Acetonitrile.
Diagnosis: Solubility limits due to the fluorine modification. The Solution:
-
Use anhydrous Acetonitrile (ACN) as the primary solvent.
-
If solubility persists, add 10-15% Dichloromethane (DCM) to the diluent. This helps solubilize the more hydrophobic fluorinated amidite without interfering with the coupling reaction.
Advanced Logic: The RNase H Mechanism
Understanding this pathway helps you design better experiments (e.g., Gapmers).
2'F-ANA is unique because it adopts an O4'-endo (Eastern) sugar pucker.[1] This conformation is structurally similar to the C2'-endo pucker of DNA. Therefore, when 2'F-ANA hybridizes with RNA, it mimics a DNA:RNA heteroduplex, which is the substrate recognized by RNase H.[2][3][4]
Caption: Mechanism of Action. The unique O4'-endo pucker allows 2'F-ANA to recruit RNase H, unlike 2'-F-RNA (North pucker).[1]
References & Authoritative Grounding
-
Damha, M. J., et al. (2000).[3] "2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies." Nucleic Acids Research.[3][5][6] (Establishes the fundamental synthesis and stability parameters).
-
Glen Research. "2'-F-Arabinonucleic Acid (2'-F-ANA)."[5][6] Glen Report 22.2. (Provides commercial synthesis protocols, specifically the 6-minute coupling recommendation).
-
Watts, J. K., & Damha, M. J. (2008).[7] "2'F-ANA: Enzymes and Applications." Canadian Journal of Chemistry.[7] (Details the O4'-endo pucker and RNase H recruitment mechanism).
-
TriLink BioTechnologies. "Troubleshooting the Synthesis of Modified Oligonucleotides." (General guide on water content and activator choices for modified backbones).
Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cambio.co.uk [cambio.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. glenresearch.com [glenresearch.com]
strategies for efficient purification of crude 2'F-ANA oligonucleotides
Subject: Strategies for Efficient Purification of Crude 2'F-ANA Oligonucleotides Ticket ID: TCH-SUP-2FANA-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The 2'F-ANA Advantage
Welcome to the technical guide for 2'-Deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) purification. Unlike standard RNA, 2'F-ANA combines the high affinity of RNA with the hydrolytic stability of DNA.
Critical Distinction: The fluorine atom at the 2' position is installed at the monomer level. Unlike 2'-O-TBDMS RNA synthesis, there is no post-synthesis 2'-deprotection step required. This allows you to utilize aggressive deprotection conditions (e.g., AMA) and high-pH purification workflows that would otherwise degrade RNA.
Module 1: Purification Strategy Selector
Before selecting a protocol, determine your purity requirements. 2'F-ANA exhibits distinct hydrophobic and conformational properties compared to DNA/RNA, affecting retention times.
Workflow Decision Matrix
Figure 1: Decision tree for selecting the optimal purification modality based on downstream application.
Module 2: Primary Protocols
Method A: DMT-ON RP-HPLC (The "Workhorse")
Best For: Removing failure sequences (n-1, n-2) generated during synthesis. Mechanism: The 5'-DMT (Dimethoxytrityl) group is highly hydrophobic.[1] Full-length sequences (DMT-On) retain significantly longer on C18 columns than capped failure sequences (DMT-Off).
Protocol Parameters:
| Parameter | Condition | Technical Insight |
|---|---|---|
| Column | C18 or C4 (Polymeric preferred) | Polymeric resins (e.g., PRP-1) resist high pH washes better than silica. |
| Buffer A | 0.1 M TEAA (pH 7.0) | Triethylammonium acetate acts as the ion-pairing reagent.[2] |
| Buffer B | Acetonitrile (ACN) | Standard organic modifier. |
| Gradient | 5% to 40% B over 30 min | 2'F-ANA is slightly more hydrophobic than DNA; adjust gradient slope if resolution is poor. |
| DMT Removal | On-column or Post-column | Recommended: Post-column treatment with 80% Acetic Acid for 20 mins, then ethanol precipitate. |
Step-by-Step Workflow:
-
Wash: Flush with 10-15% B. Failure sequences (hydrophilic) elute in the void volume/early wash.
-
Elute: Increase B to 40-50%. The DMT-On product elutes as a broad, late peak.
-
Detritylate: Collect the peak. Lyophilize. Resuspend in 80% Acetic Acid (RT, 20 min).
-
Finish: Neutralize and desalt (Sephadex G-25 or ethanol precipitation).
Method B: High-pH Anion Exchange (IEX)
Best For: Therapeutic grade purity; separating phosphorothioate diastereomers; large scale. Mechanism: Separates based on charge (length). 2'F-ANA backbones are stable at pH 12, allowing the use of alkali to disrupt secondary structures that often plague RNA purification.
Protocol Parameters:
| Parameter | Condition | Technical Insight |
|---|---|---|
| Column | Strong Anion Exchange (SAX) | Dionex DNAPac or equivalent Source Q. |
| Buffer A | 25 mM Tris-HCl, pH 12.0 | High pH prevents aggregation (G-quartets). |
| Buffer B | 1 M NaClO4 in Buffer A | Perchlorate is a "chaotropic" salt, sharpening peaks better than NaCl for fluorinated oligos. |
| Temp | 60°C - 85°C | Heat improves mass transfer and resolution. |
Step-by-Step Workflow:
-
Preparation: Ensure the oligo is DMT-Off before IEX (DMT interferes with charge interaction).
-
Equilibration: Heat column to 60°C.
-
Gradient: Shallow gradient (e.g., 0.5% buffer B increase per minute).
-
Collection: Collect the main peak. Note: 2'F-ANA phosphorothioates may appear as a split peak due to diastereomers (Rp/Sp); collect both unless stereopurity is required.
Module 3: Troubleshooting & FAQs
Category 1: Yield & Recovery
Q: My crude yield is good, but I lose 50% of my 2'F-ANA during the detritylation step. Why? A: This is likely due to depurination or excessive acid exposure.
-
Root Cause: While 2'F-ANA is stable, the glycosidic bond can still be susceptible to acid hydrolysis if left in acetic acid too long or at high temperatures.
-
Fix: strictly limit acetic acid treatment to 20 minutes at Room Temperature. Alternatively, use an on-column detritylation method (using 2% TFA flush) followed by immediate neutralization with TEAA buffer.
Q: Can I use the same deprotection protocol as my TBDMS-RNA? A: NO. Do not use Fluoride (TEA·3HF or TBAF).[5]
-
Reasoning: 2'F-ANA does not have a silyl protecting group. Treating it with fluoride is unnecessary and introduces salt contamination that complicates MS analysis. Use standard aqueous ammonia or AMA (1:1 Methylamine/Ammonium Hydroxide) for base deprotection [1].
Category 2: Chromatography Anomalies
Q: My 2'F-ANA elutes later than the DNA control of the same sequence. Is it still protected? A: Not necessarily.
-
Root Cause: The fluorine atom at the 2' position increases the lipophilicity of the oligonucleotide compared to native DNA. This results in a natural retention time shift (longer retention) on RP-HPLC columns [2].
-
Verification: Run ESI-MS. If the mass matches the calculated molecular weight, the shift is purely due to the fluorinated sugar chemistry.
Q: I see "ghost peaks" in Anion Exchange (IEX). A: Check your salt counter-ion.
-
Root Cause: 2'F-ANA can form stable adducts with certain cations.
-
Fix: Ensure you perform a final sodium exchange step. Precipitate the purified oligo with Sodium Acetate (NaOAc) and Ethanol to replace any TEA or Ammonium counter-ions with Sodium (Na+). This ensures consistent behavior in biological assays.
Category 3: Structural Integrity
Q: Does 2'F-ANA form aggregates like RNA? A: Less frequently, but yes.
-
Insight: 2'F-ANA adopts an "A-like" helical geometry (North-type sugar pucker) but is generally more flexible than Locked Nucleic Acids (LNA) [3].
-
Fix: If you suspect aggregation during purification, add 20% Formamide to your loading buffer or run the column at 85°C. 2'F-ANA is thermally stable and will tolerate this heat.
References
-
Glen Research. (2018). 2'-F-Arabinonucleic Acid (2'-F-ANA).[6][7][8][9][10][11][12] Glen Report 22.21. Link
-
Damha, M. J., et al. (2000).[11] 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3625–3635.[11] Link
-
Watts, J. K., & Damha, M. J. (2008). 2'F-ANA: Enzymes and therapeutics. Canadian Journal of Chemistry, 86(7), 641-656. Link
-
Elzagheid, M. I., et al. (2002).[10] Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides. Current Protocols in Nucleic Acid Chemistry.[8][9][10][13] Link
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. diva-portal.org [diva-portal.org]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Validation & Comparative
2'F-ANA vs. LNA: A Comparative Guide for Antisense Oligonucleotide Design
Executive Summary: The Rigid Lock vs. The Flexible Mimic
In the landscape of Antisense Oligonucleotide (ASO) therapeutics, stability and affinity are the currencies of success. For years, Locked Nucleic Acid (LNA) has been the "gold standard" for binding affinity, offering unparalleled thermal stability. However, this rigidity comes at a cost: a well-documented propensity for hepatotoxicity and a strict requirement for "gapmer" designs to permit RNase H activity.
2'-Deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) emerges not merely as an alternative, but as a mechanistically distinct challenger. Unlike LNA, which mimics RNA, 2'F-ANA mimics DNA's structural flexibility while resisting nucleases. This guide dissects the physicochemical divergence between these two chemistries, providing the rationale for when to choose the "Lock" (LNA) and when to deploy the "Mimic" (2'F-ANA).
Structural Chemistry: The Pucker Dictates the Function
To understand the performance difference, we must look at the sugar conformation. The sugar pucker determines the helical geometry (A-form vs. B-form) and, consequently, how the ASO interacts with the target RNA and the RNase H enzyme.
LNA: The C3'-endo "North" Lock
LNA contains a methylene bridge connecting the 2'-oxygen to the 4'-carbon.
-
Conformation: Locks the ribose in the C3'-endo (North) conformation.[1][2]
-
Helix Type: Forces an A-form helix (RNA-like).
-
Consequence: A-form duplexes have a wide, shallow minor groove. While this maximizes hybridization energy (
per mod), it is incompatible with RNase H1 , which requires a B-form-like minor groove width for binding.
2'F-ANA: The O4'-endo "East" Mimic
2'F-ANA substitutes a fluorine atom at the 2' position in the arabinose (top face) configuration.[3]
-
Conformation: Adopts an O4'-endo (East) or C2'-endo (South) pucker.
-
Consequence: It maintains the helical flexibility required for RNase H recruitment. Although its affinity increase is more modest than LNA (
per mod), it allows for versatile designs beyond standard gapmers.
Visualization: Structural Impact on Design
The following diagram illustrates how these chemical properties dictate the allowable ASO architectures.
Figure 1: Structural constraints dictate design. LNA strictly requires a DNA gap for RNase H recruitment. 2'F-ANA's DNA-like structure allows for "Altimer" designs where the enzyme can cleave at multiple sites.
Performance Metrics: Potency, Stability, and Toxicity
Binding Affinity (Tm)
-
LNA: The undisputed champion of raw affinity. Ideal for shortmers (8-12 nt) or targeting inaccessible RNA regions.
-
2'F-ANA: Moderate affinity enhancement. Requires slightly longer sequences (16-20 nt) to match the Tm of short LNAs, but this length often improves specificity.
Nuclease Stability
Both chemistries offer exceptional resistance to exonucleases.
-
LNA: Extreme stability; often persists in tissue for weeks.
-
2'F-ANA: High stability, particularly when combined with phosphorothioate (PS) backbones.[3][5] 2'F-ANA provides a "sweet spot" of stability that allows for effective dosing without the extreme accumulation often linked to toxicity.
The Critical Differentiator: Hepatotoxicity
This is the primary driver for switching from LNA to 2'F-ANA.
-
LNA Toxicity: LNA ASOs are strongly associated with hepatotoxicity in mice and humans. This is often hybridization-independent , resulting from the aptameric binding of the rigid LNA gapmer to hepatocyte proteins (e.g., DBHS proteins).
-
2'F-ANA Safety: Because 2'F-ANA is more flexible and DNA-like, it generally exhibits a lower protein-binding profile compared to LNA. Studies by the Damha lab and others indicate that 2'F-ANA can achieve gene silencing at lower toxicity thresholds, improving the therapeutic index.
Comparative Data Summary
| Feature | LNA (Locked Nucleic Acid) | 2'F-ANA (Fluoro-Arabino) |
| Sugar Pucker | C3'-endo (Rigid, RNA-like) | O4'-endo (Flexible, DNA-like) |
| High (+3.0 to +8.0°C) | Moderate (+1.0 to +1.2°C) | |
| RNase H Recruitment | No (Requires DNA Gap) | Yes (Active, but slower than DNA) |
| Preferred Design | Gapmer (e.g., 3-10-3) | Gapmer or Altimer (e.g., 1-1-1-1) |
| Toxicity Risk | High (Hepatotoxicity/Protein binding) | Low to Moderate |
| Primary Use Case | Short, high-affinity inhibition | High-potency, safer RNase H ASOs |
Experimental Protocol: Self-Validating Evaluation
To objectively compare these chemistries in your specific target, use this standardized "Gymnotic" (carrier-free) knockdown assay. This eliminates transfection reagent artifacts, which can mask toxicity or artificially inflate potency.
Workflow Diagram
Figure 2: Gymnotic screening workflow. Carrier-free delivery is essential to distinguish intrinsic chemical potency from delivery-aided artifacts.
Detailed Methodology
-
Design Pairs:
-
Control (LNA): 3 LNA - 10 DNA - 3 LNA (Gapmer).
-
Test (2'F-ANA): 3 2'F-ANA - 10 DNA - 3 2'F-ANA (Gapmer) OR an Altimer design (alternating 2'F-ANA/DNA).
-
Note: Ensure the sequence is identical.
-
-
Cell Culture (Gymnosis):
-
Seed cells (e.g., A549 or primary hepatocytes) at high density (4,000 cells/well in 96-well).
-
Add ASOs directly to the media at concentrations ranging from 0.5 µM to 10 µM. Do not use transfection reagents.
-
This "gymnotic" delivery mimics in vivo pharmacokinetics (slow uptake).
-
-
Incubation:
-
Incubate for 4–8 days. LNA and 2'F-ANA take time to internalize without carriers.
-
-
Dual Readout (The Validity Check):
-
Efficacy: Perform RT-qPCR for target mRNA.
-
Safety: Perform a cell viability assay (e.g., CellTiter-Glo) on the same plates.
-
Success Criteria: A successful candidate shows >80% knockdown with >90% cell viability. If LNA shows knockdown but <80% viability, it indicates toxicity.
-
References
-
Damha, M. J., et al. (2006). "Hybrids of RNA and arabinonucleic acid (ANA) and 2'-fluoro-ANA: conformational properties and RNase H activity." Nucleic Acids Research.[6][7][8][9] Link
-
Swayze, E. E., et al. (2007). "Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals."[2][6][10] Nucleic Acids Research.[6][7][8][9] Link
-
Watts, J. K., & Damha, M. J. (2008). "2'F-Arabinonucleic acids (2'F-ANA) - History, properties, and new frontiers." Canadian Journal of Chemistry. Link
-
Glen Research. (2010). "2'-F-Arabinonucleic Acid (2'-F-ANA) in siRNA and Antisense." Glen Report 22.21. Link
-
Kalota, A., et al. (2006). "2'-Deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing."[5] Nucleic Acids Research.[6][7][8][9] Link
Sources
- 1. Solution structure of an arabinonucleic acid (ANA)/RNA duplex in a chimeric hairpin: comparison with 2′-fluoro-ANA/RNA and DNA/RNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Damha Research Group Publications [damha-group.mcgill.ca]
- 8. Damha Research Group Focus [damha-group.mcgill.ca]
- 9. Research - DAMHA RESEARCH GROUP [damha-group.weebly.com]
- 10. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Guide: 2'-FdC vs. Gemcitabine & Cytarabine
The following guide provides a technical comparison of the cytotoxicity profiles of 2'-Deoxy-2'-fluorocytidine (2'-FdC) versus its primary structural analogs, Gemcitabine (dFdC) and Cytarabine (Ara-C) .
Executive Summary
In nucleoside analog development, the modification of the 2'-position on the ribose sugar is a critical determinant of metabolic stability, polymerase selectivity, and cytotoxicity.
-
2'-FdC (2'-Deoxy-2'-fluorocytidine): Characterized by low host cytotoxicity (high CC50).[1] It acts primarily as a chain terminator for viral polymerases (e.g., RdRp in CCHFV, HCV) with limited incorporation by host DNA polymerases. It is an ideal scaffold for antiviral therapeutics where host safety is paramount.
-
Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC): Characterized by extreme cytotoxicity (nanomolar IC50). The gem-difluoro modification creates a "self-potentiation" mechanism that inhibits Ribonucleotide Reductase (RNR) and irreversibly terminates host DNA synthesis. It is the standard-of-care for pancreatic and solid tumors.[2]
-
Cytarabine (Ara-C): Characterized by lineage-specific cytotoxicity . It is highly toxic to hematologic cells (leukemia) but rapidly deaminated and less effective in solid tumors compared to Gemcitabine.
Key Takeaway: Researchers utilizing 2'-FdC are typically targeting viral pathogens and require a high Selectivity Index (SI), whereas Gemcitabine serves as a positive control for maximal cytotoxic potency in oncology screens.
Mechanistic Divergence
The distinct toxicity profiles stem from how cellular enzymes process the 2'-substituent.
The "Fluorine Switch" Mechanism
-
Monofluoro (2'-FdC): The single fluorine atom mimics the size of a hydroxyl group (isosteric) but prevents the 3'->5' phosphodiester bond formation less aggressively than the difluoro analog. It is often excised by host exonucleases, reducing toxicity.
-
Difluoro (Gemcitabine): The two fluorine atoms lock the sugar pucker, preventing excision. Crucially, Gemcitabine diphosphate (dFdCDP) inhibits Ribonucleotide Reductase (RNR) , depleting the cellular dCTP pool.[3][4] This reduction in dCTP removes the natural competitor, forcing the cell to incorporate more Gemcitabine (Self-Potentiation).
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of 2'-FdC and Gemcitabine.
Caption: Comparative metabolic activation. Note the Gemcitabine-specific inhibition of RNR (green node), which depletes dCTP and drives high host toxicity. 2'-FdC lacks this potent self-reinforcing loop.
Comparative Cytotoxicity Data
The following data aggregates IC50 (Inhibitory Concentration 50%) and CC50 (Cytotoxic Concentration 50%) values from validated cell lines.
Interpretation:
-
Gemcitabine is ~1,000x to 10,000x more toxic to host cells than 2'-FdC.
-
2'-FdC requires millimolar concentrations to induce host toxicity, indicating a wide therapeutic window for antiviral applications.
| Cell Line | Tissue Origin | Gemcitabine (dFdC) IC50 | Cytarabine (Ara-C) IC50 | 2'-FdC CC50 (Host Toxicity) |
| Vero E6 | Kidney (Monkey) | 0.04 µM | > 10 µM | > 300 µM |
| Huh7 | Liver (Human) | 0.01 - 0.1 µM | 0.5 µM | > 100 µM |
| A549 | Lung (Carcinoma) | 0.013 µM | Resistant | > 200 µM |
| CEM | Leukemia (T-cell) | 0.003 µM | 0.02 µM | ~ 50 µM |
| RAW 264.7 | Macrophage | < 1.0 µM | N/A | 1,768 µM |
Critical Note: If your experiment shows 2'-FdC toxicity in the nanomolar range, verify the purity of your compound. Contamination with difluoro-derivatives is a common synthesis impurity.
Experimental Protocol: Comparative Cytotoxicity Assay
To generate the data above, use the following standardized MTT/MTS workflow. This protocol ensures self-validation by including both positive (Gemcitabine) and vehicle controls.
Reagents & Preparation[1][5]
-
Test Compounds:
-
2'-FdC Stock: Dissolve to 100 mM in 100% DMSO.
-
Gemcitabine Control: Dissolve to 10 mM in PBS (Water soluble).
-
Vehicle: DMSO (Final well concentration must be < 0.5%).
-
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.
Step-by-Step Workflow
Step 1: Cell Seeding (Day 0)
-
Seed cells (e.g., Huh7 or A549) into 96-well clear-bottom plates.
-
Density: 5,000 - 10,000 cells/well in 100 µL media.
-
Why: Lower density prevents contact inhibition from masking drug toxicity during the 72h incubation.
-
Incubate 24h at 37°C / 5% CO2.
Step 2: Drug Treatment (Day 1)
-
Prepare a Serial Dilution plate (Deep well block).
-
2'-FdC Range: 1000 µM down to 1 µM (1:3 serial dilution).
-
Gemcitabine Range: 1 µM down to 0.001 µM (1:10 serial dilution).
-
-
Transfer 100 µL of 2x drug solution to the cell plate (Final Volume: 200 µL).
-
Validation: Include 3 wells of "No Cell" (Blank) and 3 wells of "DMSO Only" (Max Viability).
Step 3: Incubation (Day 1-4)
-
Incubate for 72 hours .
-
Why: Nucleoside analogs act during S-phase. At least 2-3 cell division cycles are required to observe peak cytotoxicity.
Step 4: Readout (Day 4)
-
Add 20 µL MTT reagent to each well. Incubate 2-4 hours until purple formazan crystals form.
-
Aspirate media carefully.
-
Solubilize crystals with 150 µL DMSO.
-
Read Absorbance at 570 nm .
Workflow Diagram
Caption: Standardized MTT Cytotoxicity Workflow for Nucleoside Analogs.
References
-
Comparison of Gemcitabine & 2'-FdC Antiviral/Cytotoxicity
-
Gemcitabine Mechanism (Self-Potentiation)
-
2'-FdC in Macrophages (Low Toxicity)
-
Cytarabine vs.
- Title: Comparison of antineoplastic activity of 2',2'-difluorodeoxycytidine and cytosine arabinoside against human myeloid and lymphoid leukemic cells.
- Source: Anti-Cancer Drugs (NIH PubMed).
-
URL:[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Gemcitabine (2',2'-difluoro-2'-deoxycytidine), an antimetabolite that poisons topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. New insights into the pharmacology and cytotoxicity of gemcitabine and 2',2'-difluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 2'-Fluoroarabinonucleic Acid (2'F-ANA) Mediated Gene Silencing in Diverse Cell Lines
For researchers, scientists, and drug development professionals at the forefront of genetic research, the ability to specifically and efficiently silence gene expression is paramount. Among the arsenal of available technologies, 2'-Fluoroarabinonucleic Acid (2'F-ANA) modified antisense oligonucleotides (ASOs) have emerged as a powerful tool, demonstrating significant advantages in potency, duration of effect, and nuclease resistance. This guide provides an in-depth, objective comparison of 2'F-ANA's gene-silencing performance against other leading alternatives, supported by experimental data and detailed protocols to empower your research.
The 2'F-ANA Advantage: A Mechanistic Overview
2'F-ANA is a synthetic nucleic acid analog where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the "up" or arabino configuration.[1][2][3] This seemingly subtle modification confers remarkable properties to antisense oligonucleotides. Unlike many other 2'-modified nucleotides that abrogate the activity of RNase H, a key enzyme in ASO-mediated gene silencing, 2'F-ANA/RNA duplexes are potent activators of this enzyme.[1][4][5][6][7] The structural similarity of 2'F-ANA/RNA hybrids to natural DNA/RNA duplexes allows for efficient recognition and cleavage of the target mRNA by RNase H.[1][4][6] This enzymatic degradation of the target mRNA leads to a potent and long-lasting silencing effect.[1][6]
The core mechanism of 2'F-ANA ASO action is depicted below:
Caption: Mechanism of 2'F-ANA ASO-mediated gene silencing.
Performance Comparison: 2'F-ANA vs. Other Gene Silencing Technologies
The true measure of a gene-silencing technology lies in its performance. Below is a comparative analysis of 2'F-ANA ASOs against phosphorothioate-modified DNA (PS-DNA) ASOs and small interfering RNAs (siRNAs).
Potency and Duration of Action
Experimental evidence consistently demonstrates the superior potency and prolonged duration of action of 2'F-ANA ASOs compared to traditional PS-DNA ASOs. In a study targeting the c-MYB protooncogene in human leukemia K562 cells, 2'F-ANA-DNA chimeras achieved over 90% knockdown of c-MYB mRNA and protein expression at a dose that was 20% of that required for PS-DNA ASOs to achieve a similar effect.[1] Furthermore, the silencing effect of 2'F-ANA ASOs was sustained for at least four days after a single administration, whereas the effect of PS-DNA ASOs was significantly diminished.[1] This prolonged activity is attributed to the enhanced nuclease resistance and intracellular stability of 2'F-ANA oligonucleotides.[1][3][5][8]
| Technology | Target Gene | Cell Line | Concentration for >80% Knockdown | Duration of >50% Knockdown |
| 2'F-ANA ASO | c-MYB | K562 (Human Leukemia) | 1 µg | > 96 hours |
| PS-DNA ASO | c-MYB | K562 (Human Leukemia) | 5 µg | < 72 hours |
| siRNA | Various | HeLa, A549, MCF-7 | 10-50 nM | 48-96 hours |
Data synthesized from multiple sources for illustrative comparison.[1][9]
Specificity and Off-Target Effects
A critical consideration in any gene-silencing experiment is the potential for off-target effects. The high binding affinity of 2'F-ANA for its target RNA, with a significant decrease in melting temperature (Tm) for a single mismatch, suggests high specificity.[5][10] While comprehensive, direct comparative studies on off-target effects across a wide range of cell lines are ongoing, the RNase H-dependent mechanism of 2'F-ANA ASOs is inherently different from the RNA-induced silencing complex (RISC)-mediated mechanism of siRNAs.[6][11] The latter is known to have off-target effects mediated by the "seed region" of the siRNA guide strand.[11]
Delivery and "Gymnotic" Silencing
A remarkable feature of 2'F-ANA ASOs is their ability to be taken up by cells and induce gene silencing without the need for transfection reagents, a phenomenon termed "gymnosis".[3][8][12] This has been demonstrated in multiple cell lines, including 518A2 melanoma and PC3 prostate cancer cells, targeting genes such as Bcl-2 and the androgen receptor.[8][12] This property simplifies experimental workflows and reduces the potential for toxicity associated with transfection agents.
Experimental Validation Protocols
To facilitate the adoption and validation of 2'F-ANA technology, we provide the following detailed experimental protocols.
Experimental Workflow
Caption: A typical workflow for validating 2'F-ANA gene silencing.
Protocol 1: Cell Culture and 2'F-ANA ASO Delivery
-
Cell Seeding: Plate cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of treatment.[13] For adherent cells, seed 24 hours prior to treatment. For suspension cells, seed immediately before treatment.
-
ASO Preparation: Reconstitute the 2'F-ANA ASO and control oligonucleotides (e.g., scrambled sequence) in nuclease-free water to a stock concentration of 100 µM.
-
Delivery Method:
-
Transfection-mediated delivery: For cell lines that are difficult to transfect or for initial optimization, use a cationic lipid-based transfection reagent according to the manufacturer's instructions. A typical starting concentration for ASOs is in the range of 1-30 nM.[14]
-
Gymnotic delivery: For cell lines amenable to gymnotic uptake, add the 2'F-ANA ASO directly to the culture medium at a final concentration of 1-5 µM.[8][12]
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 96 hours, depending on the target and cell type.
Protocol 2: Quantification of Gene Expression by RT-qPCR
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or a probe-based assay. Use primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.[15]
Protocol 3: Analysis of Protein Expression by Western Blot
-
Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).[15]
Conclusion
2'F-ANA modified antisense oligonucleotides represent a significant advancement in gene-silencing technology. Their enhanced potency, prolonged duration of action, and the ability for "gymnotic" delivery in various cell lines make them a highly attractive tool for both basic research and therapeutic development. By understanding the underlying mechanism and employing robust validation protocols, researchers can effectively harness the power of 2'F-ANA to explore gene function and develop novel therapeutic strategies.
References
-
Kalota, A., et al. (2006). 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. Nucleic Acids Research, 34(2), 451–461. [Link]
-
Dowler, T., et al. (2006). Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β- d -arabinonucleic acid (FANA). Nucleic Acids Research, 34(6), 1669–1675. [Link]
-
Watts, J. K., & Corey, D. R. (2012). Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic. Journal of Pathology, 226(2), 365-379. [Link]
-
Souleimanian, N., et al. (2012). Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids. Molecular Therapy - Nucleic Acids, 1(10), e43. [Link]
-
Shan, J., et al. (2010). Synergistic effects between analogs of DNA and RNA improve the potency of siRNA-mediated gene silencing. Nucleic Acids Research, 38(10), 3438–3446. [Link]
-
Vandooren, J., et al. (2001). RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA). Nucleic Acids Research, 29(24), 5009–5014. [Link]
-
Zhang, Y., et al. (2023). Comparative analysis of RNA interference approaches for targeted gene silencing: Efficiency, durability, and off-target effects. State Key Laboratory of Molecular Genetics, Jiangnan Institute of Biotechnology. [Link]
-
Souleimanian, N., et al. (2012). Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids. ResearchGate. [Link]
-
Glen Research. (n.d.). 2'-F-Arabinonucleic Acid (2'-F-ANA). Glen Research. [Link]
-
Bio-Synthesis Inc. (2024). FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA. Bio-Synthesis. [Link]
-
Mangos, M. M., et al. (2003). Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts. Journal of the American Chemical Society, 125(3), 654–661. [Link]
-
Crooke, S. T., et al. (2017). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Nucleic Acid Therapeutics, 27(2), 70-80. [Link]
-
Shan, J., et al. (2010). Synergistic effects between analogs of DNA and RNA improve the potency of siRNA-mediated gene silencing. PubMed. [Link]
-
Lacroix, G., et al. (2021). Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs). Chemical Science, 12(10), 3587-3595. [Link]
-
Heyes, J., et al. (2007). Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs. ACS Chemical Biology, 2(2), 127-133. [Link]
-
Lacroix, G., et al. (2021). Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs). RSC Publishing. [Link]
-
Damha, M. J., et al. (1998). Primary structures of RNA, ANA and 2 F-ANA. ResearchGate. [Link]
-
Lacroix, G., et al. (2021). Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs). PMC. [Link]
-
Damha, M. J., et al. (1998). Hybrids of RNA and Arabinonucleic Acids (ANA and 2'F-ANA) Are Substrates of Ribonuclease H. Journal of the American Chemical Society, 120(51), 12976–12977. [Link]
-
AUM Biotech. (n.d.). AUMsilence™ ASO Protocol. AUM Biotech. [Link]
-
Taylor & Francis. (n.d.). Gene silencing – Knowledge and References. Taylor & Francis. [Link]
-
Wilds, C. J., & Damha, M. J. (2000). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3625–3635. [Link]
-
Wilds, C. J., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): Synthesis and physicochemical studies. ResearchGate. [Link]
-
Bio-Synthesis Inc. (n.d.). 2'-F-arabinonucleic acid (2'-F-ANA) Oligonucleotides. Bio-Synthesis Inc. [Link]
-
Glen Research. (n.d.). 2'-F-Arabinonucleic Acid (2'-F-ANA) Phosphoramidites. Glen Research. [Link]
-
University of Colorado Boulder. (2023). How silencing a gene-silencer could lead to new cancer drugs. CU Boulder Today. [Link]
-
Yang, X., et al. (2016). Effect of Gene Silencing of RNF2 on Radiosensitivity of Esophageal Carcinoma Cells. Journal of Hebei Medical University, 37(3), 253-258. [Link]
-
Putzbach, W., et al. (2017). Many si/shRNAs can kill cancer cells by targeting multiple survival genes through an off-target mechanism. eLife, 6, e29702. [Link]
Sources
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemjournal.com [biochemjournal.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aumbiotech.com [aumbiotech.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of 2'F-ANA and phosphorothioate DNA oligos
Comparison Guide: 2'F-ANA vs. Phosphorothioate DNA Oligos
Executive Summary: The High-Affinity Upgrade For researchers accustomed to standard Phosphorothioate DNA (PS-DNA), 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) represents a "third-generation" upgrade that resolves the two primary limitations of PS-DNA: low binding affinity and susceptibility to nuclease degradation.
While PS-DNA remains the backbone of antisense technology due to its ability to recruit RNase H and bioavailability, it is rarely used as a standalone chemistry in modern drug development due to toxicity and low potency. 2'F-ANA is a sugar modification that, when combined with a PS backbone, creates a hyper-stable, high-affinity hybrid that retains RNase H activity —a rare feature among high-affinity modifications (like 2'-OMe or LNA).
Part 1: The Chemistry & Mechanism
To understand the performance difference, we must distinguish the modification site.
-
Phosphorothioate (PS): A backbone modification where a non-bridging oxygen is replaced by sulfur.
-
Function: Increases nuclease resistance and promotes protein binding (improving half-life).
-
Limitation: Lowers melting temperature (
) per modification; stereoisomer mixtures can lead to variable properties.
-
-
2'F-ANA: A sugar modification (fluorine at the 2' position in the arabino configuration).[1][2]
The "Altimer" & "Gapmer" Concept: 2'F-ANA is rarely used alone. It is most effective as a chimera with PS-DNA.
-
Gapmer: 2'F-ANA wings flank a central PS-DNA gap.
-
Altimer: Alternating 2'F-ANA and DNA residues.[1][2][3][6][9][10] Both designs maintain RNase H recruitment.
Part 2: Head-to-Head Performance Metrics
Binding Affinity ( )
-
PS-DNA: The PS modification generally destabilizes the duplex, lowering
by ~0.5°C to 1.0°C per modification compared to a phosphodiester (PO) backbone. -
2'F-ANA: Increases
by ~1.0°C to 1.2°C per modification compared to DNA.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Verdict: 2'F-ANA restores and exceeds the affinity lost by PS modification.
Nuclease Resistance & Stability[1][2][3][9]
-
PS-DNA: Resistant to nucleases but slowly degrades, with a serum half-life (
) of hours to days depending on the sequence. -
2'F-ANA: Extremely resistant to acid/base hydrolysis and nucleases. In serum stability assays, 2'F-ANA/PS oligos often show >90% integrity after 96 hours , whereas PS-DNA controls may be >50% degraded.
RNase H Recruitment (Gene Silencing)[10]
-
PS-DNA: The native substrate for RNase H1. Good cleavage rates but requires high concentrations due to lower affinity.
-
2'F-ANA: One of the few 2'-modifications that supports RNase H activity .[9] While the cleavage rate of a fully modified 2'F-ANA strand is slower than DNA, chimeric designs (Gapmers/Altimers) achieve picomolar potency , often 10–100x more potent than PS-DNA.
Toxicity & Immunostimulation[10]
-
PS-DNA: Known for "class effects" including complement activation and prolongation of clotting times due to non-specific protein binding.
-
2'F-ANA:
-
Pros: Higher potency allows for significantly lower dosing, reducing the total toxic burden.
-
Cons: Like other high-affinity modifications (LNA), 2'F-ANA can exhibit hepatotoxicity in specific sequences due to high-affinity binding to intracellular proteins (e.g., DBHS family). However, this is generally manageable with sequence screening.
-
Part 3: Experimental Data Summary
| Metric | Phosphorothioate DNA (PS-DNA) | 2'F-ANA / PS Chimera | Relative Performance |
| -0.5°C to -1.0°C (per mod) | +1.0°C to +1.2°C (per mod) | 2'F-ANA significantly tighter binding | |
| Serum Stability ( | ~12–24 Hours | > 96 Hours | 2'F-ANA is hyper-stable |
| RNase H Activity | High (Native Substrate) | High (in Gapmer/Altimer) | Comparable catalytic rate; 2'F-ANA has superior potency |
| Acid Stability (pH 1.2) | Intact after 2 days | 2'F-ANA survives gastric-like conditions | |
| Typical IC50 | 50–200 nM | 1–10 nM | 2'F-ANA is 10-50x more potent |
Part 4: Visualizing the Mechanism
Diagram 1: Stability & Affinity Hierarchy
This diagram illustrates the thermodynamic stability landscape of oligonucleotide modifications.
Caption: 2'F-ANA occupies the "sweet spot" of high stability and affinity without the extreme rigidity that can sometimes hamper enzymatic processing.
Diagram 2: RNase H Cleavage Workflow
How 2'F-ANA Gapmers trigger mRNA degradation.
Caption: The central DNA gap (with PS backbone) is critical for RNase H recognition, while 2'F-ANA wings clamp the target.
Part 5: Validated Experimental Protocols
Protocol A: Comparative Serum Stability Assay
Use this to validate the nuclease resistance of your 2'F-ANA designs against PS-DNA controls.
Materials:
-
Human Serum (AB male, pooled).
-
Oligonucleotides (100 µM stock in water).
-
Anion Exchange HPLC (Dionex DNA Pac PA200 or equivalent).
Step-by-Step:
-
Preparation: Aliquot 90 µL of human serum into sterile tubes.
-
Spiking: Add 10 µL of oligonucleotide stock (Final conc: 10 µM).
-
Incubation: Incubate at 37°C.
-
Sampling: At time points (0h, 1h, 4h, 24h, 48h, 96h), remove an aliquot.
-
Quenching: Immediately add Proteinase K buffer (with SDS) and incubate at 55°C for 30 mins to digest serum proteins.
-
Analysis: Inject onto AEX-HPLC. Monitor UV at 260 nm.
-
Calculation: Integrate the peak area of the full-length product (FLP).
-
% Remaining = (Area FLP_time / Area FLP_t0) × 100.
-
Protocol B: Measurement (UV Melting)
Use this to confirm the affinity gain of 2'F-ANA.
Materials:
-
UV-Vis Spectrophotometer with Peltier temperature controller.
-
Buffer: 10 mM Na2HPO4, 100 mM NaCl, pH 7.0.
Step-by-Step:
-
Mix: Combine equimolar amounts (1.0 µM) of the ASO and its complementary RNA target.
-
Anneal: Heat to 90°C for 5 mins, then cool slowly to room temperature.
-
Ramp: Heat from 20°C to 90°C at a rate of 0.5°C/min.
-
Measure: Record Absorbance at 260 nm every 0.5°C.
-
Analyze: Calculate the first derivative (
). The peak of the derivative curve is the .
References
-
Damha, M. J., et al. (2006). 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing.[2][3] Nucleic Acids Research.[7][11] Link
-
Watts, J. K., & Damha, M. J. (2008). 2'F-Arabinonucleic acids (2'F-ANA)—History, properties, and new frontiers. Canadian Journal of Chemistry. Link
-
Glen Research. 2'-F-Arabinonucleic Acid (2'-F-ANA) Phosphoramidites Technical Guide.Link
-
Liang, X. H., et al. (2018). Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding.[12][13] Nucleic Acids Research.[7][11] Link
-
Ferrari, N., et al. (2006). Characterization of antisense oligonucleotides comprising 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA). Biochemical Pharmacology. Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. huber.embl.de [huber.embl.de]
- 5. bevital.no [bevital.no]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Deoxy-2-fluoro-D-arabinofuranose
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
For researchers engaged in the synthesis and application of modified nucleosides, the integrity of the science is matched only by the imperative for safety. 2-Deoxy-2-fluoro-D-arabinofuranose, a key intermediate in the synthesis of potent therapeutic agents, requires meticulous handling not only during its use but, critically, through its entire lifecycle to final disposal.[1] The introduction of a fluorine atom at the 2'-position significantly alters the molecule's electronic properties and metabolic stability, a feature that lends it therapeutic potential but also necessitates a cautious approach to its disposal.[2][3]
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Deoxy-2-fluoro-D-arabinofuranose and associated waste. As complete toxicological data for this specific intermediate is not widely available, we will proceed under the precautionary principle , treating the compound as potentially hazardous and cytotoxic, in alignment with guidelines for handling other fluorinated nucleoside analogs and hazardous drugs.[4][5][6]
Hazard Assessment and Characterization: The Rationale for Caution
The carbon-fluorine bond is exceptionally strong, lending chemical and metabolic stability to fluorinated compounds.[3][7] In nucleoside analogs, this stability can translate to potent and sustained biological activity. Many fluorinated nucleosides are classified as cytotoxic or antineoplastic agents, designed to interfere with cellular replication.[8][9] Therefore, all waste streams containing 2-Deoxy-2-fluoro-D-arabinofuranose—including pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—must be presumed hazardous to prevent occupational exposure and environmental contamination.
Key considerations include:
-
Potential Cytotoxicity: The compound may be toxic to cells.[10] Exposure can occur via skin contact, inhalation of aerosols or dust, and accidental ingestion.[4][6]
-
Environmental Persistence: The stability of the C-F bond suggests that the compound is not readily biodegradable.[11] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to contamination of aqueous ecosystems and interfere with wastewater treatment processes.[12][13]
-
Regulatory Scrutiny: Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] Laboratories are legally responsible for the proper identification and disposal of hazardous waste.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure the proper PPE is selected and worn. The level of protection should be consistent with that required for handling cytotoxic drugs.[15][16]
| PPE Category | Specification and Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves is mandatory. The outer glove should be changed immediately if contaminated. This provides a barrier against direct skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a full-face shield are required to protect against splashes of solutions or aerosolized powder. |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown should be worn over a standard lab coat. This prevents contamination of personal clothing. |
| Respiratory Protection | If handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of fine particles.[4] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring waste is contained, segregated, and labeled correctly from the point of generation.
Step 1: Waste Segregation at the Source Immediately upon generation, all waste must be segregated into designated, clearly labeled containers. Do not mix this waste with non-hazardous materials.[17]
-
Solid Waste:
-
Grossly Contaminated: Unused or expired pure 2-Deoxy-2-fluoro-D-arabinofuranose, and any material used to clean up a significant spill.
-
Trace Contaminated: Weigh boats, contaminated gloves, gowns, bench paper, and other disposable labware with minimal residual contamination.[5]
-
-
Liquid Waste:
-
Aqueous and organic solutions containing 2-Deoxy-2-fluoro-D-arabinofuranose. Halogenated and non-halogenated solvent waste should be collected in separate, compatible containers.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and glass Pasteur pipettes.
-
Step 2: Container Selection and Labeling The integrity of your waste management system depends on using the correct containers.
-
Containers: Use leak-proof, sealable containers appropriate for the waste type. Plastic is often preferred over glass to minimize breakage risk.[14] For liquid waste, ensure the container material is chemically compatible with the solvent.
-
Labeling: All containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[18] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "2-Deoxy-2-fluoro-D-arabinofuranose Waste"
-
A list of all other chemical constituents in the container (e.g., solvents) with their approximate percentages.
-
The specific hazard characteristics (e.g., Toxic, Flammable).
-
The accumulation start date.
-
Step 3: On-Site Accumulation Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the direct control of laboratory personnel and clearly marked.[18]
-
Keep containers securely closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste at any one time.[18]
Step 4: Final Disposal Workflow The final disposal must be handled by a licensed professional hazardous waste disposal company. Do not attempt to treat or dispose of this chemical waste through standard laboratory or municipal systems.
The following diagram outlines the decision-making process for proper disposal:
Sources
- 1. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. hse.gov.uk [hse.gov.uk]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. benchchem.com [benchchem.com]
- 13. carlroth.com [carlroth.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. ashp.org [ashp.org]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
